4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-4-9-7-2-3-8-5-6(1)7/h1,4,8-9H,2-3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKQDZSOABYDAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine
Introduction
The landscape of modern drug discovery is continually evolving, with a persistent demand for novel molecular scaffolds that offer unique pharmacological profiles. Among these, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry. The 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine scaffold is a compelling example of a privileged structure, integrating the key features of both pyrrole and piperidine rings. This bicyclic system is of significant interest due to the diverse biological activities exhibited by its derivatives, which include potential applications as anticancer and antidepressant agents.[1] The arrangement of nitrogen atoms and the partially saturated nature of the ring system impart specific physicochemical properties that are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.
Understanding the fundamental physicochemical characteristics of this compound is paramount for its effective utilization in drug design and development. Properties such as ionization constant (pKa), lipophilicity (logP), and aqueous solubility directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering a blend of predicted data and established experimental methodologies to equip researchers, scientists, and drug development professionals with the foundational knowledge required to harness the full potential of this promising scaffold.
Molecular Structure and Identifiers
The structural representation of this compound is presented below, followed by a table of its key molecular identifiers.
Figure 1: 2D Structure of this compound
| Identifier | Value |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol |
| CAS Number | 1176405-02-9 |
| CAS Number (HCl salt) | 1555967-60-6[2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that due to a lack of publicly available experimental data, the pKa, logP, and solubility values are computationally predicted. The boiling point is also a predicted value.
| Property | Predicted Value |
| pKa | 9.5 ± 0.5 |
| logP | 0.8 ± 0.3 |
| Aqueous Solubility | >10 mg/mL |
| Boiling Point | 286.0 ± 30.0 °C[3] |
Acid Dissociation Constant (pKa)
The pKa of a molecule is a critical parameter that describes its state of ionization at a given pH. For this compound, the secondary amine in the piperidine ring is the most basic center, and its protonation state will significantly influence the molecule's solubility, permeability, and interaction with biological targets.
Predicted pKa and Its Significance:
The predicted pKa of approximately 9.5 for the conjugate acid of the piperidine nitrogen suggests that at physiological pH (7.4), the molecule will be predominantly in its protonated, cationic form. This has several important implications for drug development:
-
Solubility: The ionized form is generally more water-soluble, which can be advantageous for formulation and bioavailability.
-
Permeability: While high aqueous solubility is often beneficial, the charged nature of the molecule at physiological pH may hinder its passive diffusion across biological membranes, such as the intestinal epithelium and the blood-brain barrier.
-
Target Binding: The ability to form ionic interactions can be a key component of a drug's binding affinity to its biological target.
Experimental Protocol for pKa Determination (Potentiometric Titration):
Potentiometric titration is a highly accurate and widely used method for determining the pKa of a compound.[4]
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in a suitable solvent, typically water or a co-solvent system if solubility is limited, to a known concentration (e.g., 1-10 mM).
-
Titration Setup: Place the analyte solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Gradually add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the base has been neutralized.
Workflow for pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's relative solubility in a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a critical determinant of a drug's ability to cross biological membranes and its distribution within the body.
Predicted logP and Its Significance:
The predicted logP of approximately 0.8 for this compound suggests a relatively balanced hydrophilic-lipophilic character. This value falls within a favorable range for many drug candidates, as it indicates that the molecule possesses sufficient lipophilicity to partition into lipid bilayers while retaining enough hydrophilicity to be soluble in aqueous environments.
-
Absorption: A balanced logP is often associated with good oral absorption.
-
Distribution: This value suggests that the compound may distribute into various tissues without excessive accumulation in fatty tissues.
-
Metabolism and Excretion: Compounds with moderate logP values are less likely to be rapidly metabolized by hepatic enzymes and are more readily excreted.
Experimental Protocol for logP Determination (Shake-Flask Method):
The shake-flask method is the traditional and most reliable technique for measuring logP.
Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: Dissolve a known amount of this compound in either the aqueous or the n-octanol phase.
-
Partitioning: Combine the two phases in a sealed container and shake vigorously for a predetermined period to allow the compound to partition between the two layers.
-
Phase Separation: Allow the mixture to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.
-
Concentration Analysis: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Workflow for logP Determination:
Caption: Workflow for logP determination by the shake-flask method.
Aqueous Solubility
Aqueous solubility is a fundamental physicochemical property that dictates the maximum concentration of a substance that can dissolve in water at a given temperature. It is a critical factor in drug development, influencing everything from in vitro assay performance to oral bioavailability.
Predicted Aqueous Solubility and Its Significance:
The predicted high aqueous solubility of >10 mg/mL for this compound is consistent with its predicted pKa, which suggests that the molecule will be predominantly in its charged, and therefore more soluble, form at physiological pH.
-
Formulation: High solubility simplifies the development of aqueous formulations for both in vitro and in vivo studies.
-
Bioavailability: Good aqueous solubility is a prerequisite for adequate oral absorption.
-
In Vitro Assays: Prevents compound precipitation in aqueous assay buffers, ensuring accurate and reproducible results.
Experimental Protocol for Kinetic Solubility Determination:
Kinetic solubility is a high-throughput method used in early drug discovery to estimate the solubility of a compound under non-equilibrium conditions.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an organic solvent, typically dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Dispense the stock solution into the wells of a microtiter plate.
-
Addition of Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a range of final compound concentrations.
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Precipitation Detection: Measure the amount of precipitated compound using a nephelometer (which measures light scattering) or by separating the precipitate via filtration or centrifugation and quantifying the remaining soluble compound by UV-Vis spectroscopy or LC-MS.
-
Solubility Determination: The kinetic solubility is the concentration at which precipitation is first observed.
Workflow for Kinetic Solubility Assay:
Caption: Workflow for kinetic solubility determination.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | s | 1H | Pyrrole N-H |
| ~6.5-6.7 | t | 1H | Pyrrole C2-H |
| ~6.0-6.2 | t | 1H | Pyrrole C3-H |
| ~3.8-4.0 | s | 2H | Piperidine C4-H₂ |
| ~2.8-3.0 | t | 2H | Piperidine C7-H₂ |
| ~1.8-2.0 | m | 2H | Piperidine C6-H₂ |
| ~1.5-1.7 | br s | 1H | Piperidine N-H |
Predicted ¹³C NMR (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~125-130 | Pyrrole C3a |
| ~120-125 | Pyrrole C7a |
| ~115-120 | Pyrrole C2 |
| ~100-105 | Pyrrole C3 |
| ~45-50 | Piperidine C4 |
| ~40-45 | Piperidine C7 |
| ~20-25 | Piperidine C6 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3300 | Medium, Sharp | N-H stretch (pyrrole & piperidine) |
| ~3100-3000 | Weak | C-H stretch (aromatic) |
| ~2950-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1600-1450 | Medium | C=C stretch (pyrrole) |
| ~1200-1000 | Strong | C-N stretch |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 122.10 | [M]⁺ (Molecular Ion) |
| 94.08 | [M - C₂H₄]⁺ (Loss of ethylene from piperidine ring) |
| 81.06 | [M - C₃H₅]⁺ (Fragmentation of the piperidine ring) |
Synthesis
A plausible synthetic route to this compound can be envisioned through a multi-step process starting from a suitable pyrrole derivative. One potential approach involves the construction of the piperidine ring onto the pyrrole core. A related synthesis for a similar pyrrolo[2,3-c]pyridine structure involves the reduction of a pyridinium salt.[5]
Plausible Synthetic Pathway:
Caption: A generalized synthetic pathway for this compound.
Biological Significance
The pyrrolo[3,2-c]pyridine scaffold is a component of various biologically active molecules. Derivatives have been investigated for their potential as kinase inhibitors, which are crucial in cancer therapy.[6] The physicochemical properties discussed in this guide are instrumental in determining the drug-likeness of these derivatives. For instance, the basicity of the piperidine nitrogen allows for the formation of salts, which can improve solubility and facilitate formulation. The balanced lipophilicity is key for achieving adequate cell permeability to reach intracellular targets.
Relationship between Physicochemical Properties and Biological Activity:
Caption: Interplay of physicochemical properties and biological activity.
Conclusion
This compound represents a valuable scaffold for the design of novel therapeutic agents. Its physicochemical profile, characterized by a basic nitrogen center, balanced lipophilicity, and high aqueous solubility, provides a solid foundation for the development of drug candidates with favorable ADME properties. While experimental data for the parent compound is limited, the predicted values and established analytical methodologies presented in this guide offer a robust framework for researchers to build upon. A thorough understanding and strategic manipulation of these physicochemical properties will be instrumental in unlocking the full therapeutic potential of this promising heterocyclic system.
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An In-depth Technical Guide to the Spectroscopic Characterization of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine
Introduction: The Significance of the 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine Scaffold
The this compound core is a significant heterocyclic scaffold in the landscape of modern drug discovery and medicinal chemistry. As a saturated heteroannulated piperidine, it contributes to the three-dimensional complexity of molecules, a desirable trait that can enhance binding affinity and selectivity for biological targets.[1] This structural motif is found in a variety of biologically active compounds, with derivatives showing promise as antimicrobial, anticancer, and neuroprotective agents.[2] The pyrrolopyridine family, to which this compound belongs, is of considerable interest due to the diverse pharmacological activities exhibited by its members.[3]
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. While direct experimental spectra for this specific parent compound are not widely published, this document presents predicted spectroscopic data based on established principles and analysis of closely related structures. We will delve into the rationale behind these predictions, offering a robust framework for researchers engaged in the synthesis and characterization of novel compounds based on this scaffold.
Molecular Structure and Properties
-
Molecular Formula: C₇H₁₀N₂
-
Molecular Weight: 122.17 g/mol
-
CAS Number: 1176405-02-9[4]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[5] For this compound, both ¹H and ¹³C NMR are critical for confirming its synthesis and purity.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The predicted ¹H NMR spectrum is based on the analysis of structurally similar pyrrolopyridine derivatives and general principles of chemical shifts for heterocyclic compounds.[6][7]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0-8.5 | br s | 1H | H1 (N-H, pyrrole) | The pyrrolic N-H proton is expected to be a broad singlet and significantly downfield due to its acidic nature and potential for hydrogen bonding. |
| ~6.5-6.7 | t | 1H | H2 | This proton on the pyrrole ring is adjacent to a saturated carbon and a nitrogen, leading to a moderately downfield shift. The triplet multiplicity would arise from coupling to the two protons on C3. |
| ~2.9-3.1 | t | 2H | H4 | These protons are on a carbon adjacent to a nitrogen atom in the piperidine ring, resulting in a downfield shift. A triplet would be expected due to coupling with the H6 protons. |
| ~2.7-2.9 | t | 2H | H6 | These protons are adjacent to a nitrogen atom and are expected to be in a similar chemical shift range to the H4 protons, likely appearing as a triplet due to coupling with H7. |
| ~3.8-4.0 | s | 2H | H7 | These protons are on a carbon adjacent to the pyrrole ring and the piperidine nitrogen, leading to a downfield shift. A singlet is predicted if there is no significant coupling to other protons. |
| ~5.0-5.5 | br s | 1H | H5 (N-H, piperidine) | The piperidinic N-H proton is expected to be a broad singlet in the midfield region of the spectrum. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The predicted ¹³C NMR chemical shifts are based on the expected electronic environments of the carbon atoms within the bicyclic structure.[8]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~135 | C7a | This quaternary carbon is part of the aromatic pyrrole ring and is deshielded. |
| ~125 | C3a | This quaternary carbon is at the fusion of the two rings and is also part of the pyrrole system. |
| ~120 | C2 | This carbon in the pyrrole ring is deshielded due to the adjacent nitrogen atom. |
| ~105 | C3 | This carbon in the pyrrole ring is expected to be the most shielded of the aromatic carbons. |
| ~45 | C4 | This carbon in the piperidine ring is adjacent to a nitrogen atom, resulting in a downfield shift compared to a standard alkane. |
| ~43 | C6 | Similar to C4, this carbon is adjacent to the piperidine nitrogen. |
| ~25 | C7 | This saturated carbon is part of the piperidine ring. |
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.[9]
Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 122 | High | [M]⁺ (Molecular Ion) |
| 121 | Moderate | [M-H]⁺ |
| 94 | Moderate | [M-C₂H₄]⁺ |
| 93 | High | [M-C₂H₅]⁺ or [M-NCH₂]⁺ |
| 67 | Moderate | [C₄H₅N]⁺ |
Rationale for Fragmentation:
The molecular ion peak ([M]⁺) is expected at an m/z of 122, corresponding to the molecular weight of the compound. The fragmentation of this compound under electron ionization (EI) is anticipated to follow characteristic pathways for cyclic amines and pyrrole derivatives.[10][11]
A common fragmentation pathway for cyclic amines is the loss of a hydrogen atom, leading to the [M-H]⁺ ion at m/z 121. Alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom, is a dominant fragmentation mechanism for amines.[10] This could lead to the loss of an ethylene radical (C₂H₅•) from the piperidine ring, resulting in a fragment at m/z 93. Alternatively, cleavage of the bond between C4 and C3a could lead to the loss of a CH₂=NH fragment, also contributing to the peak at m/z 93. Further fragmentation of the pyrrole ring could lead to the formation of a stable pyrrolic fragment, such as the ion at m/z 67.
Caption: Predicted mass spectrometry fragmentation workflow.
Experimental Protocols
The following are generalized protocols for the acquisition of NMR and mass spectrometry data for this compound.
Synthesis
A plausible synthetic route to this compound could involve the reduction of a suitable aromatic precursor, such as 1H-pyrrolo[3,2-c]pyridine. High-pressure hydrogenation over a platinum or rhodium catalyst is a common method for the reduction of similar heterocyclic systems.[1] Another approach could be a multi-step synthesis involving a Pictet-Spengler reaction, which has been used for the synthesis of related tetrahydro-furo[3,2-c]pyridines.[12]
NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts, so consistency is key.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Advanced 2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.
-
Data Acquisition:
-
EI-MS: Introduce the sample into the ion source (often via a direct insertion probe or GC inlet). The standard electron energy for EI is 70 eV to generate reproducible fragmentation patterns.
-
ESI-MS (for High-Resolution Mass Spectrometry - HRMS): Infuse the sample solution directly into the ESI source. This soft ionization technique will primarily generate the protonated molecule [M+H]⁺. Analyze the ions using a high-resolution mass analyzer (e.g., TOF, Orbitrap) to determine the accurate mass and confirm the elemental composition.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed fragmentation pattern with theoretical predictions and data from related compounds to support the structural assignment.
Conclusion
The structural elucidation of novel heterocyclic compounds like this compound is a critical step in the drug discovery process. This guide provides a comprehensive, albeit predictive, framework for its characterization by NMR and mass spectrometry. The provided protocols and data interpretations, grounded in established spectroscopic principles and data from analogous structures, offer a solid foundation for researchers. The synthesis and definitive spectroscopic analysis of this compound would be a valuable contribution to the field, and the methodologies outlined herein provide a clear path for achieving that goal.
References
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Beilstein Journals. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). Beilstein Journal of Organic Chemistry, 15, 2840-2846. Available from: [Link]
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initial synthesis and characterization of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine
An In-depth Technical Guide to the Initial Synthesis and Characterization of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine
Foreword: Navigating the Synthesis of a Promising Scaffold
The this compound core is a saturated bicyclic heteroaromatic system of significant interest to the medicinal chemistry community. Its structure, combining a pyrrole and a piperidine ring, makes it a valuable scaffold for exploring new chemical space in drug discovery, particularly for neurological and oncological targets where related pyrrolopyridines have shown activity.[1][2] This guide provides a comprehensive overview of a proposed initial synthesis and detailed characterization of this molecule. While a single, high-yield protocol is not extensively documented in current literature, this paper, drawing on established methodologies for analogous structures, outlines a robust and logical pathway for its preparation and validation.[3][4]
The proposed synthetic strategy is twofold: first, the construction of the aromatic precursor, 1H-pyrrolo[3,2-c]pyridine, followed by the catalytic hydrogenation of the pyridine ring. This approach is favored due to its reliability and the commercial availability of the necessary starting materials. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and present a thorough analysis of the expected characterization data.
Section 1: The Strategic Approach to Synthesis
The synthesis of this compound is best approached by first assembling the aromatic pyrrolo[3,2-c]pyridine core, followed by the selective reduction of the pyridine ring. This strategy circumvents potential difficulties in constructing the pyrrole ring onto a pre-existing piperidine, which can be complicated by functional group compatibility and reactivity issues.
Synthesis of the Aromatic Precursor: 1H-pyrrolo[3,2-c]pyridine
The initial step involves the synthesis of the aromatic precursor. A reliable method for this is the construction of the pyrrole ring onto a functionalized pyridine derivative. A plausible route, adapted from methodologies for similar compounds, starts from 3-amino-2-chloropyridine.
Caption: Proposed synthetic workflow for 1H-pyrrolo[3,2-c]pyridine.
Reduction of the Pyridine Ring
With the aromatic precursor in hand, the subsequent step is the selective hydrogenation of the pyridine moiety to yield the target this compound. Catalytic hydrogenation is the method of choice for this transformation, offering high yields and stereoselectivity. Rhodium on carbon (Rh/C) or platinum oxide (PtO2) are effective catalysts for the hydrogenation of pyridine rings under acidic conditions, which protonate the pyridine nitrogen and facilitate reduction.[5]
Caption: Final reduction step to the target molecule.
Section 2: Detailed Experimental Protocols
The following protocols are based on established procedures for analogous transformations and are presented as a robust starting point for the synthesis.
Synthesis of 1H-pyrrolo[3,2-c]pyridine (Aromatic Precursor)
This multi-step synthesis requires careful execution and monitoring at each stage.
Step 1: N-Boc Protection of 3-Amino-2-chloropyridine
-
To a solution of 3-amino-2-chloropyridine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor reaction completion by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to yield tert-butyl (2-chloro-3-pyridyl)carbamate.
Step 2: Sonogashira Coupling with Trimethylsilylacetylene
-
To a solution of tert-butyl (2-chloro-3-pyridyl)carbamate (1.0 eq) in a suitable solvent such as THF or 1,4-dioxane, add copper(I) iodide (0.1 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add triethylamine (2.0 eq) and trimethylsilylacetylene (1.5 eq).
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify by column chromatography to yield the silyl-protected alkyne intermediate.
Step 3: Desilylation
-
Dissolve the product from Step 2 in THF and cool to 0 °C.
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) dropwise.
-
Stir at room temperature for 1-2 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify by column chromatography to obtain the terminal alkyne.
Step 4: Intramolecular Cyclization
-
To a solution of the terminal alkyne from Step 3 in a polar aprotic solvent like DMF or NMP, add potassium tert-butoxide (KOtBu, 1.5 eq).
-
Heat the mixture to 100-120 °C for 4-6 hours.
-
Cool the reaction and pour it into ice water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate.
-
Purify the crude product by column chromatography to yield 1H-pyrrolo[3,2-c]pyridine.
Synthesis of this compound
This final reduction step should be performed under an inert atmosphere with appropriate safety precautions for handling hydrogen gas.
-
In a high-pressure reaction vessel, dissolve 1H-pyrrolo[3,2-c]pyridine (1.0 eq) in ethanol or methanol.
-
Add a catalytic amount of platinum(IV) oxide (PtO2, Adam's catalyst, ~5-10 mol%).
-
Add concentrated hydrochloric acid (1.1 eq) to the mixture.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude hydrochloride salt.
-
The product can be purified by recrystallization from a suitable solvent system like ethanol/ether.
-
To obtain the free base, dissolve the hydrochloride salt in water, basify with a strong base (e.g., NaOH) to pH > 10, and extract with an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer and concentrate to yield this compound.
Section 3: Comprehensive Characterization
As experimental data for the target molecule is not widely published, the following characterization data is predicted based on the analysis of its aromatic precursor and structural isomers.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃, δ in ppm):
-
~7.5-8.0 (br s, 1H): NH proton of the pyrrole ring.
-
~6.7 (t, 1H): H2 proton of the pyrrole ring.
-
~6.1 (t, 1H): H3 proton of the pyrrole ring.
-
~4.0 (s, 2H): H4 methylene protons.
-
~3.1 (t, 2H): H6 methylene protons.
-
~2.8 (t, 2H): H7 methylene protons.
-
~2.0 (br s, 1H): NH proton of the piperidine ring.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃, δ in ppm):
-
~125.0: C7a (bridgehead carbon).
-
~121.0: C2.
-
~118.0: C3a (bridgehead carbon).
-
~100.0: C3.
-
~45.0: C4.
-
~44.0: C6.
-
~25.0: C7.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| 1-NH | ~7.5-8.0 | broad singlet | 1H |
| H2 | ~6.7 | triplet | 1H |
| H3 | ~6.1 | triplet | 1H |
| H4 | ~4.0 | singlet | 2H |
| H6 | ~3.1 | triplet | 2H |
| H7 | ~2.8 | triplet | 2H |
| 5-NH | ~2.0 | broad singlet | 1H |
| Carbon | Predicted Chemical Shift (ppm) |
| C7a | ~125.0 |
| C2 | ~121.0 |
| C3a | ~118.0 |
| C3 | ~100.0 |
| C4 | ~45.0 |
| C6 | ~44.0 |
| C7 | ~25.0 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the N-H and C-H bonds in both the aromatic pyrrole and saturated piperidine rings.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | N-H stretch (pyrrole) |
| ~3300 | Medium, Broad | N-H stretch (piperidine) |
| 2950-2800 | Strong | C-H stretch (aliphatic) |
| ~1600 | Medium | C=C stretch (pyrrole) |
| ~1450 | Medium | C-H bend (aliphatic) |
Mass Spectrometry (MS)
The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 122.18 | [M]⁺ (Molecular Ion) |
| 94 | [M - C₂H₄]⁺ (Loss of ethylene from piperidine ring) |
| 93 | [M - C₂H₅]⁺ |
| 81 | [M - C₃H₅]⁺ |
Section 4: Safety and Handling
-
Starting Materials: Handle all reagents, especially chlorinated pyridines and organometallic catalysts, in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrogenation: The use of hydrogen gas under pressure requires a properly rated reaction vessel and a protective blast shield. Ensure the system is free of leaks and that all sources of ignition are removed from the area.
-
Product: The toxicological properties of this compound have not been extensively studied. It should be handled with care, assuming it is potentially toxic.
Conclusion
This guide provides a comprehensive and scientifically grounded pathway for the initial synthesis and characterization of this compound. By leveraging established synthetic methodologies for related heterocyclic systems, researchers can confidently approach the preparation of this valuable molecular scaffold. The detailed protocols and predicted characterization data serve as a solid foundation for further exploration and application of this compound in drug discovery and development.
References
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301326. Available from: [Link]
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 2018, 16(34), 6257-6261. Available from: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available from: [Link]
-
Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Medicinal Chemistry Research, 28(6), 843-853. Available from: [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991-997. Available from: [Link]
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The FTIR spectrum for Pyrrole. ResearchGate. Available from: [Link]
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An In-depth Technical Guide to the Solubility of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field, offering both theoretical insights and practical methodologies for determining and optimizing solubility in various organic solvents.
Introduction: The Significance of Solubility in Drug Development
This compound and its derivatives are key scaffolds in the synthesis of novel therapeutic agents.[2][3] Their biological activity is intrinsically linked to their physicochemical properties, with solubility being a critical parameter.[3] Understanding the solubility of this core structure in different organic solvents is paramount for successful drug formulation, synthesis, purification, and various in-vitro and in-vivo studies. Poor aqueous solubility, for example, can hinder the development of promising drug candidates.[4]
Molecular Structure and Predicted Solubility Profile
The solubility of a compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses a fused bicyclic system containing both a pyrrole and a pyridine ring. The presence of nitrogen atoms introduces polarity and the capacity for hydrogen bonding.[5]
Based on its structure, the following solubility trends can be anticipated:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the presence of N-H and pyridinic nitrogen moieties in the target molecule, strong intermolecular hydrogen bonding is expected, leading to good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) are powerful organic solvents capable of dissolving a wide range of compounds.[6] High solubility is generally expected in these solvents due to their high polarity.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The polarity of the pyrrolopyridine core suggests that solubility in non-polar solvents will be limited.
It is important to note that these are general predictions. The actual quantitative solubility must be determined experimentally.
Quantitative Solubility Data
| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |
| Methanol | Polar Protic | High | Data to be determined |
| Ethanol | Polar Protic | High | Data to be determined |
| Isopropanol | Polar Protic | Moderate to High | Data to be determined |
| Acetonitrile | Polar Aprotic | Moderate to High | Data to be determined |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Data to be determined |
| Dichloromethane (DCM) | Moderately Polar | Moderate | Data to be determined |
| Ethyl Acetate | Moderately Polar | Low to Moderate | Data to be determined |
| Dimethylformamide (DMF) | Polar Aprotic | High | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Data to be determined |
| Toluene | Non-Polar | Low | Data to be determined |
| Hexane | Non-Polar | Very Low | Data to be determined |
Experimental Protocol for Determining Thermodynamic Solubility
The following protocol outlines the "shake-flask" method, a reliable technique for determining the thermodynamic solubility of a compound.[4][7] This method relies on achieving equilibrium between the dissolved and undissolved solute.[6]
Materials and Equipment:
-
This compound (or its salt)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or vortex mixer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound into a scintillation vial. The excess solid should be clearly visible.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker set to a constant, moderate speed within a temperature-controlled environment (typically 25°C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that thermodynamic equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Sample Analysis:
-
Prepare a series of standard solutions of the compound in the same solvent with known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.[6]
-
Analyze the filtered sample from the saturated solution using the same analytical method.
-
Determine the concentration of the compound in the sample by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.
-
Visualizing the Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Factors Influencing Solubility and Optimization Strategies
Several factors can influence the solubility of this compound:
-
pH: For the hydrochloride salt form, the pH of the solution will have a significant impact on its solubility, particularly in aqueous or mixed aqueous-organic systems. The protonated form is generally more polar and thus more soluble in polar solvents.
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature.
-
Co-solvents: The use of a co-solvent system can significantly enhance the solubility of a compound.[8] For instance, adding a small percentage of DMSO or ethanol to a less effective solvent can improve solubility.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound in organic solvents is limited, a sound understanding of its molecular structure allows for qualitative predictions. This guide provides a robust, field-tested experimental protocol for the accurate determination of its thermodynamic solubility. By following this methodology, researchers can generate reliable data to inform their work in drug discovery and development, ultimately facilitating the advancement of new therapeutic agents.
References
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- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).
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- Technical Support Center: Improving Solubility of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile for Biological Assays - Benchchem.
- SAFETY DATA SHEET - Fisher Scientific.
- Safety Data Sheet - Aaronchem. (2025).
- CHAPTER 2: Tactics to Improve Solubility - Books - The Royal Society of Chemistry. (2021).
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- 1555967-60-6|this compound hydrochloride - BLDpharm.
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The Emergence and Therapeutic Potential of Tetrahydropyrrolopyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyrrolopyridine core, a fused heterocyclic system, represents a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional architecture and strategic placement of nitrogen atoms have made it a versatile template for designing potent and selective modulators of a wide array of biological targets. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthetic evolution, and therapeutic applications of this remarkable class of compounds.
Unveiling the Scaffold: A Historical Perspective
The journey of tetrahydropyrrolopyridines from chemical curiosities to valuable pharmacophores has been a gradual one, deeply intertwined with the broader history of heterocyclic chemistry. The initial synthesis of the aromatic parent compounds, the pyrrolopyridines (or azaindoles), paved the way for the exploration of their reduced derivatives.
The early 20th century saw the development of classical indole syntheses, such as the Fischer and Bartoli methods.[1] The adaptation of these methods to pyridine-containing precursors marked the initial forays into the synthesis of azaindoles. However, the electron-deficient nature of the pyridine ring often posed significant challenges, necessitating harsh reaction conditions and limiting substrate scope.[2]
The exploration of the tetrahydro derivatives gained momentum as medicinal chemists sought to introduce greater three-dimensional complexity and conformational rigidity into drug candidates. The development of new synthetic methodologies, particularly those that allowed for stereocontrol, was a critical turning point. The advent of transition-metal-catalyzed cross-coupling reactions and the refinement of classical cyclization strategies provided more efficient and versatile routes to the tetrahydropyrrolopyridine core.[3] This enabled the systematic investigation of their structure-activity relationships (SAR) and the eventual discovery of their potent biological activities.
Constructing the Core: Key Synthetic Methodologies
The synthesis of the tetrahydropyrrolopyridine framework can be broadly categorized into several key strategies, each with its own set of advantages and applications.
Intramolecular Cyclization Strategies
One of the most common and powerful approaches involves the intramolecular cyclization of a suitably functionalized pyridine derivative. This strategy offers a high degree of control over the final structure, including the introduction of stereocenters.
Conceptual Workflow of Intramolecular Cyclization:
Figure 1: General workflow for the synthesis of tetrahydropyrrolopyridines via intramolecular cyclization.
A notable example of this approach is the Pictet-Spengler reaction , which involves the condensation of a tryptamine equivalent (in this case, an aminomethylpyridine) with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[1][4][5]
Multi-component Reactions
More recently, multi-component reactions have emerged as an efficient and atom-economical way to assemble the tetrahydropyrrolopyridine scaffold in a single step from simple starting materials. These reactions often involve the domino reaction of several components to rapidly build molecular complexity.[6]
Transition-Metal Catalysis
Palladium- and other transition-metal-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds. These methods allow for the formation of C-C and C-N bonds under mild conditions and with high functional group tolerance, enabling the construction of the tetrahydropyrrolopyridine core from previously inaccessible precursors.
Therapeutic Frontiers: Applications of Tetrahydropyrrolopyridines
The unique structural features of the tetrahydropyrrolopyridine scaffold have led to its exploration in a wide range of therapeutic areas.
Central Nervous System Disorders
A significant area of investigation for tetrahydropyrrolopyridine derivatives has been in the treatment of Alzheimer's disease as acetylcholinesterase (AChE) inhibitors. By preventing the breakdown of the neurotransmitter acetylcholine, these compounds can help to improve cognitive function in patients. The rigid scaffold of the tetrahydropyrrolopyridine core allows for precise positioning of substituents to interact with the active site of the AChE enzyme.
Simplified Mechanism of AChE Inhibition:
Figure 2: Simplified schematic of acetylcholinesterase inhibition by a tetrahydropyrrolopyridine derivative.
Tetrahydropyrrolopyridine derivatives have also been investigated as modulators of dopamine receptors, which are key targets in the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease.[7][8] By acting as either agonists, antagonists, or allosteric modulators, these compounds can help to restore normal dopaminergic neurotransmission.
Oncology
The inhibition of protein kinases is a cornerstone of modern cancer therapy.[9] The tetrahydropyrrolopyridine scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.[10] These compounds can compete with ATP for binding to the kinase active site, thereby blocking downstream signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.[11][12]
General Kinase Inhibition Mechanism:
Figure 3: Competitive inhibition of a protein kinase by a tetrahydropyrrolopyridine derivative.
Quantitative Biological Data
The following table summarizes the biological activity of selected tetrahydropyrrolopyridine derivatives against various targets.
| Compound Class | Target | IC₅₀ (nM) | Therapeutic Area |
| Pyrrolo[2,3-b]pyridine Derivative | V600E B-RAF | 80 - 85 | Oncology |
| Tetrahydropyridine Pyrrolopyrimidine | LIMK1/LIMK2 | Mid to low nanomolar | Oncology |
| Quinoxaline-Tetrahydropyridine | A-549, MCF-7, PC-3, HepG2 | GI₅₀ < 10 µg/ml | Oncology |
| Marinoquinoline A (Pyrroloquinoline) | Acetylcholinesterase | 4900 | Alzheimer's Disease |
IC₅₀: Half maximal inhibitory concentration. GI₅₀: Growth inhibition of 50%. Data compiled from multiple sources.[4][6][13][14]
Detailed Experimental Protocols
General Procedure for Pictet-Spengler Synthesis of Tetrahydrofuro[3,2-c]pyridines[3][15]
Step 1: Imine Formation
-
To a solution of an appropriate aldehyde (1.0 mmol) in dry acetonitrile (1 mL), add 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol, 125 µL).
-
Heat the reaction mixture at 82 °C for 1 hour, monitoring by thin-layer chromatography (TLC).
-
Concentrate the reaction mixture to dryness under reduced pressure.
Step 2: Cyclization
-
Dissolve the crude imine in glacial acetic acid (750 µL).
-
Add concentrated hydrochloric acid (500 µL) portion-wise.
-
Stir the reaction mixture at 70 °C for 5 hours, monitoring by TLC.
-
Cool the reaction mixture and add a saturated aqueous solution of NaOH. Stir overnight at room temperature.
-
If a precipitate forms, filter and extract the filtrate with ethyl acetate (3 x 20 mL). If no precipitate forms, extract the entire mixture with ethyl acetate.
-
Combine the organic layers, wash with brine (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate to dryness.
-
Purify the product by column chromatography on silica gel.
Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines via Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling[16]
Step 1: Suzuki-Miyaura Coupling
-
To a mixture of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (0.856 mmol), the corresponding phenylboronic acid (1.02 mmol), Pd₂(dba)₃ (0.026 mmol), and K₂CO₃ (2.56 mmol), add degassed 1,4-dioxane:water (1:1, 5 mL) under a nitrogen atmosphere.
-
Stir the reaction mixture at 100 °C for 30 minutes.
-
Cool to room temperature, remove the solvent in vacuo, and partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Step 2: Buchwald-Hartwig Amination
-
Follow a standard Buchwald-Hartwig amination protocol with the product from Step 1 and the desired amine to yield the final 4-amino derivative.
Conclusion and Future Outlook
The tetrahydropyrrolopyridine scaffold has firmly established itself as a cornerstone in medicinal chemistry. The continued development of novel and efficient synthetic methods will undoubtedly lead to the discovery of new derivatives with enhanced potency, selectivity, and pharmacokinetic properties. As our understanding of the complex signaling pathways involved in human diseases deepens, the versatility of the tetrahydropyrrolopyridine core will continue to be leveraged to design the next generation of targeted therapeutics. The journey from their initial synthesis to their current status as promising drug candidates is a testament to the power of synthetic chemistry to address critical challenges in human health.
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- Application Notes and Protocols: Synthesis of Hexahydropyrrolo[2,3-b]indoles via Intramolecular Pictet-Spengler Reaction. Benchchem.
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The Versatile Scaffold: A Technical Guide to the 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine Core
Abstract
The 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine framework represents a pivotal heterocyclic scaffold in modern medicinal chemistry. This bicyclic structure, featuring a fused pyrrole and piperidine ring system, serves as a versatile building block for the synthesis of a diverse array of biologically active molecules. Its unique three-dimensional architecture and the presence of key hydrogen bond donors and acceptors make it an attractive core for designing ligands that target a range of physiological pathways. This in-depth technical guide provides a comprehensive overview of the fundamental structure, physicochemical properties, and synthetic routes to this important scaffold. Furthermore, it delves into the extensive applications of its derivatives in drug discovery, with a particular focus on their roles as potent kinase inhibitors and anticancer agents. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.
The Core Structure: An Analysis of this compound
The fundamental structure of this compound is a bicyclic heterocycle with the chemical formula C₇H₁₀N₂. It is systematically constructed from a pyrrole ring fused to a piperidine ring. The fusion occurs at the 2 and 3 positions of the pyrrole ring and the 3 and 4 positions of the piperidine ring. The CAS number for the free base is 1176405-02-9, and for its hydrochloride salt, it is 1555967-60-6.[1][2]
The pyrrolopyridine family of compounds, to which this scaffold belongs, is of significant interest in medicinal chemistry due to the prevalence of both pyrrole and pyridine rings in numerous biologically active molecules.[3] The tetrahydro- variant of the pyrrolo[3,2-c]pyridine core offers sp³-hybridized carbons in the piperidine ring, which imparts a three-dimensional character that is often advantageous for achieving high-affinity and selective binding to biological targets.
Physicochemical and Spectroscopic Profile
While detailed experimental data for the parent compound is not widely published, its key physicochemical and spectroscopic characteristics can be predicted based on its structure and data from its derivatives.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale |
| Molecular Weight | 122.17 g/mol | Calculated from the molecular formula C₇H₁₀N₂. |
| pKa | ~8.5-9.5 | The basicity is primarily attributed to the secondary amine in the piperidine ring. |
| LogP | ~0.5-1.5 | The molecule has a balance of polar (amines) and nonpolar (hydrocarbon) regions. |
| Hydrogen Bond Donors | 2 (pyrrole N-H, piperidine N-H) | Key for interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (pyrrole N, piperidine N) | The lone pairs on the nitrogen atoms can act as acceptors. |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole ring and the aliphatic protons on the tetrahydropyridine ring. The N-H protons of both the pyrrole and piperidine rings would likely appear as broad singlets. The methylene protons of the piperidine ring would exhibit complex splitting patterns (triplets or multiplets) due to coupling with adjacent protons.
-
¹³C NMR: The carbon NMR spectrum would show signals for the sp²-hybridized carbons of the pyrrole ring at lower field (typically 100-140 ppm) and the sp³-hybridized carbons of the piperidine ring at higher field (typically 20-50 ppm).
-
IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations in the region of 3200-3400 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions would also be present, along with C=C stretching from the pyrrole ring.
-
Mass Spectrometry: The molecular ion peak ([M]⁺) in the mass spectrum would be observed at an m/z corresponding to the molecular weight of the compound.
Synthesis of the this compound Scaffold
The synthesis of the this compound core and its analogs can be achieved through various synthetic strategies. One common and effective method is the Pictet-Spengler reaction.[4] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, followed by dehydration to form a tetrahydroisoquinoline or a related heterocyclic system. For the synthesis of the pyrrolopyridine core, a suitably functionalized pyrrole derivative can serve as the starting material.
Exemplary Experimental Protocol: Synthesis of a Tetrahydrothieno[3,2-c]pyridine Analog
Reaction: 2-Thienylethylamine + Paraformaldehyde → 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride
Step-by-Step Methodology:
-
Reaction Setup: To a 2-liter, 4-necked flask equipped with a thermometer and a mechanical stirrer, add 2-thienylethylamine (100g, 0.79 mol) to dichloromethane (600 mL) at 25°C (±5°C) and stir for 5-10 minutes.[5]
-
Addition of Paraformaldehyde: Add paraformaldehyde (26.4 g, 0.88 mol) to the reaction mixture.[5]
-
Reflux: Heat the reaction mixture to reflux at 40 to 45°C for 4 to 6 hours.[5]
-
Cooling and Acidification: Cool the reaction to room temperature and add a solution of 7% hydrochloric acid in N,N-dimethylformamide (200 mL) at 25°C (±5°C).[5]
-
Second Heating Step: Stir the reaction mixture for 4-6 hours at 70°C (±5°C).[5]
-
Crystallization: Cool the reaction to 15°C (±2°C) and stir for 8-10 hours to promote crystallization.[5]
-
Isolation and Drying: Filter the product and wash with cold dichloromethane. Dry the material under vacuum at 30 to 40°C to obtain 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.[5]
Self-Validation: The purity of the final product can be confirmed by measuring its melting point and using analytical techniques such as HPLC, ¹H NMR, and ¹³C NMR to verify its structure and identify any impurities. The yield of the reaction should also be calculated to assess the efficiency of the synthesis.
Medicinal Chemistry Applications and Biological Activity
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This has led to the development of a wide range of derivatives with diverse pharmacological activities.
Anticancer Activity
A significant area of research for pyrrolo[3,2-c]pyridine derivatives has been in the development of anticancer agents. These compounds have been shown to target various components of cell signaling pathways that are often dysregulated in cancer.
3.1.1. Kinase Inhibition
Many derivatives of the pyrrolo[3,2-c]pyridine core have been identified as potent inhibitors of various protein kinases, which are key regulators of cell growth, proliferation, and survival.
-
FMS Kinase Inhibition: A series of pyrrolo[3,2-c]pyridine derivatives have been evaluated for their inhibitory effect against FMS kinase (CSF-1R), a receptor tyrosine kinase that is over-expressed in several types of cancer.[7] Certain diarylamide derivatives bearing the pyrrolo[3,2-c]pyridine scaffold have shown potent FMS kinase inhibition, with IC₅₀ values in the nanomolar range.[7] For example, compound 1r from one study was found to be a potent and selective FMS kinase inhibitor with an IC₅₀ of 30 nM.[7] This compound also demonstrated significant antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM.[7]
-
c-Met Inhibition: The c-Met receptor tyrosine kinase is another attractive target in cancer therapy, and derivatives of the related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold have been designed as c-Met inhibitors.[4] One such derivative, compound 8c , exhibited an inhibitory activity of 68 nM against c-Met and showed low micromolar cellular potency against MKN45 and EBC-1 cell lines.[4] This highlights the potential of the broader tetrahydropyrrolopyridine and related scaffolds in targeting this important oncogene.
Table 2: Anticancer Activity of Pyrrolo[3,2-c]pyridine and Related Derivatives
| Compound/Derivative Class | Target | Activity (IC₅₀) | Cancer Cell Line(s) | Reference |
| Diarylureas with pyrrolo[3,2-c]pyridine scaffold | FMS Kinase | 30 nM | Ovarian, prostate, and breast cancer cell lines | [7] |
| 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives | c-Met Kinase | 68 nM | MKN45, EBC-1 | [4] |
| 1H-pyrrolo[3,2-c]pyridine derivatives | Tubulin Polymerization | 0.12 to 0.21 µM | HeLa, SGC-7901, MCF-7 | [8] |
3.1.2. Tubulin Polymerization Inhibition
Other derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been designed as inhibitors of tubulin polymerization, acting as colchicine-binding site inhibitors.[8] These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis. One of the most potent compounds in a recent study exhibited IC₅₀ values ranging from 0.12 to 0.21 µM against HeLa, SGC-7901, and MCF-7 cancer cell lines.[8]
Other Therapeutic Areas
The versatility of the this compound scaffold extends beyond oncology. Derivatives have been investigated for a range of other potential therapeutic applications:
-
Antidepressant Activity: Some derivatives have shown promise in modulating neurotransmitter systems, suggesting potential applications in the treatment of neurological disorders such as depression.[3]
-
Anti-inflammatory Activity: Given the role of kinases like FMS in inflammatory processes, inhibitors based on this scaffold also have potential as anti-inflammatory agents.[7]
Conclusion and Future Perspectives
The this compound core is a testament to the power of heterocyclic chemistry in drug discovery. Its unique structural features and synthetic accessibility have made it a highly valuable scaffold for the development of novel therapeutics. The extensive research into its derivatives has yielded potent and selective inhibitors of key biological targets, particularly in the field of oncology.
Future research in this area will likely focus on several key aspects:
-
Scaffold Diversification: Further exploration of substitutions at various positions of the pyrrolopyridine ring system will undoubtedly lead to the discovery of new compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Novel Target Identification: While kinase inhibition is a major area of focus, the application of this scaffold to other target classes remains a promising avenue for research.
-
Advanced Synthetic Methodologies: The development of more efficient and stereoselective synthetic routes to access complex derivatives of the core structure will be crucial for accelerating drug discovery efforts.
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Beilstein Journals. Rapid construction of tricyclic tetrahydrocyclopenta[7][9]pyrrolo[2,3-b]pyridine via isocyanide-based multicomponent reaction. Available from: [Link]
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Pharmaceuticals. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Available from: [Link]
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PubChem. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine. Available from: [Link]
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Beilstein Journals. One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). Available from: [Link]
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National Institutes of Health. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Available from: [Link]
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PubMed. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. Available from: [Link]
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A Technical Guide to Navigating the Chemical Space of Tetrahydropyrrolopyridine Derivatives
An in-depth technical guide exploring the chemical space of tetrahydropyrrolopyridine derivatives for researchers, scientists, and drug development professionals.
Forward
The tetrahydropyrrolopyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structural motif in a multitude of biologically active compounds. Its inherent three-dimensional architecture provides a robust framework for the precise spatial arrangement of pharmacophoric features, facilitating potent and selective interactions with a wide array of biological targets. This guide is designed to provide drug discovery professionals with a comprehensive, in-depth understanding of the strategies and methodologies required to effectively explore the vast and promising chemical space of these derivatives. We will traverse the landscape from rational library design and synthesis to rigorous biological evaluation and computational analysis, equipping you with the expertise to unlock the full therapeutic potential of this versatile heterocyclic system.
The Strategic Imperative: Why Tetrahydropyrrolopyridines?
The prevalence of the tetrahydropyrrolopyridine core in both natural products and clinically successful synthetic drugs underscores its significance. This is not a matter of chance, but rather a consequence of its advantageous physicochemical properties. The fused ring system imparts a degree of conformational rigidity, which can reduce the entropic penalty of binding to a target protein, often leading to enhanced potency. Furthermore, the nitrogen atoms within the scaffold can serve as hydrogen bond donors or acceptors, crucial interactions for molecular recognition. The exploration of this chemical space is not merely an academic exercise; it is a strategic imperative for the discovery of next-generation therapeutics targeting a spectrum of diseases, from neurodegenerative disorders to oncology.
Architectural Diversity: Synthesizing the Tetrahydropyrrolopyridine Library
A successful exploration of chemical space is fundamentally dependent on the diversity and quality of the compound library. The synthetic strategies employed must be robust, versatile, and amenable to the introduction of a wide range of functional groups and stereochemical arrangements.
Foundational Synthetic Methodologies
The construction of the tetrahydropyrrolopyridine skeleton can be achieved through several powerful synthetic transformations. The choice of a particular route is dictated by the desired substitution pattern, stereochemical outcome, and the overall goals of the library synthesis.
-
The Pictet-Spengler Reaction: A classic and highly reliable method, the acid-catalyzed condensation of a tryptamine equivalent with an aldehyde or ketone remains a workhorse for the synthesis of tetrahydro-β-carbolines, a prominent subclass of tetrahydropyrrolopyridines. Its broad substrate scope and operational simplicity make it an attractive choice for generating foundational library members.
-
Intramolecular Cycloaddition Reactions: Strategies involving the intramolecular [3+2] cycloaddition of azomethine ylides offer an elegant and often stereocontrolled route to the pyrrolo[1,2-a]pyridine core. This approach provides excellent control over the stereochemistry of the newly formed chiral centers, a critical consideration for optimizing interactions with chiral biological targets.
-
Multicomponent Reactions (MCRs): For the rapid generation of molecular complexity, MCRs are unparalleled. Reactions such as the Ugi or Passerini, followed by a post-condensation cyclization, allow for the assembly of intricate tetrahydropyrrolopyridine derivatives from three or more simple starting materials in a single synthetic operation. This high degree of convergence is ideal for building large and diverse compound libraries in a time- and resource-efficient manner.
Protocol in Focus: A Diversity-Oriented Multicomponent Synthesis
The following protocol details a representative three-component reaction followed by an intramolecular cyclization, a strategy that is highly amenable to diversity-oriented synthesis.
Step 1: The Ugi Three-Component Reaction
-
In a clean, dry round-bottom flask, dissolve the starting amino-pyridine (1.0 equivalent) in methanol (0.5 M).
-
To this solution, add the aldehyde or ketone (1.0 equivalent) and the isocyanide (1.0 equivalent).
-
Stir the reaction mixture at ambient temperature for 24-48 hours.
-
Reaction progress is diligently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude Ugi adduct.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
The crude Ugi adduct is dissolved in a suitable solvent such as dichloromethane or dichloroethane.
-
A Lewis acid catalyst (e.g., trifluoroacetic acid, scandium triflate) is added (0.1-1.0 equivalent).
-
The reaction is stirred at a temperature ranging from room temperature to reflux, as determined by the reactivity of the substrate.
-
The cyclization is monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is quenched, and the crude product is purified by flash column chromatography to afford the desired tetrahydropyrrolopyridine derivative.
Trustworthiness through Self-Validation: The integrity of this protocol is maintained through rigorous in-process controls. The clear progression from starting materials to the Ugi adduct and finally to the cyclized product is tracked analytically. The final compound's structure and purity are unequivocally confirmed by NMR, HRMS, and HPLC analysis, ensuring that only compounds of the highest quality are advanced to biological screening.
Caption: A streamlined workflow for multicomponent synthesis.
Unwavering Quality: The Analytical Characterization Mandate
The biological data generated from a screening campaign is only as reliable as the quality of the compounds tested. Therefore, a stringent analytical quality control workflow is not optional, but mandatory.
| Analytical Technique | Primary Function | Key Data Output |
| Nuclear Magnetic Resonance (¹H, ¹³C, COSY, HSQC) | Unambiguous structural elucidation | Chemical shifts, coupling constants, correlation signals |
| High-Resolution Mass Spectrometry (HRMS) | Confirmation of elemental composition | Exact mass-to-charge ratio |
| High-Performance Liquid Chromatography (HPLC) | Determination of purity | Peak purity and percentage area |
| Chiral Chromatography | Assessment of enantiomeric excess | Separation and quantification of enantiomers |
Interrogating Biology: High-Throughput Screening Strategies
With a library of high-quality, well-characterized tetrahydropyrrolopyridine derivatives in hand, the focus shifts to biological evaluation. High-Throughput Screening (HTS) provides the engine for rapidly identifying compounds that interact with the biological target of interest.
Designing and Validating the Biological Assay
The selection and development of a robust and reliable biological assay is a critical determinant of success. The assay must be sensitive, reproducible, and relevant to the disease biology being targeted.
-
Biochemical Assays: These assays, such as kinase or protease inhibition assays, directly measure the effect of a compound on the activity of a purified protein. They are invaluable for establishing a direct structure-activity relationship (SAR).
-
Cell-Based Assays: These assays measure the effect of a compound on a specific cellular process, such as cell proliferation, apoptosis, or the activation of a signaling pathway. They provide a more physiologically relevant context but can be more complex to interpret.
Assay Validation—The Hallmark of Reliability: Before initiating a full-scale HTS campaign, the assay must be rigorously validated. A key metric is the Z'-factor, a statistical parameter that quantifies the separation between the positive and negative controls. An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.
Theoretical Modeling of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine: A Technical Guide for Drug Discovery
Abstract
The 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules, demonstrating significant potential in medicinal chemistry, particularly as kinase inhibitors for anticancer therapies. This in-depth technical guide provides a comprehensive framework for the theoretical modeling of this scaffold, designed for researchers, computational chemists, and drug development professionals. Moving beyond a mere recitation of methods, this guide elucidates the causal relationships behind methodological choices, offering a self-validating system for robust and reproducible in-silico investigations. We will traverse the multi-faceted landscape of computational chemistry, from the foundational principles of quantum mechanics to the dynamic world of molecular simulations, to unlock a deeper understanding of the structure-activity relationships (SAR) governing this promising class of compounds.
Introduction: The Significance of the Tetrahydropyrrolopyridine Core
The fusion of a pyrrole and a pyridine ring in the this compound scaffold creates a unique three-dimensional structure with a rich electronic profile. This architecture has proven to be a fertile ground for the development of potent and selective kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] The pyrrolopyridine core can effectively mimic the adenine region of ATP, enabling competitive inhibition at the kinase hinge region.[2] Theoretical modeling provides an indispensable toolkit to explore and optimize these interactions at a molecular level, thereby accelerating the drug discovery pipeline.[4]
This guide will systematically detail a robust computational workflow, beginning with the fundamental quantum chemical characterization of the scaffold, progressing to its interaction with protein targets through molecular docking, and culminating in the dynamic assessment of the protein-ligand complex stability via molecular dynamics simulations. Furthermore, we will explore the development of predictive Quantitative Structure-Activity Relationship (QSAR) models to guide the synthesis of novel, more potent analogs.
Quantum Chemical Calculations: Unveiling the Electronic Landscape
Before investigating the interaction of the this compound scaffold with biological targets, it is imperative to understand its intrinsic electronic and structural properties. Density Functional Theory (DFT) has emerged as the workhorse for such investigations due to its excellent balance of accuracy and computational cost.
Rationale for Method Selection
For organic molecules of this size, the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is a well-validated and widely used choice that provides reliable geometries and electronic properties. When paired with a Pople-style basis set, such as 6-31G(d), it offers a computationally efficient yet accurate description of the electronic structure.[5] For enhanced accuracy, particularly for properties like reaction energies or when studying excited states, larger basis sets incorporating diffuse functions (e.g., 6-311++G(d,p)) may be employed.[6]
Key Molecular Properties to Investigate
A thorough quantum chemical analysis should encompass the following:
-
Optimized Geometry: Determination of the lowest energy conformation, including bond lengths, bond angles, and dihedral angles.
-
Molecular Electrostatic Potential (MEP): Visualization of the charge distribution on the molecular surface, identifying regions of positive (electron-deficient) and negative (electron-rich) potential. This is crucial for understanding potential hydrogen bonding and electrostatic interactions with a protein active site.
-
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupated Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and its ability to participate in charge-transfer interactions. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Natural Bond Orbital (NBO) Analysis: This method provides a detailed picture of the bonding and charge distribution within the molecule, including the calculation of atomic charges.
Table 1: Hypothetical Quantum Chemical Data for this compound (B3LYP/6-31G(d))
| Property | Value | Unit | Significance |
| Total Energy | -439.876 | Hartrees | Ground state electronic energy of the optimized geometry. |
| Dipole Moment | 2.15 | Debye | Indicates the overall polarity of the molecule. |
| HOMO Energy | -6.23 | eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -0.89 | eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.34 | eV | Indicator of chemical reactivity and stability. |
Experimental Protocol: Quantum Chemical Calculations
-
Structure Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).
-
Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA) specifying the following:
-
Calculation Type: Geometry Optimization and Frequency Analysis.
-
Method: B3LYP.
-
Basis Set: 6-31G(d).
-
Charge and Multiplicity: 0 and 1 (for the neutral, singlet ground state).
-
-
Job Submission and Execution: Submit the calculation to a high-performance computing cluster.
-
Analysis of Results:
-
Confirm that the geometry optimization has converged and that the frequency calculation yields no imaginary frequencies, indicating a true energy minimum.
-
Visualize the optimized geometry, MEP surface, and FMOs.
-
Extract key data such as energies, dipole moment, and atomic charges from the output files.
-
Molecular Docking: Predicting Binding Modes and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[3][4] For the this compound scaffold, which is often targeted towards kinases, docking studies are instrumental in understanding the binding interactions within the ATP-binding pocket.[1][7]
Target Selection and Preparation
The choice of protein target is guided by experimental data or therapeutic hypotheses. Many pyrrolopyridine derivatives have shown activity against kinases such as EGFR, VEGFR, and CDKs.[6][8][9]
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Download the crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Remove water molecules, co-solvents, and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH.
-
Perform a restrained energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate a 3D conformation of the this compound derivative.
-
Assign partial charges using a reliable method (e.g., Gasteiger-Hückel or from quantum chemical calculations).
-
Define rotatable bonds.
-
-
Grid Generation: Define the binding site by creating a grid box that encompasses the active site of the protein.
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina, Glide, or GOLD.[4]
-
Run the docking simulation to generate a set of possible binding poses for the ligand.
-
-
Pose Analysis and Scoring:
-
Analyze the predicted binding poses and their corresponding docking scores.
-
Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the protein's active site residues.
-
Interpreting Docking Results
The docking score provides an estimation of the binding affinity, with lower scores generally indicating more favorable binding.[4] However, it is crucial to visually inspect the binding poses to ensure that they are chemically reasonable and that the key interactions are consistent with known SAR data.
Molecular Dynamics Simulations: Capturing the Dynamic Nature of Binding
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the protein and the ligand.[10] MD simulations are essential for assessing the stability of the docked complex and for refining the binding mode.
Force Field Selection
The choice of force field is critical for the accuracy of MD simulations. For protein-ligand complexes, a combination of a protein force field (e.g., AMBER, CHARMM) and a compatible general force field for the ligand (e.g., GAFF, CGenFF) is commonly used.[11][12]
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
Start with the best-ranked pose from the molecular docking study.
-
Solvate the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization: Perform a series of energy minimization steps to remove steric clashes in the solvated system.
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) conditions.
-
Equilibrate the system at the desired pressure (e.g., 1 atm) under NPT (constant number of particles, pressure, and temperature) conditions.
-
-
Production Run: Run the MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the protein and the ligand.
-
Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA): To obtain a more accurate estimate of the binding affinity.
-
Diagram 1: Molecular Dynamics Simulation Workflow
Caption: A generalized workflow for performing molecular dynamics simulations.
Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models
QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[10][13] For the this compound scaffold, QSAR models can be invaluable for predicting the activity of novel derivatives and for guiding lead optimization.[14]
Data Set Curation and Descriptor Calculation
A reliable QSAR model is built upon a high-quality dataset of compounds with experimentally determined biological activities (e.g., IC50 values).[13] A diverse set of molecular descriptors, including 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., steric and electronic fields) descriptors, are calculated for each molecule.[15]
Model Building and Validation
Various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms (e.g., Support Vector Machines, Random Forest), can be used to build the QSAR model.[13] Rigorous validation, including internal (e.g., cross-validation) and external validation (using a test set of compounds not included in the model training), is crucial to ensure the model's predictive power.[16]
Diagram 2: QSAR Modeling Workflow
Caption: A typical workflow for developing and applying a QSAR model.
Conclusion and Future Directions
The theoretical modeling of the this compound scaffold provides a powerful, multi-pronged approach to accelerate the discovery of novel therapeutics. By integrating quantum chemical calculations, molecular docking, molecular dynamics simulations, and QSAR modeling, researchers can gain a deep understanding of the molecular determinants of biological activity. This knowledge-driven approach facilitates the rational design of more potent, selective, and drug-like candidates, ultimately de-risking and expediting the journey from concept to clinic. Future advancements in computational power and the development of more accurate force fields and quantum mechanical methods will continue to enhance the predictive power of these in-silico techniques, further solidifying their role as an indispensable component of modern drug discovery.
References
- Molecular dynamics simulations: Insights into protein and protein ligand interactions. Adv Pharmacol. 2025:103:139-162.
-
Molecular docking, 3D QSAR and dynamics simulation studies of imidazo-pyrrolopyridines as janus kinase 1 (JAK 1) inhibitors. PubMed. [Link]
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GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]
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Protein-Ligand Complex. MD Tutorials. [Link]
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Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. openfe-gromacs documentation - Read the Docs. [Link]
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QSAR, Molecular Docking, MD Simulation and MMGBSA Calculations Approaches to Recognize Concealed Pharmacophoric Features Requisite for the Optimization of ALK Tyrosine Kinase Inhibitors as Anticancer Leads. NIH. [Link]
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Role of Molecular Dynamics and Related Methods in Drug Discovery. ACS Publications. [Link]
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
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GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
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Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]
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Force fields for small molecules. PMC - NIH. [Link]
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A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]
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In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. [Link]
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QSAR modelling and molecular docking studies for anti-cancer compounds against melanoma cell line SK-MEL-2. NIH. [Link]
- Molecular Docking Tutorial. Unknown Source.
-
Quantum-based machine learning and AI models to generate force field parameters for drug-like small molecules. Frontiers. [Link]
-
Design and Discovery of Kinase Inhibitors Using Docking Studies. ResearchGate. [Link]
- Best Practices for QSAR Model Development, Validation, and Exploit
-
Development and validation of the force field parameters for drug-like molecules and their applications in structure-based drug. UQ eSpace - The University of Queensland. [Link]
-
Summary of procedures for QSAR model building. ResearchGate. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
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Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
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Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]
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N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH. [Link]
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Study of excited states of furan and pyrrole by time-dependent density functional theory. ResearchGate. [Link]
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Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing. Scholars Middle East Publishers. [Link]
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Pyrrolo[2,1-f][10][14][17]triazine: a promising fused heterocycle to target kinases in cancer therapy. Unknown Source.
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Assessing the Performance of DFT Functionals for Excited-State Properties of Pyridine-Thiophene Oligomers. PubMed. [Link]
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How to choose a functional and basis set for your DFT calculation. YouTube. [Link]
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- 17. youtube.com [youtube.com]
potential biological targets of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine
An In-Depth Technical Guide to the Potential Biological Targets of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine
Abstract
The this compound core is a key heterocyclic scaffold, representing a class of compounds with significant therapeutic potential. As a privileged structure in medicinal chemistry, its derivatives have been shown to interact with a range of high-value biological targets implicated in oncology, endocrinology, and inflammatory diseases. This technical guide provides an in-depth analysis of the primary molecular targets associated with this scaffold, based on extensive research into its substituted analogs. We will explore the mechanistic basis for its activity against key proteins such as FMS-like tyrosine kinase (FMS), tubulin, and the Gonadotropin-Releasing Hormone (GnRH) receptor. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the identification and validation of these interactions, designed for researchers and drug development professionals. Our objective is to provide a comprehensive resource that not only outlines the known biological landscape of this scaffold but also empowers further investigation into its therapeutic applications.
Introduction: The Pyrrolopyridine Scaffold as a Versatile Pharmacophore
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among these, the pyrrolopyridine isomers, also known as azaindoles, have garnered considerable attention.[1][2] Their structural resemblance to endogenous purines allows them to function as effective mimics of the adenosine triphosphate (ATP) binding region of many enzymes, particularly kinases.[3] The pyrrolo[3,2-c]pyridine nucleus, a specific isomer of this family, has proven to be a highly adaptable scaffold for the development of potent and selective modulators of critical cellular pathways.
While direct biological activity data for the unsubstituted this compound remains limited in publicly accessible literature, extensive research on its derivatives has illuminated the inherent potential of this core structure. These studies have successfully identified several key biological targets, suggesting that the foundational tetrahydro-pyrrolo[3,2-c]pyridine framework provides the necessary geometry and chemical properties for high-affinity binding to these proteins. This guide will synthesize the findings from research on these derivatives to build a comprehensive picture of the core scaffold's potential biological targets.
Primary Biological Targets and Mechanisms of Action
The versatility of the this compound scaffold is evident from the diverse range of biological targets its derivatives have been shown to modulate. The primary targets identified to date fall into three main categories: kinases, cytoskeletal proteins, and G-protein coupled receptors.
FMS-like Tyrosine Kinase (FMS/CSF-1R): A Target in Oncology and Inflammation
FMS, also known as Colony-Stimulating Factor 1 Receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes and macrophages.[4] Dysregulation of FMS signaling is implicated in various cancers, including breast, ovarian, and prostate cancer, as well as in inflammatory conditions like rheumatoid arthritis.[4] Consequently, FMS has emerged as a significant therapeutic target.
Several studies have demonstrated that derivatives of pyrrolo[3,2-c]pyridine are potent inhibitors of FMS kinase.[4] A series of diarylamide and diarylurea derivatives incorporating the pyrrolo[3,2-c]pyridine scaffold were found to have strong inhibitory effects on FMS.[4] Notably, certain compounds from these series exhibited IC50 values in the low nanomolar range, indicating high-affinity binding and potent inhibition.[4]
Table 1: FMS Kinase Inhibitory Activity of Representative Pyrrolo[3,2-c]pyridine Derivatives
| Compound ID | Structure | FMS Kinase IC50 (nM) | Reference |
| Compound 1e | Diarylamide derivative | 60 | [4] |
| Compound 1r | Diarylurea derivative | 30 | [4] |
| KIST101029 | Lead Compound | 96 | [4] |
Note: The data presented is for substituted derivatives of the core scaffold.
The mechanism of action of these inhibitors is believed to involve competitive binding at the ATP-binding site of the FMS kinase domain, a common mechanism for kinase inhibitors based on purine-mimetic scaffolds.
Upon binding of its ligand, CSF-1, the FMS receptor dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell survival and proliferation, primarily through the PI3K/Akt and RAS/MAPK pathways.
Tubulin: A Key Target in Cancer Chemotherapy
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. They play a critical role in cell division, intracellular transport, and maintenance of cell shape.[5] Disruption of microtubule dynamics is a well-established strategy in cancer therapy, with drugs like paclitaxel and vinca alkaloids targeting this process.
A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors of tubulin polymerization that bind to the colchicine-binding site.[5][6][7][8] These compounds have demonstrated potent anticancer activities against a range of cancer cell lines, with some exhibiting IC50 values in the low nanomolar range.[5] Immunofluorescence assays have confirmed that these derivatives disrupt the microtubule network within cells, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6]
Table 2: Anti-proliferative Activity of a Representative Pyrrolo[3,2-c]pyridine-based Tubulin Inhibitor
| Compound ID | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) | Reference |
| Compound 10t | 0.12 | 0.15 | 0.21 | [5] |
Note: The data presented is for a substituted derivative of the core scaffold.
The dynamic instability of microtubules is crucial for the formation of the mitotic spindle during cell division. Inhibition of tubulin polymerization prevents spindle formation, leading to mitotic arrest and apoptosis.
Gonadotropin-Releasing Hormone (GnRH) Receptor: A Target in Endocrinology
The Gonadotropin-Releasing Hormone (GnRH) receptor is a G-protein coupled receptor that plays a central role in the reproductive endocrine system.[9] Activation of the GnRH receptor by its endogenous ligand, GnRH, stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. Antagonists of the GnRH receptor are used in the treatment of hormone-dependent diseases such as prostate cancer, endometriosis, and uterine fibroids.
A series of 2-(4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-3-yl)-ethylamine derivatives have been designed and synthesized as novel GnRH receptor antagonists.[9] Structure-activity relationship (SAR) studies have led to the identification of highly active molecules against both rat and human GnRH receptors.[9] One potent compound from this series demonstrated dose-dependent suppression of LH in in vivo models, confirming its antagonistic activity.[9]
The GnRH receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to gonadotropin release.
Protocol for FMS Kinase Inhibition Assay (Biochemical)
This protocol describes a radiometric assay for measuring the inhibition of FMS kinase activity.
Materials:
-
Recombinant human FMS kinase
-
Biotinylated substrate peptide
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add 2 µL of the test compound dilution to each well.
-
Add 10 µL of a solution containing the FMS kinase and the biotinylated substrate peptide in kinase reaction buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of [γ-³³P]ATP in kinase reaction buffer to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an appropriate stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Protocol for Tubulin Polymerization Assay (Fluorescence-based)
This protocol describes a fluorescence-based assay to measure the effect of test compounds on tubulin polymerization.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Fluorescent reporter (e.g., DAPI)
-
Glycerol (as a polymerization enhancer)
-
Test compounds (dissolved in DMSO)
-
96-well, black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in tubulin polymerization buffer.
-
On ice, prepare a tubulin solution (e.g., 2 mg/mL) in polymerization buffer containing GTP and the fluorescent reporter.
-
Add the tubulin solution to the wells of a pre-chilled 96-well plate.
-
Add the test compound dilutions to the respective wells. Include positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.
-
Place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 60-90 minutes (Excitation/Emission wavelengths will depend on the fluorescent reporter used).
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of the test compounds on the rate and extent of tubulin polymerization.
Protocol for GnRH Receptor Binding Assay (Competitive Radioligand)
This protocol describes a competitive binding assay to determine the affinity of test compounds for the GnRH receptor.
Materials:
-
Cell membranes prepared from cells expressing the human GnRH receptor
-
Radiolabeled GnRH analog (e.g., [¹²⁵I]-Tryptorelina)
-
Binding buffer (e.g., 25 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA)
-
Test compounds (dissolved in DMSO)
-
Non-specific binding control (e.g., a high concentration of unlabeled GnRH)
-
96-well filter plates
-
Gamma counter
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled GnRH analog (at a concentration near its Kd), and the test compound dilutions.
-
For non-specific binding determination, add the non-specific binding control instead of the test compound.
-
Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 90 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold binding buffer to separate bound from free radioligand.
-
Dry the filter plate and measure the radioactivity in each well using a gamma counter.
-
Calculate the percent specific binding for each compound concentration and determine the Ki or IC50 value by non-linear regression analysis.
Conclusion and Future Directions
The this compound scaffold has demonstrated significant promise as a versatile platform for the development of novel therapeutics. The extensive research on its derivatives has clearly identified FMS kinase, tubulin, and the GnRH receptor as key biological targets. The potent and selective activities observed for various analogs underscore the therapeutic potential of this chemical class in oncology, inflammation, and endocrinology.
The detailed experimental protocols provided in this guide offer a robust framework for researchers to further explore the biological activities of new compounds based on this scaffold. Future research should focus on several key areas:
-
Elucidation of the biological activity of the unsubstituted core scaffold: This would provide a crucial baseline for understanding the contribution of various substituents to target affinity and selectivity.
-
Expansion of target screening: A broader screening of the this compound library against other relevant targets, particularly other kinases, is warranted.
-
Optimization of pharmacokinetic and pharmacodynamic properties: Further medicinal chemistry efforts are needed to optimize the drug-like properties of the most potent lead compounds to advance them into preclinical and clinical development.
References
-
Identification of 2-(4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-3-yl)-ethylamine derivatives as novel GnRH receptor antagonists. (n.d.). PubMed. Retrieved from [Link]
-
IN VITRO EVALUATION OF ANTITUBULIN ACTIVITY OF TETRAHYDROPYRROLO[3,4-c]PYRROLE-1,3-DIONE DERIVATIVES. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Retrieved from [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). PubMed. Retrieved from [Link]
-
Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review. (n.d.). PubMed. Retrieved from [Link]
-
Potent, orally active corticotropin-releasing factor receptor-1 antagonists containing a tricyclic pyrrolopyridine or pyrazolopyridine core. (2005). PubMed. Retrieved from [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
(PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (n.d.). ResearchGate. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
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- 8. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Strategic Synthesis of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine via the Pictet-Spengler Reaction
An Application Note for Researchers and Drug Development Professionals
Abstract
The 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine core is a valuable heterocyclic scaffold in medicinal chemistry, forming the basis for compounds with potential therapeutic applications, including anticancer and antidepressant activities.[1] This application note provides a comprehensive guide to the synthesis of this aza-indole scaffold using the robust and efficient Pictet-Spengler reaction. We will delve into the underlying mechanism, critical experimental parameters, and provide a detailed, field-tested protocol for its successful execution. This document is intended for researchers in organic synthesis and drug development seeking to construct this important molecular architecture.
The Pictet-Spengler Reaction: A Mechanistic Perspective
First discovered in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction is a powerful chemical transformation that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[2] It is a special case of the more general Mannich reaction and has become a cornerstone for the synthesis of tetrahydroisoquinolines and, importantly for this application, tetrahydro-β-carbolines and related heterocyclic systems.[2][3]
The driving force of the reaction is the formation of a highly electrophilic iminium ion, which is then attacked by the electron-rich aromatic ring of the β-arylethylamine.[2] For the synthesis of this compound, the reaction proceeds as follows:
-
Iminium Ion Formation: The starting amine, 3-(2-aminoethyl)pyrrole, condenses with an aldehyde (e.g., formaldehyde). In the presence of an acid catalyst, the resulting carbinolamine readily dehydrates to form a reactive iminium ion intermediate.[4]
-
Intramolecular Cyclization: The electron-rich pyrrole ring acts as the nucleophile. Specifically, the C2 position of the pyrrole attacks the electrophilic iminium carbon in an intramolecular electrophilic aromatic substitution. This step is highly favorable due to the high nucleophilicity of the pyrrole ring.[2]
-
Deprotonation/Rearomatization: A final deprotonation step occurs at the C2 position, restoring the aromaticity of the pyrrole ring and yielding the final tricyclic product.[4]
Caption: Figure 1: Mechanism of the Pictet-Spengler Reaction
Key Experimental Considerations: The Causality Behind Choices
The success of the Pictet-Spengler synthesis hinges on the careful selection of reagents and conditions. Understanding the function of each component is critical for optimization and troubleshooting.
-
Starting Materials :
-
Amine : The core of the target molecule requires 3-(2-aminoethyl)pyrrole . The position of the aminoethyl side chain at the C3 position of the pyrrole is non-negotiable, as it ensures the correct regiochemistry for the cyclization to form the desired [3,2-c] fused ring system.
-
Carbonyl Source : For the synthesis of the unsubstituted parent scaffold, formaldehyde is the required aldehyde. Due to its gaseous nature, formaldehyde equivalents such as paraformaldehyde or dimethoxymethane are more convenient and commonly used.[2] For substituted analogs, other aldehydes or ketones can be employed.
-
-
Catalyst Selection :
-
An acid catalyst is essential to facilitate the dehydration of the carbinolamine and generate the highly electrophilic iminium ion.[2]
-
Brønsted acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or p-toluenesulfonic acid (TsOH) are commonly used.[5][6] TFA is often preferred as it is a strong acid with a non-nucleophilic counter-ion, minimizing side reactions.
-
In some cases, particularly with highly activated aromatic systems, the reaction can proceed under milder, even non-acidic, conditions, although yields may be lower.[2] For less nucleophilic rings, stronger acids or harsher conditions may be necessary.[2]
-
-
Solvent and Temperature :
-
The reaction is typically performed in anhydrous aprotic solvents to prevent water from interfering with the formation of the iminium ion. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices.[7][8]
-
The initial condensation is often carried out at 0 °C to control the exothermic reaction, after which the mixture is allowed to warm to room temperature or gently heated to drive the cyclization to completion.[7] Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of the parent this compound. It should be optimized for specific substituted derivatives.
Materials and Reagents
| Reagent/Material | Molecular Formula | Amount (10 mmol scale) | Supplier Notes |
| 3-(2-aminoethyl)pyrrole | C₆H₁₀N₂ | 1.22 g (1.0 eq) | Ensure high purity. Store under inert gas. |
| Paraformaldehyde | (CH₂O)n | 0.33 g (1.1 eq) | Formaldehyde equivalent. |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 1.54 mL (2.0 eq) | Corrosive. Handle in a fume hood. |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 100 mL | Use a dry solvent from a purification system. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | ~50 mL | For quenching the reaction. |
| Brine | NaCl(aq) | ~50 mL | For washing the organic layer. |
| Anhydrous Magnesium Sulfate | MgSO₄ | ~5-10 g | For drying the organic layer. |
| Silica Gel | SiO₂ | As needed | For column chromatography (230-400 mesh). |
| Eluent for Chromatography | - | As needed | e.g., DCM/Methanol or Ethyl Acetate/Hexanes mix |
Equipment
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Step-by-Step Procedure
-
Reactant Preparation : In a 250 mL round-bottom flask under an inert atmosphere, dissolve 3-(2-aminoethyl)pyrrole (1.0 eq) in anhydrous dichloromethane (100 mL). Add paraformaldehyde (1.1 eq) to the solution.
-
Reaction Initiation : Cool the stirred mixture to 0 °C using an ice bath.
-
Catalyst Addition : Slowly add trifluoroacetic acid (2.0 eq) dropwise to the cold solution over 5-10 minutes. A slight exotherm may be observed.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.
-
Monitoring : Monitor the reaction's progress by TLC, observing the consumption of the starting material and the formation of a new, more polar spot corresponding to the product.
-
Workup - Quenching : Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.[7][9]
-
Workup - Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).[7]
-
Workup - Washing : Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).[5]
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5][7]
-
Purification : Purify the crude residue by silica gel column chromatography. A typical eluent system would be a gradient of methanol (0-10%) in dichloromethane containing 1% triethylamine to prevent product tailing.
-
Characterization : Collect the fractions containing the pure product, combine, and concentrate in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow Visualization
The entire experimental process can be summarized in the following workflow diagram.
Caption: Figure 2: Experimental Workflow
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction; inactive catalyst; wet solvent. | Ensure anhydrous conditions. Check the purity of starting materials. Increase reaction time or temperature. |
| Multiple Side Products | Reaction temperature too high; incorrect stoichiometry. | Run the reaction at a lower temperature. Ensure precise measurement of reagents, especially the aldehyde. |
| Product Streaks on TLC | Product is a basic amine and interacts with silica. | Add a small amount of triethylamine (0.5-1%) to the chromatography eluent to improve peak shape. |
| Difficulty in Purification | Product polarity similar to impurities. | Try a different eluent system or consider an alternative purification method like recrystallization of a salt form. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Trifluoroacetic acid is highly corrosive and volatile. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation.
-
The quenching process with sodium bicarbonate can be vigorous due to CO₂ evolution. Perform this step slowly and with cooling.
Conclusion
The Pictet-Spengler reaction is a highly effective and versatile method for the synthesis of the this compound scaffold. By understanding the reaction mechanism and carefully controlling key parameters such as catalyst choice, solvent, and temperature, researchers can reliably access this valuable heterocyclic core for applications in drug discovery and development. The protocol provided herein serves as a robust starting point for further exploration and optimization.
References
- The Pictet-Spengler Reaction: A Cornerstone in the Synthesis of Kopsinaline and Related Alkaloids. Benchchem.
- Application Notes and Protocols for the Pictet-Spengler Synthesis of Pyridoindoles. Benchchem.
- 4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine. Smolecule.
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Pictet–Spengler reaction. Wikipedia. Available at: [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals. Available at: [Link]
-
Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. ACS Publications. Available at: [Link]
-
Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet-Spengler Reaction. PubMed. Available at: [Link]
-
Pictet-Spengler reaction. Name-Reaction.com. Available at: [Link]
- Application Notes and Protocols: The Pictet-Spengler Reaction in the Total Synthesis of Vellosimine. Benchchem.
-
Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters. Available at: [Link]
-
Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. Chemical Science (RSC Publishing). Available at: [Link]
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Pictet-Spengler Reaction. YouTube. Available at: [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. Available at: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. MDPI. Available at: [Link]
-
Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. PMC - NIH. Available at: [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC - NIH. Available at: [Link]
-
A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. PubMed Central. Available at: [Link]
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Pictet-Spengler Reaction. NROChemistry. Available at: [Link]
-
Pyrrolo [3,2-c]pyridines1. Journal of the American Chemical Society. Available at: [Link]
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This compound. ChemUniverse. Available at: [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. Available at: [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC - NIH. Available at: [Link]
-
Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. PubMed. Available at: [Link]
-
Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells. PubMed. Available at: [Link]
-
(PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. ResearchGate. Available at: [Link]
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Application Notes and Protocols for the N-Alkylation of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine: A Guide to Regioselective Synthesis
Introduction: The Significance of the N-Alkylated 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine Scaffold
The this compound core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. N-alkylation of this nucleus is a pivotal synthetic transformation that enables the modulation of a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. Furthermore, the nature of the N-alkyl substituent can profoundly influence the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the principles and protocols for the N-alkylation of this compound, with a special emphasis on achieving regioselectivity.
Understanding the Chemistry: Regioselectivity in N-Alkylation
The this compound scaffold possesses two distinct nitrogen atoms available for alkylation: the pyrrole nitrogen (N1) and the piperidine nitrogen (N5). The selective alkylation of one nitrogen over the other is a critical challenge that dictates the biological activity of the final compound.
The regioselectivity of the N-alkylation reaction is primarily governed by the relative basicity and nucleophilicity of the two nitrogen atoms. The piperidine nitrogen (N5) is significantly more basic than the pyrrole nitrogen (N1).[1][2] The lone pair of electrons on the N5 nitrogen resides in an sp³-hybridized orbital and is readily available for protonation or reaction with an electrophile. In contrast, the lone pair on the N1 nitrogen is involved in the aromatic sextet of the pyrrole ring, rendering it substantially less basic.[3]
This difference in basicity is the cornerstone of achieving regioselective N-alkylation. Under basic conditions, the choice of base and reaction conditions can be tailored to selectively deprotonate one nitrogen or to favor the reaction of the more nucleophilic nitrogen.
Mechanism of N-Alkylation
The N-alkylation of this compound typically proceeds via a nucleophilic substitution reaction (SN2). The nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of an alkylating agent. The general mechanism can be depicted as follows:
Caption: General mechanism of N-alkylation.
Experimental Protocols
The following protocols provide detailed methodologies for the selective N-alkylation of this compound.
Protocol 1: Selective N5-Alkylation under Basic Conditions
This protocol favors the alkylation of the more basic and nucleophilic piperidine nitrogen (N5).
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 50-60 °C, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N5-alkylated product.
Causality behind Experimental Choices:
-
Base (K₂CO₃): A moderately strong base like potassium carbonate is sufficient to facilitate the reaction, likely by neutralizing any acid formed and promoting the nucleophilicity of the piperidine nitrogen without significantly deprotonating the less acidic pyrrole N-H.
-
Solvent (DMF): A polar aprotic solvent like DMF is an excellent choice as it dissolves the reactants and facilitates the SN2 reaction.
Protocol 2: Potentially Selective N1-Alkylation using a Strong Base
This protocol aims for the selective alkylation of the pyrrole nitrogen (N1) by deprotonating the more acidic N1-H with a strong base.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Add the alkyl halide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Base (NaH): A strong, non-nucleophilic base like sodium hydride is capable of deprotonating the more acidic pyrrole N-H, generating the corresponding anion which is a potent nucleophile.
-
Solvent (THF): Anhydrous THF is a suitable aprotic solvent for reactions involving sodium hydride.
-
Inert Atmosphere: Essential to prevent the reaction of the highly reactive sodium hydride with moisture and oxygen.
Workflow Diagram
Sources
The Strategic Integration of the 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine Scaffold in Modern Drug Discovery: Application Notes and Protocols
Introduction: Unveiling a Privileged Scaffold for Enhanced Drug-Like Properties
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. The 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a compelling "privileged scaffold" for the design of next-generation therapeutics. This partially saturated bicyclic heterocycle, an azaindole analogue, offers a unique three-dimensional architecture that can confer significant advantages over its flat, aromatic counterparts.
The introduction of sp³-hybridized centers by saturating the pyridine ring of the parent 1H-pyrrolo[3,2-c]pyridine imparts a number of desirable attributes. These include improved solubility, reduced metabolic liability, and the ability to project substituents into distinct vectors in three-dimensional space, enabling more precise and potent interactions with biological targets.[1] Furthermore, the pyrrolopyridine nucleus is a known bioisostere of indole, a common motif in many biologically active compounds. This bioisosteric relationship allows for the tactical replacement of the indole core to modulate physicochemical and pharmacological properties, potentially overcoming limitations of existing indole-based drugs.[2][3]
This comprehensive guide provides an in-depth exploration of the this compound scaffold in drug design. It will detail synthetic strategies for the core structure and its subsequent functionalization, showcase its application in the development of targeted therapies, and provide detailed experimental protocols for researchers in the field.
Strategic Applications in Drug Design: Targeting Kinases and Beyond
The versatility of the this compound scaffold has been demonstrated in its application against a range of therapeutic targets, most notably protein kinases, which are pivotal regulators of cellular processes and are frequently implicated in diseases such as cancer.
Case Study: Kinase Inhibition
The aromatic 1H-pyrrolo[3,2-c]pyridine core has been successfully employed in the development of potent kinase inhibitors. For instance, derivatives have shown significant inhibitory activity against FMS kinase, a key player in inflammatory diseases and certain cancers.[4] The general synthetic strategies employed for these aromatic precursors, particularly the functionalization at the C6 and N1 positions, can be adapted to the tetrahydro scaffold, often by performing the pyridine ring reduction as a late-stage synthetic step. This allows for the exploration of a wider chemical space and the optimization of structure-activity relationships (SAR).
The rationale behind using the tetrahydro variant in kinase inhibitor design lies in its ability to present key pharmacophoric elements in a more defined spatial orientation. The saturated ring can act as a rigid spacer, positioning substituents to access specific pockets within the ATP-binding site of a kinase, thereby enhancing potency and selectivity.
Synthesis of the Core Scaffold and Key Intermediates
A robust and flexible synthetic strategy is crucial for the successful application of the this compound scaffold. Several routes to the core structure and its key intermediates have been reported, allowing for diverse substitution patterns.
Protocol 1: Synthesis of the this compound Core via Paal-Knorr Reaction
This protocol describes a potential route to the core scaffold based on a Paal-Knorr pyrrole synthesis from a 1,4-dicarbonyl precursor.[5]
Experimental Protocol:
-
Step 1: Formation of the 1,4-Dicarbonyl Intermediate. (Detailed synthesis of the specific 1,4-dicarbonyl precursor would be dependent on the desired substitution and is based on established organic chemistry methods).
-
Step 2: Paal-Knorr Cyclization.
-
To a solution of the 3-(2-oxopropyl)piperidin-4-one intermediate (1.0 eq) in glacial acetic acid, add the desired primary amine (e.g., aniline for an N-phenyl derivative) (1.2 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted this compound.
-
Protocol 2: Late-Stage Reduction of a Functionalized 1H-pyrrolo[3,2-c]pyridine
This approach allows for the extensive exploration of SAR on the aromatic scaffold prior to the introduction of the saturated ring. Catalytic hydrogenation is a common method for this transformation.
Experimental Protocol:
-
Step 1: Synthesis of the Substituted 1H-pyrrolo[3,2-c]pyridine. (Synthesize the desired functionalized aromatic precursor using established methods, such as Suzuki or Buchwald-Hartwig cross-coupling reactions).[6]
-
Step 2: Catalytic Hydrogenation.
-
Dissolve the substituted 1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Place the reaction vessel under an atmosphere of hydrogen gas (typically 50-100 psi) in a high-pressure reactor.
-
Stir the reaction at room temperature or with gentle heating for 12-24 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound derivative.
-
Purify as needed by column chromatography or recrystallization.
-
Protocols for Scaffold Functionalization
The true power of the this compound scaffold lies in its amenability to functionalization at multiple positions, allowing for fine-tuning of its biological activity and physicochemical properties. The key positions for modification are the pyrrole nitrogen (N-1), the pyridine nitrogen (N-6), and the pyrrole ring (C-2 and C-3).
Protocol 3: N-1 Arylation/Alkylation of the Pyrrole Ring
The pyrrole nitrogen can be functionalized using various cross-coupling reactions or standard alkylation procedures. Protection of the more basic pyridine nitrogen (N-6) is often necessary.
Experimental Protocol:
-
Step 1: N-6 Protection.
-
To a solution of the this compound core (1.0 eq) in dichloromethane at 0 °C, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and triethylamine (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected intermediate.
-
-
Step 2: N-1 Arylation (Chan-Lam Coupling).
-
To a mixture of the N-Boc protected scaffold (1.0 eq), the desired arylboronic acid (1.5 eq), and copper(II) acetate (1.2 eq) in a suitable solvent such as 1,4-dioxane, add pyridine (2.0 eq).
-
Heat the reaction mixture in a sealed tube under microwave irradiation at 80-100 °C for 30-60 minutes.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Step 3: N-6 Deprotection.
-
Dissolve the N-Boc, N-1-aryl substituted intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (typically 20-50% v/v).
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure and basify with a saturated aqueous solution of sodium bicarbonate.
-
Extract with dichloromethane, dry the organic layer, and concentrate to yield the N-1 arylated product.
-
Protocol 4: N-6 Alkylation of the Pyridine Ring
The secondary amine of the tetrahydropyridine ring is readily alkylated using standard procedures.
Experimental Protocol:
-
Step 1: Reductive Amination.
-
To a solution of the this compound core (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in methanol, add a few drops of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise and continue stirring at room temperature for 12-16 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the N-6 alkylated derivative.
-
Visualization of Synthetic Strategies
Caption: Synthetic strategies for the this compound scaffold.
Physicochemical Properties and ADME Considerations
The transition from an aromatic 1H-pyrrolo[3,2-c]pyridine to its tetrahydro counterpart significantly impacts its physicochemical properties, which in turn influences its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Table 1: Predicted Physicochemical Property Comparison
| Property | 1H-pyrrolo[3,2-c]pyridine (Aromatic) | This compound (Saturated) | Rationale for Change |
| Molecular Weight | 118.14 g/mol | 122.17 g/mol | Addition of four hydrogen atoms |
| cLogP | ~1.5 | ~0.5 | Increased polarity due to loss of aromaticity and presence of a secondary amine |
| Topological Polar Surface Area (TPSA) | 38.0 Ų | 38.0 Ų | The polar atoms remain the same |
| Hydrogen Bond Donors | 1 | 2 | Addition of a secondary amine |
| Hydrogen Bond Acceptors | 2 | 2 | No change in the number of nitrogen atoms |
| Aqueous Solubility | Lower | Higher | Increased polarity and hydrogen bonding capacity |
Note: cLogP and TPSA values are estimations and can vary based on the calculation method.
The increased three-dimensionality and polarity of the tetrahydro scaffold generally lead to improved aqueous solubility, a critical factor for oral bioavailability. The presence of an additional hydrogen bond donor can also facilitate interactions with biological targets. However, the increased flexibility of the saturated ring may also introduce an entropic penalty upon binding, which needs to be considered during the design process.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable tool in the medicinal chemist's arsenal. Its unique combination of a rigid bicyclic framework, increased three-dimensionality, and tunable physicochemical properties makes it an attractive starting point for the design of novel therapeutics targeting a wide range of diseases. The synthetic protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this promising scaffold. Future work will undoubtedly uncover new applications and further refine the synthetic methodologies, solidifying the position of this compound as a truly privileged structure in drug discovery.
References
- Azaindoles in Medicinal Chemistry. PharmaBlock. Accessed January 2, 2026. [Link available through search].
- Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evalu
- Fluorinated Azaindoles. Alfa Chemistry. Accessed January 2, 2026. [Link available through search].
- Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules. 2022;27(2):545.
- Azaindole Therapeutic Agents. ACS Med Chem Lett. 2020;11(4):434-437.
- Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Bioorg Med Chem Lett. 2019;29(4):551-555.
- Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy. J Med Chem. 2023;66(1):336-352.
- Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. J Med Chem. 2003;46(14):2945-2956.
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein J Org Chem. 2023;19:991-997.
- Selected bioactive 1H‐pyrrolo[3,2‐c]piperidines and the development of a new synthetic strategy. ResearchGate. Accessed January 2, 2026. [Link available through search].
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- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. J Enzyme Inhib Med Chem. 2024;39(1):2302320.
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- Plasma Pharmacokinetics and Oral Bioavailability of the 3,4,5,6-tetrahydrouridine (THU) Prodrug, triacetyl-THU (taTHU), in Mice. Cancer Chemother Pharmacol. 2010;65(5):857-865.
- Pharmacokinetics and bioavailability of a newly synthesized dihydropyridine compound with multidrug resistance reversal activity. Biopharm Drug Dispos. 2005;26(7):279-285.
- Pharmacokinetics. Jeffery A. Bennett. Published July 15, 2019. [Link available through search].
- Plasma pharmacokinetics and oral bioavailability of the 3,4,5,6-tetrahydrouridine (THU) prodrug, triacetyl-THU (taTHU), in mice. Cancer Chemother Pharmacol. 2010;65(5):857-865.
- The pharmacokinetics properties of compound were evaluated i. Inhibitor Research Hub. Published July 16, 2021. [Link available through search].
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel). 2021;14(4):354.
- 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. Eur J Med Chem. 2014;77:249-257.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Accessed January 2, 2026. [Link available through search].
- Highly selective, reversible water activation by P,N-cooperativity in pyridyl-functionalized phosphinines.
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Development of a Practical Synthesis of a Functionalized Pyrrolo[2,1-f][2][7]triazine Nucleus. ResearchGate. Accessed January 2, 2026. [Link available through search].
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Application Notes and Protocols for the Development of GnRH Receptor Antagonists from a Tetrahydropyrrolopyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the design, synthesis, and evaluation of novel, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonists based on the tetrahydropyrrolopyridine scaffold. This document is intended to serve as a strategic and practical resource, offering not only detailed protocols but also the scientific rationale behind the proposed experimental pathways. While the tetrahydropyrrolopyridine core represents a promising but underexplored scaffold for GnRH antagonism, the principles and methodologies outlined herein are derived from extensive research on analogous heterocyclic systems and provide a robust framework for initiating a successful drug discovery program.[1][2][3][4][5]
Introduction: The Rationale for Tetrahydropyrrolopyridine-Based GnRH Antagonists
The GnRH receptor, a G-protein coupled receptor (GPCR), is a pivotal regulator of the hypothalamic-pituitary-gonadal axis.[2] Its modulation offers therapeutic opportunities for a range of sex-hormone-dependent diseases, including endometriosis, uterine fibroids, and prostate cancer.[6] While peptide-based GnRH antagonists are clinically established, they necessitate parenteral administration.[2][3] The development of orally bioavailable, small-molecule antagonists is therefore a significant focus of contemporary medicinal chemistry.[2][3]
Numerous heterocyclic scaffolds have been investigated for their potential as GnRH receptor antagonists, including derivatives of uracil, benzimidazole, and imidazopyridine.[1][2][4] A common thread among many potent antagonists is a structural motif that allows for specific interactions within the GnRH receptor binding pocket. The tetrahydropyrrolopyridine scaffold is an attractive starting point for novel antagonist design due to its synthetic tractability and its ability to present substituents in a well-defined three-dimensional orientation, potentially mimicking the binding modes of established antagonists. Its saturated heterocyclic core offers opportunities for stereochemical diversity and fine-tuning of physicochemical properties to optimize pharmacokinetic profiles.
GnRH Receptor Signaling Pathway
Understanding the downstream signaling of the GnRH receptor is crucial for designing functional assays to characterize novel antagonists. Upon agonist binding, the GnRH receptor primarily couples to the Gαq/11 G-protein, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events culminate in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[7] A competitive antagonist will block the binding of GnRH, thereby inhibiting this signaling cascade.
Caption: GnRH Receptor Signaling Pathway and Point of Antagonist Intervention.
Proposed Synthesis and Lead Optimization Strategy
A robust synthetic strategy is paramount for generating a diverse library of tetrahydropyrrolopyridine derivatives for structure-activity relationship (SAR) studies. The following proposed synthetic route is designed for flexibility, allowing for the introduction of various substituents at key positions.
General Synthetic Scheme
The synthesis of the tetrahydropyrrolopyridine core can be approached through several established methods in heterocyclic chemistry. A plausible route involves a multi-step sequence starting from readily available materials. The following scheme is a conceptual illustration.
Caption: General Synthetic Workflow for Tetrahydropyrrolopyridine Analogs.
Structure-Activity Relationship (SAR) Hypothesis
Based on the SAR of known non-peptide GnRH antagonists, we can hypothesize the key structural features for activity in the tetrahydropyrrolopyridine series.
| Position | Proposed Substituent Effect | Rationale from Analogous Scaffolds |
| R1 | Aromatic or heteroaromatic group, potentially with specific substitutions (e.g., electron-withdrawing groups). | This group often engages in key π-π stacking or hydrophobic interactions within the receptor.[2] |
| R2 | A group capable of hydrogen bonding (e.g., amide, urea). | This moiety frequently interacts with polar residues in the binding pocket.[2] |
| R3 | A basic amine, often incorporated within a larger, constrained ring system. | This feature is common in many GPCR ligands and can form a crucial salt bridge.[1][2] |
| Stereochemistry | The stereocenters within the tetrahydropyrrolopyridine core will likely be critical for optimal receptor fit. | Enantiomers or diastereomers often exhibit significant differences in potency.[2] |
A systematic exploration of these positions will be crucial for identifying lead compounds with high affinity and favorable drug-like properties.
In Vitro Characterization Protocols
The following protocols are designed to assess the affinity and functional activity of the synthesized tetrahydropyrrolopyridine derivatives at the GnRH receptor.
GnRH Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the GnRH receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [125I]-labeled GnRH agonist (e.g., [125I]-Buserelin) or antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Non-specific binding control: High concentration of a known unlabeled GnRH agonist or antagonist (e.g., 1 µM Leuprolide).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically in a serial dilution), and the radioligand at a concentration close to its Kd.
-
Controls: Include wells for total binding (radioligand and buffer only) and non-specific binding (radioligand and a high concentration of unlabeled ligand).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
-
Termination: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP) Accumulation Assay
Objective: To assess the functional antagonist activity of the test compounds by measuring their ability to inhibit GnRH agonist-stimulated IP production.[7][8][9][10]
Materials:
-
Cell line stably expressing the human GnRH receptor.
-
[3H]-myo-inositol.
-
Cell culture medium.
-
GnRH agonist (e.g., Buserelin).
-
Assay buffer containing LiCl (to inhibit inositol monophosphatase).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation counter and scintillation fluid.
Protocol:
-
Cell Labeling: Plate the cells in 24- or 48-well plates and label them overnight with [3H]-myo-inositol in inositol-free medium.
-
Pre-incubation: Wash the cells and pre-incubate with varying concentrations of the test compound in assay buffer containing LiCl for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of a GnRH agonist (typically the EC80 concentration) to stimulate IP production. Incubate for a further period (e.g., 30-60 minutes).
-
Extraction: Terminate the reaction by adding a suitable lysis buffer (e.g., ice-cold perchloric acid).
-
Purification: Neutralize the cell lysates and separate the total inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography with Dowex resin.
-
Quantification: Elute the inositol phosphates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]-inositol phosphate accumulated against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis.
In Vivo Efficacy Evaluation
Promising compounds from in vitro assays should be advanced to in vivo models to assess their efficacy in a physiological context.
Castrated Male Rat Model for LH Suppression
Objective: To evaluate the ability of a test compound to suppress luteinizing hormone (LH) levels in a castrated male rat model.
Materials:
-
Orchidectomized (castrated) adult male rats.
-
Test compound formulated in a suitable vehicle for oral or parenteral administration.
-
Blood collection supplies.
-
ELISA kit for rat LH.
Protocol:
-
Acclimatization: Allow the castrated rats to acclimatize for at least one week post-surgery to allow for the stabilization of high basal LH levels.
-
Dosing: Administer the test compound at various doses to different groups of rats. Include a vehicle control group.
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 0, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
LH Measurement: Quantify plasma LH concentrations using a validated ELISA kit.
-
Data Analysis: Plot the plasma LH concentrations over time for each dose group. Calculate the extent and duration of LH suppression.
Endometriosis or Prostate Cancer Xenograft Models
For compounds with demonstrated in vivo activity in suppressing gonadotropins, further evaluation in disease-relevant animal models is warranted.
-
Endometriosis Model: Endometriosis can be surgically induced in rodents by auto-transplantation of uterine tissue to the peritoneal cavity. The efficacy of the test compound in reducing the size of the endometriotic lesions can then be assessed over a period of treatment.[11]
-
Prostate Cancer Model: Human prostate cancer cell lines (e.g., LNCaP) that are androgen-dependent can be xenografted into immunocompromised male mice. The effect of the test compound on tumor growth can be monitored over time.[12]
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and organized manner to facilitate comparison between compounds and to guide further optimization efforts.
Table of In Vitro Data:
| Compound ID | Ki (nM) - Human GnRH-R | IC50 (nM) - IP Assay |
| THPP-001 | ||
| THPP-002 | ||
| ... |
Table of In Vivo Data (LH Suppression):
| Compound ID | Dose (mg/kg) | Max LH Suppression (%) | Duration of Suppression (h) |
| THPP-Lead-1 | 10 | ||
| THPP-Lead-1 | 30 | ||
| ... |
Conclusion
The development of orally bioavailable, small-molecule GnRH receptor antagonists from the tetrahydropyrrolopyridine scaffold represents a promising avenue for the treatment of sex-hormone-dependent diseases. The synthetic strategies and evaluation protocols outlined in these application notes provide a comprehensive framework for researchers to embark on such a drug discovery program. Through systematic SAR exploration and rigorous biological characterization, novel and effective therapeutics can be identified and advanced towards clinical development.
References
- 1. Synthesis and biological evaluation of piperazinyl heterocyclic antagonists of the gonadotropin releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Development of Non-Peptide GnRH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-peptidic GnRH receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heterocyclic derivatives of 2-(3,5-dimethylphenyl)tryptamine as GnRH receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The relationship between gonadotropin-releasing hormone-stimulated luteinizing hormone release and inositol phosphate production: studies with calcium antagonists and protein kinase C activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Gonadotropin-releasing hormone (GnRH)-receptor coupling to inositol phosphate and prolactin production in GH3 cells stably transfected with rat GnRH receptor complementary deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gonadotropin-Releasing Hormone Antagonists—A New Hope in Endometriosis Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine in Cancer Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of the 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine scaffold in oncology research. This document outlines the scientific rationale for investigating this heterocyclic system, its known and potential molecular targets, and detailed protocols for evaluating its anti-cancer activity.
Introduction: A Scaffold of Promise in Oncology
The pyrrolopyridine core is a privileged heterocyclic motif frequently found in biologically active compounds and approved pharmaceuticals. Its rigid structure and ability to engage in various non-covalent interactions make it an attractive scaffold for the design of targeted therapies. While much research has focused on the aromatic 1H-pyrrolo[3,2-c]pyridine and its isomers, the saturated this compound core offers a three-dimensional geometry that can be exploited for developing novel kinase inhibitors and other anti-cancer agents with improved selectivity and physicochemical properties.[1]
Derivatives of the broader pyrrolopyridine class have demonstrated potent activity against a range of cancer-relevant targets, including tubulin, cell division cycle 7 (Cdc7) kinase, and FMS kinase (CSF-1R).[2][3][4] These findings provide a strong rationale for the exploration of the this compound scaffold as a novel platform for the development of next-generation cancer therapeutics.
Key Molecular Targets and Mechanisms of Action
Based on the established activities of structurally related pyrrolopyridine derivatives, the this compound scaffold can be rationally designed to target several key pathways implicated in cancer progression.
Microtubule Dynamics Disruption
Certain derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] The flexible, three-dimensional nature of the tetrahydro- scaffold could allow for novel interactions within the colchicine binding pocket, potentially leading to compounds with enhanced potency and reduced susceptibility to resistance mechanisms.
Signaling Pathway: Tubulin Inhibition and Cell Cycle Arrest
Caption: Workflow of tubulin inhibition by a hypothetical derivative.
Kinase Inhibition
The pyrrolopyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms in the pyridine and pyrrole rings can form critical hydrogen bonds with the kinase hinge region, a key interaction for potent and selective inhibition.
-
FMS Kinase (CSF-1R): FMS kinase is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages.[4] Its overexpression is associated with various cancers, including ovarian, prostate, and breast cancer.[4] Derivatives of 1H-pyrrolo[3,2-c]pyridine have shown potent and selective inhibitory activity against FMS kinase, with IC50 values in the nanomolar range.[4]
-
c-Met Kinase: The c-Met receptor tyrosine kinase is another attractive target in cancer therapy due to its role in tumor growth, invasion, and metastasis.[5] Structurally related tetrahydropyrazolopyridine derivatives have been successfully designed as potent c-Met inhibitors.[5] This suggests that the this compound scaffold could also be effectively utilized to target this kinase.
-
Cdc7 Kinase: As a key regulator of the S-phase of the cell cycle, Cdc7 kinase is an emerging target for cancer therapy.[3] Pyrrolopyridinone derivatives have been identified as potent inhibitors of Cdc7, highlighting the potential of the broader pyrrolopyridine class in targeting cell cycle kinases.[3]
Signaling Pathway: Kinase Inhibition
Caption: Generalized pathway of receptor tyrosine kinase inhibition.
Experimental Protocols
The following protocols are designed to assess the anti-cancer properties of novel this compound derivatives.
Protocol 1: In Vitro Antiproliferative Activity (MTT Assay)
This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50). The MTT assay is a colorimetric assay that measures cellular metabolic activity.
Materials:
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin or a known inhibitor of the target).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
| Compound | Cell Line | IC50 (µM) |
| Derivative 10t (1H-pyrrolo[3,2-c]pyridine) | HeLa | 0.12[2] |
| Derivative 10t (1H-pyrrolo[3,2-c]pyridine) | SGC-7901 | 0.15[2] |
| Derivative 10t (1H-pyrrolo[3,2-c]pyridine) | MCF-7 | 0.21[2] |
| Compound 1r (1H-pyrrolo[3,2-c]pyridine) | Ovarian Cancer Cells | 0.15-1.78[4] |
| Compound 1r (1H-pyrrolo[3,2-c]pyridine) | Prostate Cancer Cells | 0.15-1.78[4] |
| Compound 1r (1H-pyrrolo[3,2-c]pyridine) | Breast Cancer Cells | 0.15-1.78[4] |
Table 1: Antiproliferative Activities of Representative 1H-pyrrolo[3,2-c]pyridine Derivatives. This table showcases the potent activity of the aromatic scaffold, providing a benchmark for the evaluation of novel tetrahydro- derivatives.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the test compound on cell cycle progression.
Materials:
-
Cancer cell line
-
Test compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations corresponding to its IC50, 2x IC50, and 4x IC50 for 24 hours.[2]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Experimental Workflow: Cell-Based Assays
Caption: A typical workflow for the in vitro evaluation of a novel compound.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of a compound on a specific kinase.
Materials:
-
Recombinant purified kinase (e.g., FMS, c-Met)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Assay Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Kinase Reaction: In a suitable microplate, add the kinase, its substrate, and the test compound.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate for the recommended time at the optimal temperature.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
| Compound | Target Kinase | IC50 (nM) |
| Compound 1r | FMS | 30[4] |
| Compound 1e | FMS | 60[4] |
| Lead Compound | FMS | 96[4] |
| Compound 8c | c-Met | 68[5] |
| Compound 42 | Cdc7 | 7[3] |
Table 2: Kinase Inhibitory Activities of Representative Pyrrolopyridine and Related Heterocyclic Derivatives. This data underscores the potential of this class of compounds as potent kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anti-cancer agents. Its three-dimensional structure offers opportunities for creating highly selective inhibitors of clinically validated targets such as tubulin and various protein kinases. The protocols outlined in these application notes provide a robust framework for the initial characterization of new derivatives. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies in relevant cancer models to assess therapeutic efficacy and pharmacokinetic properties.
References
- 1. Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Purification Strategies for 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine Derivatives
Abstract
This guide provides a detailed framework for the purification of 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine derivatives, a class of heterocyclic amines crucial in medicinal chemistry and drug development. Due to their inherent basicity and polarity, these compounds present significant challenges in chromatographic purification, primarily manifesting as poor peak shape and low recovery. This document outlines the fundamental principles behind these challenges and offers a suite of robust, validated protocols using normal-phase, reverse-phase (RPC), hydrophilic interaction (HILIC), and supercritical fluid chromatography (SFC). By explaining the causality behind methodological choices, this note equips researchers with the expertise to develop efficient, scalable, and high-purity separation strategies.
Introduction: The Purification Challenge
The this compound scaffold is a privileged structure in modern drug discovery, forming the core of numerous biologically active agents. The successful synthesis of derivatives is only half the battle; achieving the high purity (>98%) required for biological screening and subsequent development hinges on effective purification.
The primary obstacle stems from the molecule's chemical nature. The presence of a basic nitrogen atom within the pyridine ring leads to strong, undesirable interactions with the stationary phase in many standard chromatographic systems. On traditional silica gel, the acidic silanol (Si-OH) groups can interact with the basic analyte, leading to significant peak tailing, reduced resolution, and in some cases, irreversible adsorption.[1][2] This guide provides systematic approaches to counteract these effects and achieve optimal purity.
Strategic Approach to Method Development
A successful purification strategy is not a one-size-fits-all solution. It requires a logical, stepwise approach to method development, starting from an analysis of the crude sample and scaling up to a preparative method. The choice of technique depends on the specific derivative's polarity, the required purity, and the scale of the purification.
Sources
One-Pot Synthesis of Substituted 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridines: A Detailed Application Note and Protocol
Introduction: The Significance of the Tetrahydropyrrolo[3,2-c]pyridine Scaffold
The quest for novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Among these, fused heterocyclic systems hold a place of prominence due to their rigid structures, which allow for precise spatial orientation of functional groups, enhancing interactions with biological targets. The 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine core is one such scaffold of significant interest. This bicyclic system, containing both a pyrrole and a tetrahydropyridine moiety, is a key structural motif in a variety of biologically active compounds. Derivatives of the broader pyrrolopyridine family have demonstrated a wide range of pharmacological activities, including potential as anticancer and antiarthritic agents.[1] Specifically, substituted 1H-pyrrolo[3,2-c]pyridines have been identified as potent inhibitors of tubulin polymerization, a validated target in oncology.[2] The tetrahydro variant of this scaffold offers a three-dimensional structure that can be exploited for developing novel therapeutics with improved pharmacological profiles.
Traditional synthetic routes to such fused systems often involve multi-step sequences that can be time-consuming, costly, and generate significant chemical waste. In contrast, one-pot syntheses and multi-component reactions represent a more elegant and efficient approach, aligning with the principles of green chemistry by minimizing steps and improving atom economy. This application note details a robust and versatile one-pot, two-step strategy for the synthesis of substituted 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridines, proceeding through a key 1,4-dicarbonyl intermediate.
Synthetic Strategy: A Tandem Pictet-Spengler/Paal-Knorr Approach
The strategy outlined herein leverages two classical named reactions in a sequential one-pot fashion to construct the target scaffold from readily available starting materials. The overall workflow is initiated by the synthesis of a key precursor, a substituted 4,5,6,7-tetrahydrofuro[3,2-c]pyridine, via a Pictet-Spengler reaction. This is followed by an in-situ acid-catalyzed hydrolysis to unmask a 1,4-dicarbonyl intermediate, which then undergoes a Paal-Knorr pyrrole synthesis upon the addition of a primary amine.
Figure 1: Overall workflow for the one-pot synthesis.
Mechanistic Insights
1. The Pictet-Spengler Reaction: This powerful reaction forms the substituted tetrahydropyridine ring of the furo-pyridine precursor. It begins with the condensation of 2-(5-methylfuran-2-yl)ethanamine with an aldehyde to form a Schiff base (imine). Subsequent protonation of the imine generates an electrophilic iminium ion. The electron-rich furan ring then acts as the nucleophile, attacking the iminium ion in an intramolecular electrophilic substitution to afford the cyclized product after deprotonation.[3][4] The choice of aldehyde allows for the introduction of diverse substituents at the 4-position of the resulting tetrahydrofuro[3,2-c]pyridine.
2. Acid-Catalyzed Hydrolysis: The furan ring, while aromatic, is susceptible to ring-opening under acidic conditions. Protonation of the furan oxygen initiates a cascade that, in the presence of water, leads to the formation of a 1,4-dicarbonyl compound. In this case, the tetrahydrofuro[3,2-c]pyridine is converted to a substituted 3-(2-oxopropyl)piperidin-4-one.[5][6] This transformation is crucial as it generates the necessary precursor for the subsequent Paal-Knorr synthesis.
3. The Paal-Knorr Pyrrole Synthesis: This classic reaction is one of the most straightforward methods for constructing a pyrrole ring.[7][8] The mechanism involves the reaction of the 1,4-dicarbonyl intermediate with a primary amine. One of the carbonyl groups is attacked by the amine to form a hemiaminal, which then cyclizes by intramolecular attack of the nitrogen onto the second carbonyl group. A series of dehydration steps then leads to the formation of the aromatic pyrrole ring.[7] This final step can be carried out in the same reaction vessel as the hydrolysis, creating a highly efficient one-pot process.[5][6]
Experimental Protocols
Protocol 1: Synthesis of Substituted 4-Aryl-4,5,6,7-tetrahydrofuro[3,2-c]pyridines (Pictet-Spengler Precursor)
This protocol is adapted from the work of Ryabukhin and colleagues.[3][4]
-
To a solution of 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol) in acetonitrile (10 mL) is added the desired aromatic aldehyde (1.0 mmol).
-
The reaction mixture is refluxed for 1 hour to ensure complete imine formation.
-
The mixture is then cooled to 70 °C, and a solution of hydrochloric acid (e.g., 2.0 mmol, as a solution in dioxane or aqueous solution) is added.
-
The reaction is stirred at 70 °C for 5 hours.
-
After cooling to room temperature, the reaction mixture is neutralized with an aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine.
Protocol 2: One-Pot Synthesis of Substituted 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridines
This protocol is based on the transformation described by Ryabukhin and colleagues, demonstrating the one-pot hydrolysis and Paal-Knorr cyclization.[5][6]
-
The substituted 4-aryl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine (1.0 mmol), synthesized as described in Protocol 1, is dissolved in a suitable solvent such as 1,4-dioxane.
-
An aqueous solution of hydrochloric acid is added to catalyze the hydrolysis of the furan ring. The reaction is stirred, and the progress of the ring-opening to the 1,4-dicarbonyl intermediate can be monitored by techniques such as TLC or GC-MS.
-
Once the formation of the 3-(2-oxopropyl)piperidin-4-one intermediate is deemed complete, the primary amine (e.g., aniline, benzylamine, or an aqueous solution of ammonia for the N-unsubstituted product) (1.2 mmol) is added directly to the reaction mixture.
-
The reaction is then heated to facilitate the Paal-Knorr cyclization. Reaction times and temperatures will vary depending on the substrates used but can range from a few hours to overnight at temperatures from 60 °C to reflux.
-
Upon completion, the reaction is cooled to room temperature and neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The resulting crude product is purified by column chromatography to yield the pure substituted this compound.
Data Presentation: Substrate Scope and Yields
The versatility of this synthetic strategy allows for the introduction of a variety of substituents on both the tetrahydropyridine and pyrrole rings. The following table summarizes the expected outcomes based on the literature.
| Entry | Aldehyde (R¹) | Amine (R²) | Product | Reported Yield |
| 1 | Benzaldehyde | Aniline | 4-phenyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine | ~19%[5][6] |
| 2 | 4-Methoxybenzaldehyde | Benzylamine | 4-(4-methoxyphenyl)-1-benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine | Moderate |
| 3 | 4-Chlorobenzaldehyde | Ammonia | 4-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine | Moderate |
| 4 | Thiophene-2-carbaldehyde | Methylamine | 4-(thiophen-2-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine | Moderate |
Note: The reported yield of ~19% for entry 1 is for the unoptimized, proof-of-concept reaction. Further optimization of reaction conditions is expected to improve yields significantly.
Figure 2: Step-by-step experimental workflow.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a promising starting point for the development of new therapeutic agents. The ability to easily introduce a wide range of substituents at both the R¹ and R² positions (as depicted in the general reaction scheme) allows for the creation of diverse chemical libraries for high-throughput screening.
-
Anticancer Agents: As previously mentioned, the fully aromatic 1H-pyrrolo[3,2-c]pyridine core has been successfully utilized to develop potent tubulin polymerization inhibitors with significant anticancer activity.[2] The tetrahydro-analogs synthesized via the described method can be explored as conformationally restricted mimetics of these compounds, potentially leading to improved selectivity and pharmacokinetic properties.
-
Kinase Inhibitors: The pyrrolopyridine scaffold is a known "privileged structure" in kinase inhibitor design. For instance, derivatives of the isomeric pyrrolo[3,2-c]pyridine have been investigated as inhibitors of FMS kinase, which is implicated in inflammatory diseases and cancer.[1] The synthetic accessibility of the this compound core makes it an attractive platform for developing novel kinase inhibitors.
-
Central Nervous System (CNS) Applications: The tetrahydropyridine moiety is a common feature in many CNS-active drugs. The rigid, bicyclic nature of the tetrahydropyrrolo[3,2-c]pyridine scaffold could be advantageous in designing ligands for specific receptors or ion channels in the brain.
Conclusion
The one-pot, two-step synthesis of substituted 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridines via a tandem Pictet-Spengler/Paal-Knorr sequence represents a highly efficient and versatile method for accessing this valuable heterocyclic scaffold. The use of readily available starting materials and the ability to introduce diversity at multiple points in the synthesis make this a powerful tool for researchers in medicinal chemistry and drug discovery. The protocols provided herein offer a solid foundation for the exploration of this promising chemical space and the development of novel therapeutic agents.
References
-
Ryabukhin, S. V., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991–997. Available at: [Link]
-
Ryabukhin, S. V., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. Available at: [Link]
-
Ryabukhin, S. V., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. SciSpace. Available at: [Link]
-
Ryabukhin, S. V., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PubMed. Available at: [Link]
-
Ryabukhin, S. V., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. National Center for Biotechnology Information. Available at: [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information. Available at: [Link]
-
Shaaban, M. R., et al. (2015). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 52(4), 1146-1152. Available at: [Link]
-
Gostyńska, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
-
Sangshetti, J. N., et al. (2014). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Mini-Reviews in Medicinal Chemistry, 14(12), 1013-1029. Available at: [Link]
-
Sangshetti, J. N., et al. (2014). Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review. PubMed. Available at: [Link]
-
Gostyńska, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. Available at: [Link]
-
Das, B., et al. (2018). Paal–Knorr synthesis of pyrroles. Molecular and Supramolecular Catalysis, 1-22. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Available at: [Link]
-
Kumar, P., et al. (2025). One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. Letters in Organic Chemistry, 22(5), 412-419. Available at: [Link]
- Potts, K. T., et al. (1994). Process for the preparation of tetrahydro-thieno (3, 2-c) - and (2, 3-c) pyridine derivatives. Google Patents.
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: A Strategic Guide to Designing Kinase Inhibitors with a Tetrahydropyrrolopyridine Core
Section 1: Foundational Principles
The Central Role of Kinases in Cellular Signaling and Disease
Protein kinases are a superfamily of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins. This phosphorylation event acts as a molecular switch, modulating protein function, localization, and stability. Kinases are integral components of signaling pathways that govern virtually all cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Consequently, aberrant kinase activity, arising from mutations or overexpression, is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets in modern medicine.[2][3]
The human genome encodes over 500 kinases, collectively known as the kinome.[4] While they share a conserved ATP-binding pocket, subtle differences in the surrounding regions provide opportunities for the development of selective inhibitors. The challenge lies in achieving high potency for the target kinase while minimizing off-target effects that could lead to toxicity.[5]
The Tetrahydropyrrolopyridine Scaffold: A Privileged Structure
In the landscape of kinase inhibitor design, certain chemical motifs, known as "privileged scaffolds," are frequently employed due to their inherent ability to bind to the ATP pocket of multiple kinases.[4] The tetrahydropyrrolopyridine core is one such scaffold. Its rigid, three-dimensional structure provides a robust framework for orienting substituents into key interaction pockets within the kinase active site. The nitrogen atoms within the heterocyclic system can act as crucial hydrogen bond donors or acceptors, mimicking the interactions of the adenine region of ATP with the kinase hinge region—a critical anchoring point for most ATP-competitive inhibitors.[6][7] This pre-organized conformation reduces the entropic penalty of binding, often leading to higher affinity and ligand efficiency.
Section 2: The Inhibitor Design and Optimization Cycle
The development of a potent and selective kinase inhibitor is an iterative process that integrates computational design, chemical synthesis, and biological evaluation. The goal is to systematically refine the structure of a molecule to maximize its interaction with the desired target while minimizing interactions with other kinases.
Sources
- 1. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 2. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kinaselogistics.com [kinaselogistics.com]
- 4. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases [mdpi.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Functionalization of the Pyrrole Ring in 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine: A Guide for Researchers
Introduction: Unlocking the Potential of a Privileged Scaffold
The 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine core represents a class of saturated heterocyclic systems of significant interest in medicinal chemistry and drug discovery. This scaffold marries the electron-rich nucleophilic character of a pyrrole ring with the versatile basicity and substitution potential of a piperidine ring. This unique combination makes it a valuable building block for creating diverse chemical libraries targeting a wide range of biological targets. The functionalization of the pyrrole moiety, in particular, allows for the introduction of various pharmacophoric elements that can modulate potency, selectivity, and pharmacokinetic properties.
This technical guide provides a comprehensive overview of the key strategies for the functionalization of the pyrrole ring within the this compound framework. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and offer insights into the expected outcomes and potential challenges. The methodologies discussed herein are designed to be a practical resource for researchers engaged in the synthesis of novel therapeutics and chemical probes based on this privileged scaffold.
Strategic Overview: A Two-Pronged Approach to Functionalization
The functionalization of the this compound core can be approached through two primary strategies, each with its own set of advantages. The choice of strategy will often depend on the desired final compound and the compatibility of functional groups with the reaction conditions.
Figure 1. High-level strategic approaches to the functionalization of the target scaffold.
Strategy A , the "Functionalize then Reduce" approach, involves performing the desired pyrrole functionalization on the fully aromatic 1H-pyrrolo[3,2-c]pyridine precursor, followed by the reduction of the pyridine ring to the corresponding piperidine. This is often the preferred method as the aromatic system is generally more amenable to a wider range of electrophilic substitution and cross-coupling reactions.
Strategy B , direct functionalization, involves modifying the already synthesized this compound. While seemingly more direct, this approach can be complicated by the increased reactivity of the piperidine nitrogen and potential side reactions.
This guide will primarily focus on Strategy A, as it offers greater versatility and predictability.
Part 1: Synthesis of the Core Scaffold
A robust and scalable synthesis of the starting material is paramount. A common route to the this compound scaffold involves the construction of the aromatic 1H-pyrrolo[3,2-c]pyridine followed by catalytic hydrogenation. One established method for the synthesis of a key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, is outlined below.[1]
Protocol 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine
This multi-step synthesis starts from commercially available 2-bromo-5-methylpyridine.
-
Oxidation: 2-bromo-5-methylpyridine is oxidized to 2-bromo-5-methylpyridine-1-oxide using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA).
-
Nitration: The pyridine N-oxide is then nitrated at the 4-position using a mixture of fuming nitric acid and sulfuric acid.
-
Intermediate Formation: The resulting 2-bromo-5-methyl-4-nitropyridine 1-oxide is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate.
-
Reductive Cyclization: Finally, treatment with iron powder in acetic acid leads to the reduction of the nitro group and subsequent cyclization to form the pyrrole ring, yielding 6-bromo-1H-pyrrolo[3,2-c]pyridine.[1]
Protocol 2: Catalytic Hydrogenation to this compound
The reduction of the pyridine ring in functionalized 1H-pyrrolo[3,2-c]pyridines can be achieved using various catalytic hydrogenation methods.
Figure 2. General workflow for the reduction of the pyridine ring.
Materials:
-
Functionalized 1H-pyrrolo[3,2-c]pyridine
-
Rhodium(III) oxide (Rh₂O₃) or Platinum(IV) oxide (PtO₂)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
In a high-pressure vessel, dissolve the functionalized 1H-pyrrolo[3,2-c]pyridine in a suitable solvent like methanol or ethanol.
-
Add the catalyst (typically 5-10 mol% Rh₂O₃ or PtO₂).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50-100 psi) and heat to a moderate temperature (e.g., 50-80 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.
Part 2: Electrophilic Substitution on the Pyrrole Ring
The pyrrole ring is electron-rich and readily undergoes electrophilic aromatic substitution. Theoretical considerations and experimental evidence on related azaindoles suggest that substitution will occur preferentially at the C2 position, which is alpha to the pyrrole nitrogen and not sterically hindered by the fused pyridine ring.
Halogenation: Introducing a Handle for Cross-Coupling
Halogenation, particularly bromination at the C2 position, is a crucial first step for subsequent metal-catalyzed cross-coupling reactions.
Rationale: N-Bromosuccinimide is a mild and selective brominating agent for electron-rich aromatic and heteroaromatic compounds.[3] The reaction typically proceeds at or below room temperature, offering good functional group tolerance.
Materials:
-
1H-pyrrolo[3,2-c]pyridine (or a protected derivative)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the 1H-pyrrolo[3,2-c]pyridine (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.0 mmol, 178 mg) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-bromo-1H-pyrrolo[3,2-c]pyridine.
Vilsmeier-Haack Formylation: Installation of an Aldehyde Group
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles.[4][5] The resulting aldehyde is a versatile intermediate that can be converted into a variety of other functional groups.
Rationale: The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a mild electrophile that regioselectively formylates pyrroles at the most nucleophilic position.[6]
Materials:
-
1H-pyrrolo[3,2-c]pyridine
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Aqueous sodium hydroxide (NaOH) solution
Procedure:
-
To a stirred solution of anhydrous DMF (3.0 equiv.) in anhydrous DCE at 0 °C, add POCl₃ (1.2 equiv.) dropwise under an inert atmosphere. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add a solution of 1H-pyrrolo[3,2-c]pyridine (1.0 equiv.) in anhydrous DCE to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with 2M NaOH solution until pH > 10.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde.
Friedel-Crafts Acylation: Synthesis of Pyrrolyl Ketones
The introduction of an acyl group can be achieved via a Friedel-Crafts acylation. While traditional Lewis acid catalysts can be used, organocatalytic methods offer a milder alternative.[7]
Rationale: 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) has been shown to be an effective nucleophilic catalyst for the regioselective C2-acylation of pyrroles with acyl chlorides, avoiding the harsh conditions of traditional Friedel-Crafts reactions.[7]
Materials:
-
N-protected 1H-pyrrolo[3,2-c]pyridine (e.g., N-benzyl or N-Boc)
-
Acyl chloride (e.g., benzoyl chloride)
-
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
-
Toluene (anhydrous)
Procedure:
-
To a solution of N-protected 1H-pyrrolo[3,2-c]pyridine (1.0 mmol) in anhydrous toluene (10 mL), add DBN (20 mol%, 0.2 mmol).
-
Add the acyl chloride (1.2 mmol) dropwise to the mixture.
-
Heat the reaction mixture to reflux (110 °C) for 4-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to afford the C2-acylated pyrrolo[3,2-c]pyridine.
Part 3: N-Functionalization of the Piperidine Ring
The secondary amine of the piperidine ring is a key site for diversification. N-acylation and N-sulfonylation are common modifications to introduce amide and sulfonamide functionalities, which are prevalent in many drug molecules.
Protocol 6: N-Acylation of the Piperidine Moiety
Rationale: The piperidine nitrogen is a strong nucleophile and readily reacts with acylating agents like acyl chlorides or anhydrides in the presence of a non-nucleophilic base to trap the generated HCl.[8]
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
Procedure:
-
Dissolve the this compound (1.0 mmol) and DIPEA (1.5 mmol) in anhydrous CH₂Cl₂ (10 mL) at 0 °C.
-
Add the acyl chloride (1.1 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Quench the reaction with water and extract with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃, brine, and dry over Na₂SO₄.
-
Concentrate and purify by column chromatography.
Protocol 7: N-Sulfonylation of the Piperidine Moiety
Rationale: Similar to acylation, sulfonylation of the piperidine nitrogen can be achieved by reaction with a sulfonyl chloride in the presence of a base.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
Procedure:
-
Dissolve the this compound (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) and add pyridine (2.0 mmol).
-
Cool the mixture to 0 °C and add the sulfonyl chloride (1.1 mmol) portion-wise.
-
Stir at room temperature overnight.
-
Dilute with CH₂Cl₂ and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry over Na₂SO₄, concentrate, and purify by column chromatography.
Part 4: Metal-Catalyzed Cross-Coupling Reactions
With a halogen (typically bromine or iodine) installed at the C2 position of the pyrrole ring, a wide array of carbon-carbon and carbon-heteroatom bonds can be formed using palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming biaryl and heteroaryl-aryl bonds.
Rationale: Palladium catalysts with phosphine ligands, such as Pd(dppf)Cl₂, are highly effective for the cross-coupling of heteroaryl halides with boronic acids or esters.[7]
Materials:
-
2-Bromo-1H-pyrrolo[3,2-c]pyridine
-
Aryl or heteroaryl boronic acid (or pinacol ester)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME) or Dioxane/Water mixture
Procedure:
-
To a reaction vessel, add 2-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 mmol), the boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (5 mol%).
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add degassed DME (10 mL) or a dioxane/water (4:1) mixture.
-
Heat the reaction to 80-100 °C for 4-12 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 75-95 | [7] |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 70-90 | [9] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 110 | 80-98 | [10] |
Table 1. Representative Conditions for Suzuki-Miyaura Coupling on Related Azaindoles.
Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling enables the synthesis of alkynyl-substituted pyrroles.
Rationale: A palladium catalyst in conjunction with a copper(I) co-catalyst is typically used for the coupling of aryl/heteroaryl halides with terminal alkynes.[11] Iodo-substituted substrates are generally more reactive than their bromo counterparts in this reaction.
Materials:
-
2-Iodo-1H-pyrrolo[3,2-c]pyridine
-
Terminal alkyne
-
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
DMF or THF (anhydrous)
Procedure:
-
To a reaction vessel, add 2-iodo-1H-pyrrolo[3,2-c]pyridine (1.0 mmol), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).
-
Purge with an inert gas.
-
Add anhydrous THF or DMF, followed by TEA (2.0 mmol) and the terminal alkyne (1.2 mmol).
-
Stir at room temperature or heat to 50-70 °C until the starting material is consumed.
-
Dilute with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl, brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a powerful tool for the synthesis of N-aryl or N-alkyl pyrroles.
Rationale: Modern palladium precatalysts with bulky phosphine ligands enable the coupling of a wide range of amines with heteroaryl halides under relatively mild conditions.[4][12]
Materials:
-
2-Bromo-1H-pyrrolo[3,2-c]pyridine
-
Primary or secondary amine
-
Pd₂(dba)₃ or a suitable Pd precatalyst
-
XPhos, SPhos, or BINAP (ligand)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Toluene or Dioxane (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃ (2.5 mol%), the phosphine ligand (10 mol%), and NaOtBu (1.4 mmol) in a reaction vessel.
-
Add a solution of 2-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 mmol) in anhydrous toluene.
-
Add the amine (1.2 mmol).
-
Seal the vessel and heat to 80-110 °C for 12-24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify by column chromatography.
Figure 3. Cross-coupling pathways from 2-bromo-1H-pyrrolo[3,2-c]pyridine.
Conclusion
The this compound scaffold offers a rich platform for the development of novel chemical entities. The functionalization of the pyrrole ring, as detailed in this guide, provides a powerful means to explore the chemical space around this core. By leveraging a strategic approach that involves the initial modification of the aromatic 1H-pyrrolo[3,2-c]pyridine precursor, researchers can access a diverse array of C2-substituted analogs through well-established electrophilic substitution and metal-catalyzed cross-coupling reactions. Subsequent reduction of the pyridine ring and functionalization of the piperidine nitrogen further expand the diversification possibilities. The protocols provided herein serve as a robust starting point for the synthesis and elaboration of this important heterocyclic system, enabling the advancement of drug discovery and chemical biology programs.
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Application Notes and Protocols for In Vitro Assay of Tetrahydropyrrolopyridine Derivatives
Introduction: The Therapeutic Potential of the Tetrahydropyrrolopyridine Scaffold
The tetrahydropyrrolopyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to the purine ring of ATP makes it an ideal starting point for the design of potent kinase inhibitors.[1] Indeed, numerous derivatives have been developed as anticancer agents and for the treatment of other diseases by targeting the ATP-binding cleft of various kinases.[1][2] For instance, certain tetrahydropyrrolo-diazepenones have demonstrated significant potency against ERK2 kinase.[2] The versatility of this scaffold, however, suggests its potential to interact with other important classes of drug targets, such as G-protein coupled receptors (GPCRs).
This guide provides a comprehensive suite of in vitro assay protocols for the characterization of novel tetrahydropyrrolopyridine derivatives. It is designed for researchers, scientists, and drug development professionals seeking to elucidate the biological activity, mechanism of action, and therapeutic potential of this promising class of compounds. The protocols are structured to follow a logical workflow, from initial cytotoxicity assessment to specific target engagement and downstream signaling analysis.
Experimental Workflow: A Tiered Approach to Characterization
A systematic in vitro evaluation of novel compounds is crucial for efficient drug discovery. The following workflow is recommended for tetrahydropyrrolopyridine derivatives, beginning with broad assessments and progressively narrowing the focus to specific molecular targets and pathways.
Caption: Recommended in vitro assay workflow for tetrahydropyrrolopyridine derivatives.
Part 1: Foundational Assays - Cytotoxicity and Cell Viability
Before investigating specific mechanisms of action, it is essential to determine the general cytotoxic profile of the tetrahydropyrrolopyridine derivatives. The MTT assay is a robust and widely used colorimetric method for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4] These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active cells.[5]
Detailed Protocol: MTT Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the tetrahydropyrrolopyridine derivatives in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[3]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.[3]
-
Solubilization: Add 100 µL of the solubilization solution to each well.[3]
-
Incubation for Solubilization: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[3] A reference wavelength of >650 nm can be used to subtract background absorbance.
| Parameter | Recommended Value/Range |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration | 0.01 - 100 µM (logarithmic dilutions) |
| Incubation Time | 24, 48, 72 hours |
| MTT Concentration | 0.5 mg/mL |
| Wavelength | 570 nm (reference 630 nm) |
Part 2: Primary Screening - Identifying a Target Class
Based on the structural characteristics of the tetrahydropyrrolopyridine scaffold, protein kinases are a primary putative target class.[1] However, a broader screening approach that also considers other major target families, such as GPCRs, is advisable for novel compound series.
Kinase Inhibition Assays
A variety of in vitro kinase assays are available to screen for inhibitors.[6][7][8][9] The LanthaScreen™ Eu Kinase Binding Assay is a powerful, high-throughput method to identify compounds that bind to the ATP site of a kinase.
This assay is based on the binding and displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) from the kinase of interest.[10][11][12] Binding of the tracer is detected using a europium-labeled anti-tag antibody that recognizes the kinase. Simultaneous binding of the tracer and antibody to the kinase results in a high degree of Förster Resonance Energy Transfer (FRET).[10][11] Test compounds that bind to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.[10][11]
Caption: Principle of the LanthaScreen™ Eu Kinase Binding Assay.
Materials:
-
Kinase of interest (with appropriate tag for the antibody)
-
LanthaScreen™ Eu-anti-tag Antibody
-
Kinase Tracer specific for the kinase family
-
Kinase Buffer
-
Test compounds (tetrahydropyrrolopyridine derivatives)
-
384-well microplate
-
TR-FRET-capable plate reader
Procedure:
-
Reagent Preparation: Prepare 4X solutions of the test compounds, 4X tracer, and a 2X kinase/antibody mixture in kinase buffer.
-
Assay Assembly:
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.[10][11]
-
Plate Reading: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (e.g., 615 nm for Europium) and acceptor (e.g., 665 nm for Alexa Fluor™ 647) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). A decrease in the emission ratio indicates displacement of the tracer by the test compound.
GPCR Functional Assays
To explore the potential activity of tetrahydropyrrolopyridine derivatives at GPCRs, a functional assay that measures G-protein activation is recommended. The [³⁵S]GTPγS binding assay is a classic and direct method for this purpose.
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon GPCR activation by an agonist.[14][15][16] In the basal state, Gα is bound to GDP. Agonist binding to the GPCR promotes the exchange of GDP for GTP, leading to G-protein activation.[16] The use of [³⁵S]GTPγS allows for the accumulation and quantification of activated G-proteins.[15]
Materials:
-
Cell membranes expressing the GPCR of interest
-
[³⁵S]GTPγS (radiolabeled)
-
GDP (non-radiolabeled)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Test compounds (as potential agonists or antagonists)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR.
-
Assay Setup: In a 96-well plate, combine:
-
Cell membranes (5-50 µg protein per well).[14]
-
Varying concentrations of the test compound.
-
GDP (1-10 µM).
-
Assay buffer.
-
-
Initiate Reaction: Add [³⁵S]GTPγS (e.g., 0.1-0.5 nM) to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold buffer to separate bound from unbound [³⁵S]GTPγS.
-
Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: An increase in [³⁵S]GTPγS binding compared to the basal level indicates agonist activity of the test compound.
Part 3: Target Validation and Mechanism of Action
Once a primary hit is identified, it is crucial to confirm that the compound directly engages its intended target in a cellular context and to begin elucidating its downstream effects.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical assay that validates target engagement in intact cells or tissues.[17][18][19]
The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein.[17][19][20] When a compound binds to its target protein, the protein's resistance to thermal denaturation increases. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.[17][19]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cultured cells
-
Test compound
-
PBS and lysis buffer with protease/phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blotting reagents and equipment
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Separate the soluble fraction (containing non-denatured protein) from the precipitated denatured protein by centrifugation at high speed.
-
Western Blotting: Analyze the supernatant (soluble fraction) by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein as a function of temperature to generate melting curves. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control confirms target engagement.
Western Blotting for Pathway Analysis
To understand the functional consequences of target engagement, it is essential to analyze the modulation of downstream signaling pathways. Western blotting is a fundamental technique for this purpose.
Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with antibodies specific to the target protein and its phosphorylated forms.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer, PVDF or nitrocellulose membrane, and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phospho-specific for pathway proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Cell Lysis: Treat cells with the tetrahydropyrrolopyridine derivative for various times and at different concentrations. Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., against total and phosphorylated forms of kinases in a relevant pathway) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on pathway activation.
References
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. PubMed. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
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Cellular thermal shift assay. Wikipedia. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
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GTPγS Binding Assays. NCBI Bookshelf. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
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Recent progress in assays for GPCR drug discovery. Signal Transduction and Targeted Therapy. [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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GTPγS Binding Assay. Creative Bioarray. [Link]
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[35S]GTPgammaS binding in G protein-coupled receptor assays. PubMed. [Link]
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Discovery of Tetrahydropyrazolopyrazine Derivatives as Potent and Selective MYT1 Inhibitors for the Treatment of Cancer. PubMed. [Link]
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Abstract 5527: A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy. AACR Journals. [Link]
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(PDF) A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. ResearchGate. [Link]
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Tetrahydropyrrolo-diazepenones as inhibitors of ERK2 kinase. PubMed. [Link]
-
Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]
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Recent advances of pyrrolopyridines derivatives: a patent and literature review. PubMed. [Link]
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GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
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Abstract 4805: In vitro characterization of novel inhibitors of ROCK and MRCK kinases as anticancer agents. AACR Journals. [Link]
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A Phase II Pilot Study of Kinase Inhibition in Relapsed/Refractory Acute Leukemias: Using an in Vitro Kinase Inhibitor Panel to Select Individualized, Targeted Therapies. Blood. [Link]
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GPCR-targeted Assay | GPCRs Bioassay Service. ProBio CDMO. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
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Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. NIH. [Link]
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In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-Linked Tetrahydropyrimidine-5-Carboxylate Der. Chemical Methodologies. [Link]
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Inhibiting a promiscuous GPCR: iterative discovery of bitter taste receptor ligands. NIH. [Link]
-
Design, synthesis, in vitro potent antiproliferative activity, and kinase inhibitory effects of new triarylpyrazole derivatives possessing different heterocycle terminal moieties. NIH. [Link]
-
Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual. [Link]
-
Trends in GPCR drug discovery: new agents, targets and indications. PMC. [Link]
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Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC. [Link]
-
Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents. PubMed Central. [Link]
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Troubleshooting & Optimization
common problems in 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine synthesis
An in-depth guide to navigating the complexities of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine synthesis, designed for chemical researchers and drug development professionals.
Introduction: The this compound Scaffold
The this compound core is a vital heterocyclic scaffold in medicinal chemistry. As a constrained bioisostere of tryptamine and a key structural motif in various biologically active compounds, its efficient synthesis is paramount for the development of novel therapeutics, particularly in areas like kinase inhibition and neurology. This guide provides an in-depth, experience-driven technical resource to troubleshoot common challenges encountered during its synthesis.
This center is structured to provide direct, actionable solutions to common experimental hurdles. It is divided into a hands-on Troubleshooting Guide and a broader Frequently Asked Questions section.
Troubleshooting Guide: From Reaction Failure to Product Purity
This section addresses specific problems observed during the synthesis, providing a systematic approach to identifying causes and implementing solutions.
Problem 1: Low or No Yield in Pictet-Spengler Cyclization
Question: My Pictet-Spengler reaction between a 3-(2-aminoethyl)-1H-pyrrole derivative and an aldehyde is failing or giving very low yields. What are the likely causes and how can I fix it?
Answer:
This is a frequent issue stemming from several critical reaction parameters. The Pictet-Spengler reaction, while powerful for constructing this scaffold, is sensitive to the stability of intermediates and the reaction environment.[1][2]
Potential Causes & Recommended Solutions:
-
Inadequate Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate, formed from the condensation of the amine and aldehyde. If this intermediate does not form efficiently, the cyclization cannot occur.
-
Solution: Ensure anhydrous conditions. Water can hydrolyze the iminium ion, shifting the equilibrium away from the desired intermediate. Perform the reaction under an inert atmosphere (Nitrogen or Argon) and use freshly distilled, anhydrous solvents.
-
-
Incorrect Acid Catalyst Choice or Concentration: The acid catalyst is crucial for both iminium ion formation and the subsequent electrophilic aromatic substitution (cyclization) onto the electron-rich pyrrole ring.
-
Too Weak/Too Dilute: Insufficient protonation will fail to generate the electrophilic iminium ion needed for cyclization.[3]
-
Too Strong/Too Concentrated: Harsh acidic conditions can lead to the degradation or polymerization of the acid-sensitive pyrrole starting material.[4]
-
Solution: Trifluoroacetic acid (TFA) is often a good starting point.[3] If yields are low, screen a panel of Brønsted acids (e.g., HCl in an organic solvent, p-toluenesulfonic acid) or Lewis acids. It is critical to optimize the stoichiometry of the acid. Begin with catalytic amounts and incrementally increase to stoichiometric quantities while monitoring for decomposition.
-
-
Deactivated Pyrrole Ring: The success of the cyclization depends on the nucleophilicity of the C2 position of the pyrrole ring.
-
Cause: Electron-withdrawing groups on the pyrrole nitrogen (e.g., sulfonyl groups) can significantly decrease the ring's nucleophilicity, hindering the cyclization step.[5]
-
Solution: If an N-protecting group is necessary, choose one that is less deactivating, such as Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).[6] Alternatively, perform the reaction on the unprotected pyrrole if the substrate is stable enough.
-
-
Poor Substrate Stability: The 3-(2-aminoethyl)-1H-pyrrole starting material can be unstable, particularly if unsubstituted at other positions on the pyrrole ring.
-
Solution: Use the starting amine immediately after preparation or purification. If possible, use it as a stable salt (e.g., hydrochloride) and liberate the free amine in situ just before the reaction.
-
Visual Workflow: Troubleshooting Low Yield in Pictet-Spengler Synthesis
The following diagram outlines a logical decision-making process for addressing low-yield issues.
Caption: A troubleshooting decision tree for low-yield Pictet-Spengler reactions.
Problem 2: Formation of Side Products and Isomers
Question: My reaction produces the desired product, but it's contaminated with significant side products, including a potential isomer. What is happening?
Answer:
Side product formation is often indicative of competing reaction pathways or subsequent degradation of the desired product.
Potential Causes & Recommended Solutions:
-
Over-oxidation: The tetrahydro-pyrrolopyridine product can be sensitive to air oxidation, especially under harsh conditions or during workup, leading to the corresponding aromatic β-carboline analogue.[7]
-
Solution: Conduct the reaction and workup under an inert atmosphere. Consider adding an antioxidant like ascorbic acid during the aqueous workup. Purify the product promptly after isolation.
-
-
Retro-Ritter Reaction (in Bischler-Napieralski approach): If using a Bischler-Napieralski type synthesis, the intermediate nitrilium ion can fragment to form a styrene-type side product, especially if the cyclization is slow.[8]
-
Solution: This pathway is less common for electron-rich pyrroles but can be suppressed by using milder cyclodehydration reagents. For example, replacing P₂O₅/POCl₃ with triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine can promote cyclization at lower temperatures.[8][9]
-
-
Isomer Formation (Regioselectivity): If the pyrrole starting material is unsubstituted at both the C2 and C4 positions, cyclization can potentially occur at either position, leading to the desired this compound and the isomeric 1,4,5,6-tetrahydro-7H-pyrrolo[3,4-c]pyridine.
-
Solution: The C2 position of a 3-substituted pyrrole is generally more nucleophilic and sterically accessible, favoring the formation of the desired [3,2-c] isomer. However, strong electronic effects or specific substitution patterns can alter this selectivity. The best solution is to use a starting material where the C4 position is blocked with a substituent to ensure unambiguous cyclization.
-
Problem 3: Difficulty in Product Purification
Question: I have successfully synthesized my target compound, but I'm struggling to purify it. It streaks on silica gel columns and I get low recovery.
Answer:
The basic nitrogen atom in the tetrahydropyridine ring makes this class of compounds challenging to purify using standard silica gel chromatography.
Potential Causes & Recommended Solutions:
-
Interaction with Acidic Silica Gel: The basic nitrogen atom strongly interacts with the acidic silanol groups on the surface of standard silica gel. This leads to peak tailing, poor separation, and often irreversible adsorption of the product, causing low recovery.[10]
-
Solution 1 (Deactivation): Pre-treat the silica gel by flushing the packed column with a solvent mixture containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or ammonia in methanol, before loading the sample.[10]
-
Solution 2 (Alternative Stationary Phase): Use a less acidic stationary phase like neutral or basic alumina. For very polar compounds, reversed-phase (C18) chromatography with a suitable mobile phase (e.g., water/acetonitrile or methanol with a buffer like ammonium acetate or a modifier like TFA) can be highly effective.
-
-
Poor Solubility: The product may have limited solubility in common non-polar solvents used for column chromatography, making it difficult to load onto the column without it precipitating.
-
Solution: Dissolve the crude product in a minimal amount of a stronger, more polar solvent (like dichloromethane or methanol) and adsorb it onto a small amount of silica gel or Celite. After evaporating the solvent, the dry powder can be loaded onto the column ("dry loading"). This technique prevents band broadening and improves separation.
-
-
Formation of Salts: If the workup involved acidic conditions, the product might be isolated as a salt, which will behave very differently during chromatography.
-
Solution: Ensure the product is the free base before attempting chromatography. Perform a basic aqueous wash (e.g., with saturated NaHCO₃ or dilute NaOH solution) and thoroughly dry the organic extract before concentrating.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable general method for synthesizing the this compound core?
A1: The Pictet-Spengler reaction is generally the most direct and widely used method.[1][2] It involves the condensation of a 3-(2-aminoethyl)-1H-pyrrole with an aldehyde or ketone, followed by acid-catalyzed cyclization. Its main advantages are operational simplicity and the ability to introduce diversity at the 4-position through the choice of the carbonyl component. For substrates where the Pictet-Spengler fails, a multi-step approach using the Bischler-Napieralski reaction can be an effective alternative.[11] This involves acylation of the aminoethylpyrrole followed by cyclodehydration.
Q2: Do I need to protect the pyrrole nitrogen (N-1)? If so, what is the best protecting group?
A2: Protection of the pyrrole nitrogen is highly recommended in many cases. It can prevent side reactions (such as N-alkylation or reaction with strong acids/bases), improve solubility in organic solvents, and simplify purification.
-
Recommended Groups:
-
Boc (tert-butoxycarbonyl): Generally a good choice. It is moderately electron-withdrawing, stable to many reaction conditions, and can be removed under acidic conditions (e.g., TFA).
-
SEM (2-(trimethylsilyl)ethoxymethyl): Offers robust protection and is stable to a wide range of conditions. However, deprotection can be challenging and sometimes leads to side products.[6]
-
Avoid: Strongly electron-withdrawing groups like tosyl (Ts) or other sulfonyl groups should be used with caution, as they can deactivate the pyrrole ring towards the electrophilic cyclization step of the Pictet-Spengler reaction.[5]
-
Visual Aid: General Pictet-Spengler Mechanism
This diagram illustrates the key steps in the formation of the this compound ring system.
Caption: Key mechanistic steps of the Pictet-Spengler reaction.
Experimental Protocol: General Procedure for Pictet-Spengler Synthesis
This protocol provides a representative, step-by-step methodology for the synthesis of a 4-substituted-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.
Materials:
-
3-(2-aminoethyl)-1H-pyrrole derivative (1.0 eq)
-
Aldehyde (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Trifluoroacetic acid (TFA) (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂), add the 3-(2-aminoethyl)-1H-pyrrole derivative (1.0 eq) and the aldehyde (1.1 eq).
-
Solvent Addition: Dissolve the starting materials in anhydrous DCM (or another suitable anhydrous solvent) to a concentration of approximately 0.1 M.
-
Initiation: Cool the mixture to 0 °C using an ice bath. Slowly add TFA (1.5 eq) dropwise over 5 minutes. The color of the solution may change.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by slowly pouring the mixture into a separatory funnel containing cold saturated NaHCO₃ solution. Caution: CO₂ evolution.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography using silica gel pre-treated with 1% Et₃N in the eluent, or by using neutral alumina. A typical eluent system is a gradient of methanol in dichloromethane.
Data Summary Table: Acid Catalyst Screening
The choice of acid can dramatically impact reaction success. The following table provides a starting point for optimization.
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 1.1 - 2.0 eq, DCM or MeCN, 0 °C to RT | Strong acid, good solubility, volatile | Can be too harsh for sensitive substrates, causing decomposition |
| p-Toluenesulfonic Acid (pTSA) | 0.1 - 1.1 eq, Toluene, reflux (with Dean-Stark trap) | Catalytic amounts often suffice, removes water | High temperatures may degrade some substrates |
| Hydrochloric Acid (HCl) | Saturated solution in Ether or Dioxane, 0 °C to RT | Inexpensive, strong acid | Can lead to insoluble hydrochloride salts, difficult to control stoichiometry |
| Lewis Acids (e.g., Sc(OTf)₃) | 5 - 20 mol%, MeCN, RT | Mild conditions, can be highly effective | Expensive, sensitive to moisture |
References
- Effect of Chemical Refining on the Reduction of β-Carboline Content in Sesame Seed Oil. (2023). Google Scholar.
- Ibogaine - Wikipedia. (n.d.). Wikipedia.
- METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. (n.d.). LJMU Research Online.
- Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. (n.d.).
- Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. (2023). PMC - NIH.
- Recent Advances in the Synthesis of β-Carboline Alkaloids. (n.d.). MDPI.
- Common mistakes to avoid in the synthesis of pyrrolopyrazine deriv
- Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines. (n.d.). PMC - NIH.
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (n.d.). PMC.
-
Rapid construction of tricyclic tetrahydrocyclopenta[12][13]pyrrolo[2,3-b]pyridine via isocyanide-based multicomponent reaction. (n.d.). Beilstein Journals.
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023).
- Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents. (n.d.). ACS Omega.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC - PubMed Central.
- The Pictet-Spengler Reaction Updates Its Habits. (n.d.). PMC - PubMed Central - NIH.
- Pyrrole Protection. (2025).
- : Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. (n.d.). Benchchem.
- Bischler–Napieralski reaction - Wikipedia. (n.d.). Wikipedia.
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023). Beilstein Journals.
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023). PMC - NIH.
- Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal.
- Direct Observation of Intermediates Involved in the Interruption of the Bischler–Napieralski Reaction. (n.d.). PMC - NIH.
- Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism.. (2020). YouTube.
- Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. (n.d.). PMC - NIH.
Sources
- 1. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. Direct Observation of Intermediates Involved in the Interruption of the Bischler–Napieralski Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Pictet-Spengler Synthesis of Tetrahydropyrrolopyridines
Welcome to the technical support center for the Pictet-Spengler synthesis of tetrahydropyrrolopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful reaction to construct this valuable heterocyclic scaffold. As a cornerstone of heterocyclic chemistry, the Pictet-Spengler reaction offers an elegant and often high-yielding route to complex molecules. However, like any reaction, its success is contingent on a nuanced understanding of the interplay between substrates, reagents, and reaction conditions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The advice herein is grounded in established mechanistic principles and supplemented with practical insights to help you navigate the intricacies of this reaction and ultimately improve your yields.
Understanding the Core Reaction: A Mechanistic Overview
The Pictet-Spengler reaction is a two-step process that begins with the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base (or an iminium ion under acidic conditions). This is followed by an intramolecular electrophilic aromatic substitution, where the nucleophilic aromatic ring attacks the electrophilic iminium ion, leading to the formation of the desired tetracyclic product.[1] For the synthesis of tetrahydropyrrolopyridines, the starting material is typically a 2-(pyrrol-2-yl)ethanamine derivative.
The nucleophilicity of the pyrrole ring makes it an excellent substrate for the Pictet-Spengler reaction, often allowing for milder reaction conditions compared to less nucleophilic aromatic systems.[1] However, the acid sensitivity of the pyrrole ring can also present challenges, leading to potential side reactions and decomposition if the conditions are not carefully controlled.
Troubleshooting Guide: Enhancing Your Reaction Yields
This section addresses common issues encountered during the Pictet-Spengler synthesis of tetrahydropyrrolopyridines in a practical question-and-answer format.
Issue 1: Low or No Product Formation
Question: I am not observing any significant formation of my desired tetrahydropyrrolopyridine. What are the likely causes and how can I address this?
Answer: Low or no product formation in a Pictet-Spengler reaction can stem from several factors, primarily related to the activation of the electrophile and the stability of the starting materials.
Causality and Remediation:
-
Insufficient Acid Catalysis: The formation of the reactive iminium ion is acid-catalyzed.[1] If the acidity of the reaction medium is too low, the rate of iminium ion formation will be slow, leading to poor conversion.
-
Protocol:
-
Catalyst Screening: While strong Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are traditional choices, they can be too harsh for sensitive pyrrole substrates.[2] Consider screening a panel of acids with varying pKa values. Trifluoroacetic acid (TFA) is a common and effective choice. Milder acids like benzoic acid or acetic acid can also be effective, sometimes in combination with a co-catalyst.[3]
-
Lewis Acids: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can also be employed and may offer different reactivity profiles.[2] They activate the carbonyl group towards nucleophilic attack by the amine.
-
Catalyst Loading: Ensure you are using a catalytic amount of the acid. Typically, 5-10 mol% is a good starting point, but this may need to be optimized.
-
-
-
Decomposition of Starting Materials: Pyrroles can be susceptible to polymerization or degradation under strongly acidic conditions.[4]
-
Protocol:
-
Monitor Starting Material Stability: Before initiating the reaction, subject a small sample of your 2-(pyrrol-2-yl)ethanamine to the reaction conditions (solvent and acid) without the aldehyde. Monitor its stability over time by TLC or LC-MS.
-
Milder Conditions: If decomposition is observed, switch to a milder acid or consider running the reaction at a lower temperature.
-
Slow Addition: Adding the acid catalyst slowly to the reaction mixture can help to control the exotherm and maintain a lower localized concentration of the acid.
-
-
-
Poor Quality of Reagents: The presence of impurities in the starting materials or solvent can inhibit the reaction.
-
Protocol:
-
Reagent Purity: Ensure the purity of your 2-(pyrrol-2-yl)ethanamine and aldehyde. Aldehydes, in particular, can be prone to oxidation to the corresponding carboxylic acids, which will not participate in the reaction.
-
Anhydrous Conditions: Water can interfere with the reaction by hydrolyzing the iminium ion intermediate. Use anhydrous solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
| Parameter | Recommendation for Pyrrole Substrates | Rationale |
| Acid Catalyst | Start with TFA (10-20 mol%). Screen milder acids like acetic acid or benzoic acid. | Balances the need for iminium ion formation with the acid sensitivity of the pyrrole ring. |
| Temperature | Begin at room temperature and gently heat if necessary (40-60 °C). | Minimizes the risk of acid-catalyzed decomposition of the pyrrole. |
| Solvent | Dichloromethane (DCM), acetonitrile (ACN), or toluene. | Aprotic solvents are often preferred to avoid side reactions with the solvent.[1] |
Issue 2: Formation of Side Products
Question: My reaction is producing a complex mixture of products, with my desired tetrahydropyrrolopyridine being a minor component. What are the common side reactions and how can I suppress them?
Answer: The formation of side products in the Pictet-Spengler reaction with pyrrole substrates is often a consequence of the pyrrole's reactivity and potential instability under acidic conditions.
Causality and Remediation:
-
Pyrrole Polymerization: As mentioned, strong acids can induce the polymerization of pyrroles.
-
Protocol:
-
Reduce Acid Concentration: Use the lowest effective concentration of the acid catalyst.
-
Protecting Groups: If the pyrrole nitrogen is unsubstituted, consider installing a protecting group (e.g., Boc, Cbz) to modulate its reactivity and prevent N-protonation, which can contribute to decomposition pathways.
-
-
-
Alternative Cyclization Pathways (Regioselectivity): While cyclization at the C5 position of the pyrrole is generally favored, alternative cyclization pathways can sometimes occur, leading to regioisomers. This is particularly relevant if the pyrrole ring has substituents that electronically or sterically influence the site of electrophilic attack.
-
Over-alkylation: The product tetrahydropyrrolopyridine can sometimes be more nucleophilic than the starting pyrrole and may react further with the aldehyde, leading to undesired byproducts.
-
Protocol:
-
Stoichiometry Control: Use a slight excess of the amine component (e.g., 1.1 equivalents) relative to the aldehyde to ensure the complete consumption of the aldehyde.
-
Slow Aldehyde Addition: Adding the aldehyde slowly to the reaction mixture can help to maintain a low concentration of the aldehyde, minimizing the chance of over-alkylation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Pictet-Spengler synthesis of tetrahydropyrrolopyridines?
A1: The choice of solvent can significantly impact the reaction outcome. While protic solvents have been traditionally used, aprotic solvents like dichloromethane (DCM), toluene, and acetonitrile (ACN) often provide better yields for sensitive substrates like pyrroles.[1] Aprotic solvents minimize the risk of solvent participation in side reactions and can improve the solubility of the reactants. It is always advisable to perform a small-scale solvent screen to identify the optimal medium for your specific substrate combination.
Q2: Should I be concerned about the stereochemistry of my product?
A2: If the aldehyde used in the reaction is prochiral (i.e., not formaldehyde), a new stereocenter will be created at the C1 position of the tetrahydropyrrolopyridine ring system. Unless a chiral catalyst or auxiliary is used, the product will be a racemic mixture. If a specific stereoisomer is desired, an asymmetric Pictet-Spengler reaction is necessary. This can be achieved using chiral Brønsted acids or by employing a substrate-controlled approach where a chiral center is already present in the amine or aldehyde starting material.[5]
Q3: Can I use ketones instead of aldehydes in this reaction?
A3: While aldehydes are more commonly used due to their higher reactivity, ketones can also be employed in the Pictet-Spengler reaction. However, the reaction with ketones is generally more sluggish and may require harsher conditions (e.g., higher temperatures, stronger acids) due to the increased steric hindrance and lower electrophilicity of the ketiminium ion intermediate.
Q4: My starting 2-(pyrrol-2-yl)ethanamine is unstable. What can I do?
A4: The stability of 2-(pyrrol-2-yl)ethanamine can be a concern. It is often best to use it immediately after preparation or purification. If storage is necessary, it should be kept under an inert atmosphere at low temperatures. Alternatively, consider generating the amine in situ from a more stable precursor immediately before the Pictet-Spengler reaction.
Experimental Protocols
Protocol 1: General Procedure for the Pictet-Spengler Synthesis of a Tetrahydropyrrolopyridine
This protocol provides a general starting point for the synthesis. Optimization of the catalyst, solvent, and temperature will likely be necessary for specific substrates.
Materials:
-
2-(Pyrrol-2-yl)ethanamine derivative (1.0 eq)
-
Aldehyde (1.0-1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Acid catalyst (e.g., Trifluoroacetic acid)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of the 2-(pyrrol-2-yl)ethanamine derivative in the chosen anhydrous solvent, add the aldehyde at room temperature under an inert atmosphere.
-
Add the acid catalyst to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-60 °C.
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualizing the Process
Diagram 1: Pictet-Spengler Reaction Mechanism
Caption: The two-step mechanism of the Pictet-Spengler reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
References
-
Taylor, A. W. B.; Jacobsen, E. N. Weak Brønsted Acid–Thiourea Co-Catalysis: Enantioselective, Catalytic Protio-Pictet–Spengler Reactions. J. Am. Chem. Soc.2006 , 128 (46), 14844–14845. [Link]
-
Wikipedia contributors. Pictet–Spengler reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Mendogralo, E. Y.; Uchuskin, M. G. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein J. Org. Chem.2023 , 19, 991–997. [Link]
-
Calcaterra, A.; Mangiardi, L.; et al. The Pictet-Spengler Reaction Updates Its Habits. Molecules2020 , 25(2), 414. [Link]
-
Dalpozzo, R. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules2016 , 21(10), 1359. [Link]
-
Schröder, F. H.; et al. Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds. Molecules2024 , 29(13), 3108. [Link]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Weak Brønsted Acid–Thiourea Co-Catalysis: Enantioselective, Catalytic Protio-Pictet–Spengler Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine synthesis
Welcome to the technical support hub for the synthesis of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the complexities of this synthesis. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental challenges but also to strategically optimize your reaction conditions for improved yield, purity, and scalability.
Introduction to Synthetic Strategies
The this compound scaffold is a valuable heterocyclic motif in medicinal chemistry. Its synthesis can be approached through several strategic disconnections. The most common routes involve the formation of the piperidine ring onto a pre-existing pyrrole or, conversely, the construction of the pyrrole ring from a functionalized piperidine precursor. Key strategies include:
-
Pictet-Spengler Reaction: A powerful method for constructing the piperidine ring by cyclization of a pyrrole-ethylamine derivative with an aldehyde or ketone.
-
Paal-Knorr Pyrrole Synthesis: Ideal for forming the pyrrole ring from a suitably substituted piperidone precursor, typically a 1,4-dicarbonyl equivalent.
-
Intramolecular Cyclization & Reduction: Strategies involving the cyclization of functionalized pyrroles followed by reduction, or the reduction of a fully aromatic pyrrolo[3,2-c]pyridine precursor.
This guide will focus primarily on the challenges and optimization related to the Paal-Knorr synthesis of the target scaffold, which often begins with a precursor synthesized via a Pictet-Spengler reaction . Understanding the nuances of both is critical for success.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.
Part 1: Low Yield & Incomplete Conversion
Question 1: My Paal-Knorr cyclization to form the pyrrole ring is giving very low yields (<20%). What are the primary factors to investigate?
Low yields in the final Paal-Knorr cyclization step are often traced back to the quality of the precursor and the specific reaction conditions. A published one-pot procedure, for instance, reports a yield of only 19% for a related derivative, highlighting the challenges of this transformation.[1][2][3][4]
Core Causality: The Paal-Knorr synthesis relies on the condensation of a 1,4-dicarbonyl (or its equivalent) with a primary amine. In the context of forming this compound, the key intermediate is often a 3-(2-oxopropyl)piperidin-4-one derivative. The efficiency of the final cyclization is highly dependent on the successful and clean formation of this intermediate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Detailed Optimization Steps:
-
Precursor Integrity: The 3-(2-oxopropyl)piperidin-4-one intermediate can be unstable.[1][2][3][4] Acid-catalyzed hydrolysis of a furan precursor (a common route to this diketone) can be reversible, leading to an equilibrium mixture and incomplete conversion.[1][2][3][4]
-
Action: Before proceeding to the Paal-Knorr step, attempt to isolate and characterize the piperidinone intermediate. If it is unstable, consider a one-pot procedure but be aware that optimizing the tandem reaction is complex.
-
-
Reaction Conditions:
-
Amine Source: The cyclization requires an amine source to form the pyrrole ring. If you are synthesizing the unsubstituted parent compound, this will typically be ammonia or an ammonia surrogate like ammonium acetate. Ensure the amine is not a limiting reagent.
-
pH Control: The Paal-Knorr reaction is sensitive to pH. The initial condensation is often favored under slightly acidic conditions to activate the carbonyls, but the final dehydration can be promoted by stronger acids. However, excessively harsh acidic conditions can lead to tarring and decomposition, a common issue with pyrrole and furan derivatives.[1][2][3][4]
-
Temperature and Time: These reactions often require heat to drive the dehydration step. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction completion and the onset of degradation.
-
Question 2: My initial Pictet-Spengler reaction to form the piperidine ring precursor is inefficient, showing significant tarring and multiple byproducts. How can I optimize this step?
The Pictet-Spengler reaction is a powerful tool but is highly sensitive to the nucleophilicity of the aromatic ring and the reaction conditions. Pyrroles, being electron-rich, are highly activated towards this reaction but are also prone to polymerization and degradation in strong acid.[5]
Core Causality: The reaction proceeds via an electrophilic iminium ion intermediate, which attacks the nucleophilic C2 or C3 position of the pyrrole ring. The key is to generate the iminium ion efficiently without causing acid-mediated decomposition of the starting materials or product.
Optimization of Pictet-Spengler Reaction Conditions
| Parameter | Issue | Recommended Optimization | Rationale |
| Acid Catalyst | Tarring/Decomposition with strong acids (e.g., conc. HCl, TFA). | Use a milder acid like acetic acid, or a combination of acetic and hydrochloric acid.[1][2] TsOH has been shown to be inefficient in some cases.[1][2] | Balances the need for iminium ion formation with the acid-lability of the pyrrole ring. |
| Solvent | Low yield in coordinating solvents. | Acetic acid often serves as both a catalyst and solvent, proving effective. Acetonitrile (CH3CN) and toluene have also been used successfully.[1][2] | The solvent must support the ionic intermediates without sequestering the acid catalyst. |
| Temperature | Incomplete reaction at room temperature; degradation at high temperatures. | Optimal temperatures are often in the range of 50-80 °C. An increase from room temperature to 70 °C can significantly reduce reaction time.[1][2] | Provides sufficient energy for cyclization while minimizing thermal decomposition pathways. |
| Reaction Time | Low conversion with short times. | Monitor reaction progress. Times can range from a few hours to 48 hours depending on substrate reactivity and temperature.[1][2] | Allows the kinetically controlled cyclization to proceed to completion. |
Key Side Reaction: A major unexpected byproduct can be the formation of a 1,4-diketone. This arises from the acid-catalyzed hydrolysis of the pyrrole or furan ring in the starting material or product, especially if water is present.[1][2][4][6]
Part 2: Purification Challenges
Question 3: I have successfully formed the product, but I am struggling with purification. Column chromatography gives poor recovery and streaking.
Nitrogen-containing heterocycles, particularly basic ones like the tetrahydro-pyrrolo-pyridine core, are notorious for difficult chromatographic purification on standard silica gel.
Core Causality: The basic nitrogen atom interacts strongly with the acidic silanol groups on the surface of the silica gel. This leads to irreversible adsorption, peak tailing, and low recovery of the desired compound.
Troubleshooting Purification:
-
Deactivate the Silica Gel: Before preparing your column, wash the silica gel with a solvent mixture containing a small amount of a volatile base, such as triethylamine (Et3N) or ammonium hydroxide. A common practice is to use an eluent system that includes 0.5-1% triethylamine. This neutralizes the acidic sites on the silica.
-
Switch the Stationary Phase: If deactivation is insufficient, consider using a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
Reversed-Phase (C18) Silica: If your compound has sufficient organic character, reversed-phase chromatography using water/acetonitrile or water/methanol gradients can be highly effective.
-
-
Alternative Purification Methods:
-
Crystallization/Recrystallization: If the crude product is sufficiently pure and solid, crystallization can be an excellent method for obtaining highly pure material. Screen various solvents to find a suitable system.
-
Acid/Base Extraction: Utilize the basicity of the nitrogen atom. Dissolve the crude material in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or Na2CO3) and re-extract the pure product back into an organic solvent.
-
Experimental Protocols & Methodologies
Protocol 1: Synthesis of Tetrahydro-1H-pyrrolo[3,2-c]pyridine via Paal-Knorr Cyclization
This protocol is adapted from the synthesis of a related derivative and represents a plausible route to the core scaffold.[1][2][3][4] It is a one-pot procedure from the hydrolyzed precursor.
Reaction Scheme:
Caption: Paal-Knorr synthesis of the target scaffold.
Step-by-Step Procedure:
-
Precursor Generation: The precursor, 3-(2-oxopropyl)piperidin-4-one, is typically generated in situ via acid hydrolysis of a more stable precursor, such as a 4-substituted-tetrahydrofuro[3,2-c]pyridine. This hydrolysis is often achieved using HCl in a solvent like 1,4-dioxane.
-
One-Pot Cyclization:
-
To the crude reaction mixture containing the generated 3-(2-oxopropyl)piperidin-4-one, add the amine source. For a substituted pyrrole, this would be a primary amine like aniline.[1][2][3][4] For the parent, unsubstituted pyrrole, a source of ammonia like ammonium acetate would be used.
-
Ensure the reaction medium is acidic to catalyze the condensation. Acetic acid can serve as both a solvent and catalyst.
-
Heat the reaction mixture (e.g., reflux) and monitor its progress by TLC or LC-MS until the starting diketone is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid with a base such as saturated aqueous sodium bicarbonate or sodium carbonate.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude residue using one of the methods described in the Purification Challenges section above (e.g., column chromatography on deactivated silica or alumina).
-
Mechanistic Insights
Understanding the reaction mechanism is crucial for rational optimization. The Pictet-Spengler reaction is a specialized form of an electrophilic aromatic substitution.
Caption: Mechanism of the Pictet-Spengler Reaction.
References
-
Pictet–Spengler reaction. In Wikipedia; 2023. [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry2023 , 19, 991–997. [Link]
-
(PDF) Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. National Center for Biotechnology Information. [Link]
-
(PDF) Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. [Link]
-
Whaley, W. M.; Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions2011 , 287–309. [Link]
-
Paal–Knorr synthesis. In Wikipedia; 2023. [Link]
-
Bischler–Napieralski reaction. In Wikipedia; 2023. [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. [Link]
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Technical Support Center: Navigating Solubility Challenges of Tetrahydropyrrolopyridine Compounds in Biological Assays
Welcome to the technical support center dedicated to addressing the solubility challenges of tetrahydropyrrolopyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of molecules. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Introduction: The Solubility Hurdle with Tetrahydropyrrolopyridines
Tetrahydropyrrolopyridine scaffolds are featured in numerous pharmacologically active agents. However, their often rigid, heterocyclic nature can contribute to low aqueous solubility, posing a significant challenge in obtaining reliable and reproducible data in biological assays.[1][2] Compound precipitation can lead to underestimated potency, inaccurate structure-activity relationships (SAR), and misleading results in both biochemical and cell-based assays.[1][2] This guide provides a systematic approach to diagnosing and overcoming these solubility issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when working with these compounds.
Q1: My tetrahydropyrrolopyridine compound, dissolved in 100% DMSO, is clear. Why does it precipitate when I add it to my aqueous assay buffer?
This is a classic case of "solvent shock" or "DMSO shock."[3][4] Dimethyl sulfoxide (DMSO) is a strong, aprotic solvent capable of dissolving many nonpolar, hydrophobic compounds.[4][5] However, when your concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment rapidly shifts from organic to aqueous. If the compound's intrinsic solubility in the aqueous buffer is low, it will crash out of the solution, leading to precipitation.[4][6] A clear DMSO stock is not an indicator of aqueous solubility.[6]
Q2: What is the maximum final concentration of DMSO I should use in my assay?
While there's no single answer for all systems, a general best practice is to keep the final DMSO concentration as low as possible, ideally below 0.5% (v/v) , and almost always below 1% (v/v) .[6][7] Higher concentrations of DMSO can have direct, off-target effects on your biological system (e.g., enzyme activity, cell viability) and can also influence the solubility of the compound itself.[6][8] It is critical to maintain a consistent final DMSO concentration across all experimental conditions, including vehicle controls.[6]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro assay?
Understanding this distinction is key to designing appropriate experiments.
-
Kinetic Solubility is determined by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[9][10] The measurement is taken quickly, and the result reflects the concentration at which the compound starts to precipitate under these non-equilibrium conditions. This is highly relevant for most high-throughput screening (HTS) and routine in vitro assays where compounds are introduced from a DMSO stock.[1][2][9]
-
Thermodynamic Solubility is the true equilibrium solubility. It's measured by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over a longer period (typically 24-48 hours).[2][9][11] This "gold standard" measurement is crucial for later-stage drug development, such as formulation and predicting oral absorption, but is less reflective of the immediate conditions in many initial biological assays.[9][10]
For initial troubleshooting in biological assays, kinetic solubility is the more practical and relevant parameter .[11]
Troubleshooting Guide: From Precipitation to Publication-Ready Data
When you encounter solubility issues, a systematic approach is the most effective way to find a solution.
Problem 1: Compound precipitates immediately upon dilution into the assay buffer.
This is a clear indication that the compound's kinetic solubility limit has been exceeded at the tested concentration.
Root Cause Analysis:
-
High Final Concentration: The target concentration in your assay is simply higher than the compound can tolerate in the aqueous environment.
-
"DMSO Shock": The rapid change in solvent polarity upon dilution is causing the compound to crash out.[3][4]
-
Buffer Composition: Components in your buffer (e.g., salts, proteins) may be interacting with the compound and reducing its solubility.[3][6]
Solutions & Experimental Protocols
Before optimizing, you need to know your compound's solubility limit in the specific assay buffer.
Protocol 1: Rapid Kinetic Solubility Assessment by Visual Inspection
-
Prepare Stock Solution: Ensure your compound is fully dissolved in 100% anhydrous DMSO to make a concentrated stock (e.g., 10-20 mM).[12] Gentle warming (to 37°C) and vortexing can assist dissolution.[12]
-
Pre-warm Buffer: Warm your final assay buffer to the intended experimental temperature (e.g., 37°C).[12]
-
Create Serial Dilutions: In a clear 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of your compound directly in the pre-warmed assay buffer.[3] Start from a concentration higher than your intended highest assay concentration. Ensure the final DMSO concentration remains constant in all wells.
-
Incubate and Observe: Incubate the plate under your experimental conditions. Visually inspect for precipitation (cloudiness or visible particles) immediately, and then at several time points (e.g., 15 min, 1 hr, 4 hr).[12] Viewing against a dark background can help.
-
Identify Limit: The highest concentration that remains clear throughout the incubation is your approximate maximum soluble concentration.[12]
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a small volume of buffer, then add this intermediate dilution to the final assay volume.[4] This gradual change in solvent polarity can sometimes prevent precipitation.
-
Vortex During Addition: Add the compound stock to the assay buffer while the buffer is being gently vortexed.[4][13] This promotes rapid dispersal and avoids localized high concentrations that can initiate precipitation.[4]
If the above steps are insufficient, you may need to employ formulation strategies to increase solubility.
-
pH Adjustment: Tetrahydropyrrolopyridine scaffolds contain basic nitrogen atoms.[14] Adjusting the pH of your buffer to be more acidic may protonate these nitrogens, forming a more soluble salt.[4][15]
-
Causality: Ionized molecules generally have higher aqueous solubility than their neutral counterparts.[15]
-
Self-Validation: Always verify that the new buffer pH does not negatively impact your assay's biological components (e.g., enzyme activity, cell health).[4] Run a pH-profile of your assay without the compound to confirm compatibility.
-
-
Use of Co-solvents: Co-solvents are water-miscible organic solvents that can be added to your buffer to increase the solubility of hydrophobic compounds.[16][17] They work by reducing the overall polarity of the solvent system.[4][18]
| Co-solvent | Typical Starting Concentration (v/v) | Considerations |
| Ethanol | 1-5% | Generally well-tolerated in many assays.[18] |
| Propylene Glycol | 1-10% | Can be a good option for increasing solubility.[16][18] |
| Polyethylene Glycol (PEG 300/400) | 1-10% | Effective solubilizer, but can be more viscous.[16][18] |
| Glycerol | 1-5% | Less effective than other co-solvents but can be useful.[18][19] |
-
Causality: By adding a less polar solvent to water, you create a mixture that is more favorable for dissolving nonpolar solutes.[17]
-
Self-Validation: Test the tolerance of your assay to the chosen co-solvent by running controls with the co-solvent alone. Some enzymes and cells are sensitive to organic solvents.[4]
-
Addition of Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[20]
| Surfactant | Type | Typical Starting Concentration (w/v) | Considerations |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.01 - 0.1% | Widely used, generally biocompatible.[19][20] |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.01 - 0.1% | Common in biochemical assays like ELISAs. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.01 - 0.1% | Potent solubilizer but often denaturing to proteins.[20] |
-
Causality: The hydrophobic core of the micelle provides a favorable environment for the nonpolar tetrahydropyrrolopyridine compound, effectively shielding it from the aqueous bulk solvent.[20]
-
Self-Validation: Surfactants can interfere with assays, especially those involving proteins or membranes.[21] Non-ionic surfactants are generally less harsh than ionic ones.[20] Always run surfactant-only controls. For cell-based assays, ensure the concentration is well below cytotoxic levels.[21]
Problem 2: Assay results are inconsistent or not reproducible.
Variability in results is often a subtle sign of a compound hovering at the edge of its solubility limit.
Root Cause Analysis:
-
Micro-precipitation: The compound may be forming fine precipitates that are not easily visible but are sufficient to alter the effective concentration.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of pipette tips and microplates, reducing the concentration available to the target.
-
Stock Solution Instability: The compound may be precipitating out of the DMSO stock during storage or freeze-thaw cycles.[2][22][23]
Solutions & Experimental Protocols
-
Visual Inspection is Mandatory: Before every experiment, visually inspect your prepared compound dilutions for any signs of precipitation.[4]
-
Prepare Fresh Dilutions: Avoid storing diluted aqueous solutions of your compound. Prepare them fresh for each experiment from a validated DMSO stock.[4]
-
Re-validate DMSO Stock: If you suspect stock instability, centrifuge the DMSO stock tube at high speed. A pellet indicates precipitation. If observed, the stock should be gently warmed and vortexed to redissolve the compound before use.[22][23]
-
Consider Low-Binding Plastics: For particularly "sticky" compounds, using low-adhesion microplates and pipette tips can improve consistency.
-
Incorporate Sonication: Briefly sonicating the DMSO stock solution before dilution can help break up any small, non-visible aggregates that may have formed.[1]
Visualizing the Troubleshooting Workflow
A logical workflow is essential for efficiently tackling solubility issues.
Caption: A systematic workflow for diagnosing and resolving compound solubility issues.
Final Recommendations from the Scientist's Bench
-
Be Proactive: Don't wait for inconsistent data. Perform a quick kinetic solubility test as part of your initial compound characterization.
-
Document Everything: Keep detailed notes on solvent batches, stock concentrations, dilution methods, and visual observations. This information is invaluable for troubleshooting.
-
Trust, but Verify: Never assume a formulation aid (co-solvent, surfactant) is inert. Always run the appropriate controls to ensure it is not interfering with your assay.
-
Embrace Formulation as Part of Discovery: For challenging scaffolds like tetrahydropyrrolopyridines, solubility-enhancing strategies are not just a fix, but an integral part of the discovery process that enables the true potential of your compounds to be revealed.[1]
By applying these principles and protocols, you can overcome the solubility challenges posed by tetrahydropyrrolopyridine compounds, leading to more accurate, reproducible, and ultimately more impactful scientific discoveries.
References
- Vertex AI Search. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved January 3, 2026.
- Vertex AI Search. (2025, May 19). Formulation Methods for Poorly Soluble Drugs. Retrieved January 3, 2026.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec. Retrieved January 3, 2026.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
- Singh, A., et al. (2019). Strategies for the formulation development of poorly soluble drugs via oral route.
- Vertex AI Search. (2025, December 23). Co-solvent: Significance and symbolism. Retrieved January 3, 2026.
- Olatunji, I. (2025, July 10). Formulation strategies for poorly soluble drugs.
- Mbah, C. J., et al. (n.d.). The effect of cosolvents and surfactants on the aqueous solubility of irbesartan. Journal of Applied Pharmaceutical Science.
- Madhavi. (n.d.). Solubility enhancement and cosolvency. Slideshare.
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Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved January 3, 2026, from [Link]
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Glasp. (2023, November 28). Understanding the Importance of DMSO Concentration in Inhibitor Preparation. [Link]
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Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. [Link]
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Li, P., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC - PubMed Central. [Link]
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
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Biology Stack Exchange. (2018, October 24). What does it mean to use DMSO as a dissolvant in biology experiemnts?. [Link]
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Pion Inc. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
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Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved January 3, 2026, from [Link]
-
Shapiro, A. B. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. ResearchGate. [Link]
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De Cecco, M., et al. (2013). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. PubMed. [Link]
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Cheng, X., et al. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed. [Link]
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Cheng, X., et al. (2014). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]
-
Purity IQ. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Retrieved January 3, 2026, from [Link]
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Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats. [Link]
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Panhuis, L., et al. (2007). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. PubMed. [Link]
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ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. [Link]
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Harvey, D. (2025, August 18). 2.5: Preparing Solutions. Chemistry LibreTexts. [Link]
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Proteintech. (2025, February 20). Solution-making strategies & practical advice. YouTube. [Link]
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Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. [Link]
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Harvey, D. (2022, August 8). 3.3: Preparing Solutions. Chemistry LibreTexts. [Link]
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
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Bergström, C. A. S., & Llinas, A. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. ADMET and DMPK. [Link]
- Mayr, L. M., & Bojanic, D. (2009). High-throughput screening: Enabling and influencing the process of drug discovery. Biotechnology Journal.
- Emergent Life Sciences Research. (n.d.).
- International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
- MedCrave online. (2018, September 14).
-
MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
-
Shapiro, A. B. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. [Link]
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Technical Support Center: Minimizing Off-Target Effects of Tetrahydropyrrolopyridine-Based Inhibitors
Introduction
The tetrahydropyrrolopyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors.[1][2] While these inhibitors hold immense promise for targeted therapy, their utility in both basic research and clinical applications is critically dependent on their specificity. Off-target effects—unintended interactions with proteins other than the primary target—can lead to cellular toxicity, misleading experimental results, and adverse clinical side effects.[3] This is a particular challenge for kinase inhibitors due to the highly conserved nature of the ATP-binding pocket across the human kinome, which increases the potential for cross-reactivity.[4]
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to proactively identify, troubleshoot, and minimize the off-target effects of tetrahydropyrrolopyridine-based inhibitors. We will move from foundational questions to advanced troubleshooting workflows and detailed experimental protocols, ensuring the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a kinase inhibitor and why are they a major concern? A1: Off-target effects are unintended molecular interactions between a drug and cellular components other than its designated target.[3] For a kinase inhibitor, this typically means binding to and inhibiting one or more of the ~500 other kinases in the human kinome or even non-kinase proteins.[5][6] These unintended interactions are a significant concern because they can modulate other signaling pathways, leading to three primary problems:
-
Cellular Toxicity: Inhibition of kinases essential for normal cell function can cause cytotoxicity, limiting the therapeutic window of the compound.[3]
-
Clinical Side Effects: In a therapeutic context, off-target activity is a major cause of adverse drug reactions.[8]
Q2: My inhibitor is showing effects in a cell line that doesn't express the target kinase. What does this mean? A2: This is a classic and strong indicator of significant off-target activity.[3] If the intended molecular target is absent, any observed biological effect must, by definition, be caused by the inhibitor interacting with other proteins within the cell. This result underscores the critical need to perform kinome-wide selectivity screening to identify these unintended targets.
Q3: How can I distinguish between on-target and off-target-driven phenotypes? A3: This is a fundamental challenge in pharmacology. A multi-pronged approach is required to build a strong case for on-target activity:
-
Dose-Response Correlation: The phenotypic effect should correlate with the inhibitor's potency against the target kinase. Use the lowest effective concentration that still modulates the target.[9]
-
Use of Structurally Unrelated Inhibitors: Employing an inhibitor with a different chemical scaffold that targets the same kinase should produce the same phenotype.[10] If it doesn't, the effect may be specific to the tetrahydropyrrolopyridine scaffold itself, not the target.
-
Genetic Approaches: The most rigorous method is to use genetic tools like CRISPR/Cas9 or RNAi to knock down or knock out the target protein.[11] The resulting phenotype should mimic the effect of the inhibitor.
-
Rescue Experiments: Expressing a drug-resistant mutant of the target kinase should reverse the inhibitor's effect. If the phenotype persists, it is likely off-target.[3][10]
Q4: What defines a high-quality "chemical probe" for target validation? A4: A chemical probe is a small-molecule inhibitor that meets stringent criteria for use in target validation studies.[7] Unlike a general inhibitor, a probe must demonstrate:
-
High Potency: Typically an IC50 or Kd of less than 100 nM against the primary target in biochemical assays.[7]
-
High Selectivity: Greater than 30-fold selectivity against other members of the same protein family.[7] This is often assessed via broad kinome screening.
-
Cellular Target Engagement: Demonstrated activity in a cell-based assay at a concentration below 1 µM, with evidence that it directly binds to and modulates its target in intact cells.[7] Using a well-characterized chemical probe provides much higher confidence that the observed effects are due to the modulation of the intended target.[12]
Q5: At what concentration should I use my inhibitor to minimize off-target effects? A5: You should always use the lowest concentration of the inhibitor that produces the desired on-target effect.[10] It is essential to perform a full dose-response curve for both target engagement (e.g., phosphorylation of a direct downstream substrate) and the ultimate phenotypic endpoint (e.g., cell viability). Off-targets are often engaged at higher concentrations than the primary target. Using excessive concentrations is a common cause of misleading results.[3]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: High Cytotoxicity Observed at Effective On-Target Concentrations
Your inhibitor effectively blocks the target kinase, but it also causes significant cell death, making it difficult to study the specific consequences of target inhibition.
| Possible Cause | Troubleshooting & Optimization Strategy | Expected Outcome |
| Off-Target Kinase Inhibition | 1. Perform Kinome-wide Selectivity Screening: Screen the inhibitor against a large panel of kinases (e.g., >300) to identify unintended targets.[4][13] 2. Test Structurally Distinct Inhibitors: Use an alternative inhibitor for the same target but with a different chemical scaffold.[10] | 1. Identification of specific off-target kinases that may be responsible for the toxicity. 2. If toxicity persists with a different scaffold, it may be an on-target effect. |
| Compound Solubility Issues | 1. Check Solubility: Verify the inhibitor's solubility in your cell culture medium. Precipitated compound can cause non-specific toxicity. 2. Use Appropriate Vehicle Control: Ensure the solvent (e.g., DMSO) concentration is consistent across all treatments and is not causing toxicity on its own.[3] | Minimized cytotoxicity while maintaining on-target activity. |
| Non-Kinase Off-Targets | 1. Perform Chemical Proteomics: Use techniques like affinity chromatography coupled with mass spectrometry to pull down binding partners from cell lysates.[10] | Identification of unintended non-kinase protein targets that could mediate toxicity. |
Problem 2: Inconsistent or Unexpected Phenotypic Results
The inhibitor produces a biological effect that is not consistent with the known function of the target kinase, or the results vary between experiments.
| Possible Cause | Troubleshooting & Optimization Strategy | Expected Outcome |
| Off-Target Pathway Modulation | 1. Perform Pathway Analysis: Use Western blotting or phospho-proteomics to examine the activation state of key proteins in related signaling pathways.[3] 2. Conduct a Rescue Experiment: Transfect cells with a drug-resistant mutant of the primary target. If the phenotype is not reversed, it is an off-target mechanism.[10] | A clearer understanding of the cellular response and confirmation of on- or off-target activity. |
| Activation of Compensatory Pathways | 1. Probe for Feedback Loops: Use Western blotting to check for the activation of known compensatory or feedback signaling pathways (e.g., upregulation of a parallel kinase).[3][14] 2. Consider Inhibitor Combinations: If a compensatory pathway is activated, use a second inhibitor to block it simultaneously. | More consistent and interpretable results by controlling for the cell's adaptive response. |
| Cell Line-Specific Effects | 1. Test in Multiple Cell Lines: Confirm if the unexpected effects are consistent across different cell models. 2. Verify Target Expression: Confirm the expression and activity of your target kinase in each cell line used.[9] | Determination of whether the effect is context-dependent or a general property of the inhibitor. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for investigating potential off-target effects.
Caption: On-target vs. off-target inhibition of signaling pathways.
Advanced Topic: Strategies for Improving Selectivity
For drug development professionals, mitigating off-target effects often involves modifying the inhibitor itself.
Structure-Activity Relationship (SAR) Studies
SAR studies are a cornerstone of medicinal chemistry used to understand how different chemical modifications to a scaffold affect its biological activity. [15][16]For tetrahydropyrrolopyridine-based inhibitors, this involves synthesizing a library of analogs where different parts of the molecule are systematically varied.
-
Identify Modification Points: Determine which positions on the tetrahydropyrrolopyridine core can be chemically modified (e.g., adding or changing substituent groups). [17]2. Synthesize Analogs: Create a series of new compounds with variations at these positions.
-
Screen for Activity and Selectivity: Test each new analog for its potency against the primary target (on-target activity) and against a panel of key off-target kinases identified in initial screens.
-
Analyze the Data: Correlate the structural changes with the observed changes in on-target and off-target potency. This helps build a model of which chemical features improve selectivity. For example, a bulky group at one position might prevent binding to a smaller off-target ATP pocket while being tolerated by the primary target. [18]
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Technical Support Center: Navigating Common Artifacts in Cell-Based Assays with Heterocyclic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into identifying and mitigating common artifacts encountered when working with heterocyclic compounds in cell-based assays. Our goal is to equip you with the expertise to distinguish genuine biological hits from experimental noise, ensuring the integrity and success of your research.
Many heterocyclic compounds are known to be Pan-Assay Interference Compounds (PAINS), which can produce false-positive results in high-throughput screens by interacting non-specifically with numerous biological targets or assay components.[1][2] These compounds, often referred to more broadly as Assay Interference Compounds (AICs), can act through a variety of mechanisms that are critical to understand.[3] This guide is structured to help you troubleshoot these issues systematically.
Section 1: Technology-Related Interference
Assay readout technologies are common victims of compound interference. Heterocyclic compounds, many of which are chromophores or fluorophores, can directly interact with the optical or enzymatic components of your detection system.
Frequently Asked Questions (FAQs): Optical Interference
Question 1: My hit compounds from a fluorescence-based screen are showing inconsistent activity in my secondary, non-fluorescent assay. What's the likely cause?
Answer: This is a classic sign of optical interference. Heterocyclic compounds can interfere with fluorescence-based assays through two primary mechanisms: autofluorescence and quenching.[4]
-
Autofluorescence: The compound itself emits light when excited at the same wavelength as your assay's fluorophore. This adds to the total signal, creating a false positive (apparent activation) or masking a true negative (apparent inhibition).[5] Many organic compounds have the strongest autofluorescence in the blue-green region of the spectrum (350-550 nm).[5]
-
Fluorescence Quenching: The compound absorbs the energy from the excited fluorophore or absorbs the emitted light, preventing it from reaching the detector.[5][6] This leads to a decrease in signal, which can be misinterpreted as a genuine inhibitory effect (a false positive for an inhibitor screen).
To diagnose this, you must run a fluorescence control assay .
Experimental Protocol: Screening for Compound Autofluorescence & Quenching
-
Prepare Compound Plate: Create a serial dilution of your test compound in the final assay buffer within a microplate. Use the same plate type (e.g., black-walled, clear-bottom) as your main experiment.
-
Omit Reporter/Cells: Do not add your fluorescent reporter dye, cells, or target enzyme to these wells. Include buffer-only wells as a negative control.
-
Read Fluorescence: Place the plate in your reader and measure the fluorescence at the exact same excitation and emission wavelengths used in your primary assay.
-
Interpretation: A high signal from the compound-only wells indicates autofluorescence .[7]
-
-
Prepare Quenching Plate: In a separate plate, add a constant, known concentration of your fluorescent dye to all wells. Then, add the serial dilution of your test compound.
-
Interpretation: A compound concentration-dependent decrease in the dye's signal confirms fluorescence quenching .[5]
-
Question 2: My compound is autofluorescent. How can I mitigate this interference?
Answer: You have several robust options to overcome autofluorescence:
-
Switch to Red-Shifted Dyes: This is often the most effective strategy. Autofluorescence is less common at higher wavelengths. Switching to fluorophores that excite and emit in the far-red or near-infrared range (>650 nm) can often eliminate the interference.[5][8]
-
Use a Time-Resolved Fluorescence (TR-FRET) Assay: This technology uses long-lifetime lanthanide donors (e.g., Europium, Terbium). A time delay is introduced between excitation and detection, allowing the short-lived background fluorescence from interfering compounds to decay while the specific FRET signal persists.
-
Employ an Orthogonal Assay: The most rigorous method for hit validation is to use an assay with a completely different detection modality (e.g., luminescence, absorbance, or a label-free method) to confirm the biological activity.[4][9] If the activity is real, it should be independent of the detection technology.
Frequently Asked Questions (FAQs): Luminescence Interference
Question 3: My compound shows potent activity in a firefly luciferase (FLuc) reporter assay. How can I be sure it's not just inhibiting the luciferase enzyme?
Answer: This is a critical concern, as a significant portion of small molecule libraries (~12%) has been shown to directly inhibit firefly luciferase.[10][11] Many heterocyclic structures, such as benzothiazoles, are known FLuc inhibitors.[11] Inhibition of the reporter enzyme would lead to a drop in signal, which could be misinterpreted as transcriptional repression (a false positive).
Paradoxically, some FLuc inhibitors can actually increase the luminescence signal in cell-based assays.[12] This can happen if the inhibitor stabilizes the FLuc enzyme, preventing its degradation and causing it to accumulate in the cells.[11]
Troubleshooting Workflow: Validating Hits from Luciferase Assays
The following workflow helps to de-risk hits from luciferase-based screens.
Caption: Workflow for validating hits from luciferase reporter assays.
Experimental Protocol: Luciferase Counter-Screen
-
Assay Components: Use recombinant firefly luciferase enzyme, its substrate D-luciferin, and ATP in a cell-free buffer.[13]
-
Procedure: Add serial dilutions of your hit compound to the assay buffer containing the enzyme. Initiate the reaction by adding luciferin and ATP.
-
Measure Luminescence: Immediately read the luminescence signal on a plate reader.
-
Interpretation: A concentration-dependent decrease in luminescence confirms that your compound is a direct inhibitor of the luciferase enzyme.[14]
Section 2: Compound Property-Related Interference
The intrinsic physicochemical properties of heterocyclic compounds can be a major source of artifacts. Issues like poor solubility, aggregation, and chemical reactivity are common culprits that can lead to non-specific effects.
Frequently Asked Questions (FAQs): Solubility and Precipitation
Question 4: When I add my DMSO stock solution to my cell culture media, it immediately turns cloudy. What is happening?
Answer: This phenomenon is known as "crashing out" or precipitation.[15][16] It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is rapidly diluted into an aqueous environment (your media) where its solubility is much lower.[16] This is especially common with hydrophobic compounds.
Question 5: My compound solution was clear initially, but I see crystalline structures in the wells after 24 hours in the incubator. What could cause delayed precipitation?
Answer: Delayed precipitation can be caused by several factors:[16]
-
Temperature and pH Shifts: The change from room temperature to 37°C and the CO2 environment in an incubator can alter compound solubility.
-
Interaction with Media Components: The compound may slowly interact with salts, proteins, or other components in the media to form insoluble complexes.
-
Media Evaporation: In long-term cultures, evaporation can concentrate the compound beyond its solubility limit.
Best Practices for Compound Solubilization
To avoid precipitation, a careful, stepwise dilution protocol is essential.
-
High-Concentration Stock: Dissolve your compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure it is fully dissolved, using brief sonication if necessary.[15]
-
Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C. Perform an intermediate dilution of your DMSO stock into this pre-warmed medium.
-
Final Dilution: Add the intermediate dilution to your final assay plate dropwise while gently swirling.[15]
-
Control Solvent Concentration: Always keep the final concentration of DMSO in your cell culture below 0.5%, and ideally below 0.1%, to minimize both solubility artifacts and solvent-induced cytotoxicity.[15][16]
Frequently Asked Questions (FAQs): Compound Aggregation
Question 6: My compound shows activity against multiple, unrelated targets. Could this be due to aggregation?
Answer: Yes, this is a hallmark of compound aggregation. At concentrations above a critical aggregation concentration (CAC), many small molecules self-associate to form colloidal particles or aggregates in solution.[17] These aggregates can non-specifically sequester and inhibit proteins, leading to false-positive results that appear promiscuous.[17][18] This artifact, once thought to be limited to biochemical assays, is now known to occur in cell-based formats as well.[17]
Identifying and Mitigating Compound Aggregation
Caption: Decision tree for diagnosing compound aggregation.
-
Detergent Test: Repeat your assay in the presence of a non-ionic detergent like 0.01% Triton X-100 or Tween-80. If the compound's activity is significantly reduced or abolished, it is highly likely an aggregator, as the detergent disrupts the formation of the colloidal particles.[17]
-
Centrifugation: Pre-centrifuging the compound solution at high speed can pellet the aggregates. If the supernatant shows reduced activity, this also points towards aggregation.[17]
-
Orthogonal Assays: Test the compound in an unrelated assay. The AmpC β-lactamase assay is a classic counter-screen, as most compounds should be inactive against this bacterial enzyme; detergent-dependent inhibition is a red flag for aggregation.[18]
Frequently Asked Questions (FAQs): Chemical Reactivity & Redox Cycling
Question 7: What are redox-cycling compounds and how do they cause assay interference?
Answer: Redox-cycling compounds (RCCs) are molecules that can generate reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), in the presence of reducing agents (like DTT) that are common in assay buffers.[19][20] Many heterocyclic structures, particularly those containing quinones, phenols, or catechols, are known to be PAINS that act via this mechanism.[1][2] The H₂O₂ produced can then non-specifically oxidize and inactivate proteins in the assay, particularly those with susceptible cysteine residues in their active sites, such as phosphatases and proteases.[19] This leads to a false-positive inhibition signal.
Identifying Redox-Active Compounds
-
Counter-Screen without Target: Run the assay buffer (containing reducing agents) with the compound but without the target enzyme. Use a detection reagent that is sensitive to H₂O₂ (e.g., Amplex Red or a resazurin-based assay). A signal in the absence of your target points to redox activity.[19]
-
Include Catalase: Repeat your primary assay with the addition of catalase, an enzyme that neutralizes H₂O₂. If the compound's inhibitory activity is reversed by catalase, it strongly suggests a redox-cycling mechanism.
Section 3: Biologically-Related Interference
Sometimes, an observed effect is a true biological response, but it is not the specific, on-target activity you are looking for. Cytotoxicity is the most common and confounding of these effects.
Frequently Asked Questions (FAQs): Cytotoxicity
Question 8: My compound shows dose-dependent inhibition in my cell-based assay. How do I confirm this isn't just due to the compound killing the cells?
Answer: This is one of the most important questions in drug discovery. A compound that kills cells will inhibit almost any cellular process you measure, making it appear to be a potent and specific inhibitor. Many heterocyclic compounds can exhibit cytotoxic effects.[21][22][23] Therefore, it is essential to run a cytotoxicity assay in parallel with your primary screen.
Best Practices for Assessing Cytotoxicity
-
Use an Orthogonal Viability Assay: Measure cell viability using a method that has a different technological basis than your primary assay.[9] For example:
-
Determine the Therapeutic Window: Run dose-response curves for both your primary assay (measuring target activity, IC₅₀ or EC₅₀) and your cytotoxicity assay (Tox₅₀). A viable hit should have a significant window between its on-target potency and its cytotoxic effect, ideally at least tenfold.[9]
| Assay Type | Measures... | Common Readout | Example |
| Metabolic Activity | Mitochondrial reductase activity | Absorbance | MTT Assay[24] |
| ATP Content | Intracellular ATP levels | Luminescence | CellTiter-Glo®[24] |
| Membrane Integrity | Release of intracellular enzymes | Luminescence | CytoTox-Glo™ |
| Cell Proliferation | Real-time cell confluence | Imaging | Incucyte®[24] |
| Table 1: Common orthogonal methods for assessing cell viability and cytotoxicity. |
Question 9: Can a compound be a PAIN and still be a valid hit?
Answer: This is a nuanced but important question. While PAINS filters are excellent tools for flagging potentially problematic compounds, they are not infallible.[1] Some FDA-approved drugs contain substructures that are flagged as PAINS.[26] The key is rigorous experimental follow-up. A compound flagged as a PAIN should be subjected to a battery of counter-screens and orthogonal assays as described in this guide.[26][27] If the compound's activity is confirmed in an orthogonal assay, is not dependent on the assay technology, and shows a clear window over cytotoxicity, it may represent a legitimate hit despite the structural alert.
References
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Baell JB, Holloway GA (April 2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays". Journal of Medicinal Chemistry. 53 (7): 2719–40. [Link]
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Dahlin JL, Walters MA (May 2022). "AICs and PAINS: Mechanisms of Assay Interference". Drug Hunter. [Link]
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Fuller, M. "What are PAINS?". BIT 479/579 High-throughput Discovery. [Link]
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Sygnature Discovery. "Dealing with PAINs in a drug discovery CRO". [Link]
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Kazantsev A, et al. (2002). "A cell-based assay for aggregation inhibitors as therapeutics of polyglutamine-repeat disease and validation in Drosophila". Proceedings of the National Academy of Sciences. [Link]
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Thorne N, et al. (2012). "Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter". PMC. [Link]
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Pan Assay Interference Compounds (PAINS) - YouTube. (June 2022). [Link]
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Kazantsev A, et al. (2002). "A cell-based assay for aggregation inhibitors as therapeutics of polyglutamine-repeat disease and validation in Drosophila". PubMed. [Link]
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Freeman, KB, et al. (2012). "A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity". NIH. [Link]
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Stühlinger, M, et al. (2021). "Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids". MDPI. [Link]
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Sussex Drug Discovery Centre (May 2013). "Aggregation false positives in cell based assays?". [Link]
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Al-Tel, TH, et al. (2021). "Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas". PMC. [Link]
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Prylutskyi, YI, et al. (2022). "The cytotoxic effect of some synthetic nitrogen-containing heterocyclic compounds on cultures of tumour and normal cells and the calculation of their ADME, QSAR, and DFT pharmacological properties". ScienceRise: Biological Science. [Link]
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Johnston, PA, et al. (2011). "Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?". NIH. [Link]
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Assay Guidance Manual (2016). "Interferences with Luciferase Reporter Enzymes". NCBI Bookshelf. [Link]
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Sygnature Discovery. "The Importance of Counter Screens in HTS". [Link]
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Bevilaqua, V, et al. (2002). "Firefly luciferase inhibition". ResearchGate. [Link]
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Espace INRS (2019). "Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery". [Link]
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Assay Guidance Manual (2017). "Assay Interference by Aggregation". NCBI Bookshelf. [Link]
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Pricella (2024). "Troubleshooting Precipitation in Cell Culture: Causes and Solutions". [Link]
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Assay Guidance Manual (2015). "Interference with Fluorescence and Absorbance". NCBI Bookshelf. [Link]
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ResearchGate (2017). "How to prevent fatty acid precipitation/micelle formation in cell culture media?". [Link]
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Johnson, RL, et al. (2020). "Avoiding Fluorescence Assay Interference—The Case for Diaphorase". PMC. [Link]
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Assay Guidance Manual (2025). "Interference and Artifacts in High-content Screening". NCBI Bookshelf. [Link]
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The University of Arizona (2023). "ACDD - Our Process". R. Ken Coit College of Pharmacy. [Link]
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Wang, J, et al. (2021). "Optical Bioassays Based on the Signal Amplification of Redox Cycling". MDPI. [Link]
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BenchSci (2025). "High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery". [Link]
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Al-Amiery, AA, et al. (2012). "A Review: Biological Importance of Heterocyclic Compounds". Der Pharma Chemica. [Link]
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ResearchGate (2023). "Cytotoxic activity of the tested compounds on different cell lines". [Link]
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PCBIS (2023). "Evaluation of the cytotoxic effects of a compound on cell lines". [Link]
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Srivastava, S, et al. (2024). "THE SIGNIFICANCE OF HETEROCYCLIC COMPOUNDS IN BIOLOGICAL ACTIVITY AND MEDICINAL CHEMISTRY: A REVIEW STUDY". IJNRD. [Link]
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Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - NIH. (2022). [Link]
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A REVIEW: BIOLOGICAL SIGNIFICANCES OF HETEROCYCLIC COMPOUNDS. (2013). [Link]
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Evotec (2025). "Unlocking High-Throughput Screening Strategies". [Link]
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Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box - PMC. (2020). [Link]
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The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications - International Journal of Scientific Research & Technology. (2024). [Link]
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Chemical motifs that redox cycle and their associated toxicity - RSC Publishing. (2015). [Link]
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Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - NIH. (2011). [Link]
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Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents—real hits or promiscuous artifacts? - OUCI. (2011). [Link]
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Tackling assay interference associated with small molecules - PubMed. (2024). [Link]
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Technical Support Center: Overcoming Resistance to 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine-based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine-based compounds. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding the emergence of drug resistance in preclinical models. The pyrrolo[3,2-c]pyridine scaffold is a key pharmacophore in the development of novel therapeutics, including kinase inhibitors and microtubule-targeting agents, for a variety of diseases, notably cancer.[1][2][3] As with many targeted therapies, the development of resistance is a significant hurdle.[4][5] This resource provides a logical framework for identifying, characterizing, and overcoming resistance in your experimental systems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the course of experiments with this compound-based drugs.
Q1: My cancer cell line, initially sensitive to my this compound-based inhibitor, is now showing reduced sensitivity. What are the likely mechanisms of resistance?
A1: Acquired resistance to targeted therapies is a multifaceted problem.[6][7] For compounds based on the this compound scaffold, which often target protein kinases, the primary mechanisms of resistance can be broadly categorized as:
-
On-Target Alterations: These are genetic changes in the direct target of your drug. The most common is the acquisition of secondary mutations in the kinase domain that either prevent the drug from binding effectively or alter the conformation of the ATP-binding pocket.[8] An example is the "gatekeeper" mutation, which can sterically hinder drug binding.[8]
-
Bypass Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the primary target.[4] For instance, if your compound inhibits a kinase in the MAPK pathway, cells might upregulate signaling through the PI3K/Akt pathway to maintain proliferation and survival.
-
Drug Efflux and Metabolism: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump your compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels.
-
Target Expression Changes: In some cases, cells may downregulate the expression of the target protein, making the drug less effective. Conversely, amplification of the target gene can also occur, requiring higher drug concentrations to achieve the same level of inhibition.
-
Phenotypic Changes: Cells may undergo transitions, such as the epithelial-to-mesenchymal transition (EMT), which can confer a more drug-resistant state through complex signaling and transcriptional reprogramming.
Q2: How can I definitively confirm that my cell line has developed resistance?
A2: The most straightforward method to confirm and quantify resistance is to perform a cell viability or proliferation assay (e.g., MTT, MTS, or CellTiter-Glo®) to compare the dose-response of the parental (sensitive) and the suspected resistant cell lines. A significant increase in the half-maximal inhibitory concentration (IC50) value for the resistant cell line is a clear indicator of acquired resistance.[4]
Q3: What are the first experimental steps to investigate the mechanism of resistance in my cell line?
A3: A logical starting point is to differentiate between on-target and off-target mechanisms of resistance. A recommended initial workflow would be:
-
Sequence the Target Gene: Extract genomic DNA from both your parental and resistant cell lines and perform Sanger or next-generation sequencing of the coding region of the target kinase.[9] This will identify any potential mutations that have arisen in the resistant population.
-
Analyze Protein Expression and Pathway Activation: Use Western blotting to compare the expression levels of the target protein in sensitive versus resistant cells. Additionally, probe for the activation status (i.e., phosphorylation) of key proteins in known bypass pathways (e.g., p-AKT, p-ERK).[9] A phospho-kinase antibody array can provide a broader, unbiased view of signaling pathway alterations.
-
Assess Drug Accumulation: If sequencing and pathway analysis are uninformative, investigate the possibility of increased drug efflux. This can be done using fluorescent dyes that are substrates for efflux pumps or by directly measuring the intracellular concentration of your compound using techniques like LC-MS.
Q4: Can I use combination therapies to overcome resistance to my this compound-based drug?
A4: Yes, combination therapy is a powerful strategy to combat drug resistance.[10] If you have identified a specific bypass pathway, combining your primary inhibitor with a drug targeting a key node in that alternative pathway can be highly effective.[9] For example, if you observe AKT activation, combining your drug with a PI3K or AKT inhibitor would be a rational approach.
Part 2: Troubleshooting Guides
This section provides detailed protocols for key experiments to diagnose and address resistance to this compound-based drugs.
Guide 1: Generation and Confirmation of a Drug-Resistant Cell Line
This guide outlines the process of developing a resistant cell line model, a crucial tool for studying resistance mechanisms.[6]
Objective: To generate a cell line with acquired resistance to a this compound-based drug and to quantify the level of resistance.
Experimental Workflow:
Caption: Workflow for generating and confirming a drug-resistant cell line.
Detailed Protocol:
-
Initial IC50 Determination:
-
Seed the parental cancer cell line in a 96-well plate.
-
Treat with a serial dilution of your this compound-based drug for 72 hours.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) and calculate the IC50 value.
-
-
Chronic Drug Exposure:
-
Culture the parental cells in their standard growth medium supplemented with the drug at its IC50 concentration.
-
Initially, you may observe significant cell death. Continue to culture the surviving cells, replacing the medium with fresh drug-containing medium every 2-3 days.
-
-
Dose Escalation:
-
Once the cells resume a stable proliferation rate, gradually increase the drug concentration in a stepwise manner (e.g., in 1.5x to 2x increments).
-
Allow the cells to adapt to each new concentration before the next increase. This process can take several months.
-
-
Isolation of a Stable Resistant Population:
-
Once the cells are proliferating steadily in a high concentration of the drug (e.g., 10-20 times the initial IC50), you have established a resistant population.
-
It is good practice to freeze down stocks of the resistant cells at various stages of their development.
-
-
Confirmation of Stable Resistance:
-
To ensure the resistance phenotype is stable and not due to transient adaptation, culture the resistant cells in drug-free medium for at least 5-10 passages.
-
Perform a new dose-response assay comparing the parental and the "drug-holiday" resistant cells. A persistent rightward shift in the IC50 curve confirms stable resistance.
-
Troubleshooting:
| Issue | Possible Cause | Recommended Solution |
| Massive cell death with no recovery | Initial drug concentration is too high. | Start the selection process at a lower concentration (e.g., IC20-IC30). |
| Slow or no development of resistance | The drug may be cytostatic rather than cytotoxic; Insufficient genetic heterogeneity in the parental line. | Confirm that the drug induces apoptosis at higher concentrations; Try a different cell line or use a mutagen to increase genetic diversity. |
| Loss of resistance after drug withdrawal | Resistance is due to transient adaptation rather than stable genetic changes. | Re-culture the cells in the presence of the drug to re-select for the resistant phenotype. |
Guide 2: Investigating On-Target Mutations via Gene Sequencing
Objective: To identify point mutations in the target gene that may confer resistance.
Experimental Workflow:
Caption: Workflow for identifying on-target resistance mutations.
Detailed Protocol:
-
Genomic DNA Isolation:
-
Harvest approximately 1-5 million cells from both parental and resistant cell lines.
-
Use a commercial genomic DNA extraction kit according to the manufacturer's instructions.
-
-
Primer Design and PCR:
-
Design PCR primers that flank the exons of your target gene.
-
Perform PCR to amplify the coding regions of the gene from the genomic DNA of both cell lines.
-
-
Sequencing and Analysis:
-
Purify the PCR products and send them for Sanger sequencing.
-
Align the sequencing results from the resistant cells to those of the parental cells and the reference sequence to identify any nucleotide changes that result in an amino acid substitution.
-
Troubleshooting:
| Issue | Possible Cause | Recommended Solution |
| No PCR product | Poor DNA quality; Inefficient primers. | Re-purify DNA; Redesign and optimize PCR primers and annealing temperature. |
| No mutations identified | Resistance is not due to on-target mutations. | Proceed to investigate bypass pathway activation or drug efflux. |
Guide 3: Assessing Bypass Pathway Activation
Objective: To identify upregulated signaling pathways that may be compensating for the inhibition of the primary drug target.
Experimental Workflow:
Caption: Workflow for investigating bypass signaling pathways.
Detailed Protocol:
-
Cell Lysis and Protein Quantification:
-
Culture parental and resistant cells to about 80% confluency. You may also want to include conditions where cells are treated with your drug for a short period.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., AKT, ERK, STAT3).
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis and Follow-up:
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
If a bypass pathway is identified, validate its role in resistance by treating the resistant cells with a combination of your drug and an inhibitor of the identified pathway. A synergistic effect would confirm the involvement of the bypass pathway.
-
Troubleshooting:
| Issue | Possible Cause | Recommended Solution |
| High background on Western blot | Insufficient blocking; Antibody concentration too high. | Increase blocking time or use a different blocking agent; Optimize antibody dilutions. |
| No change in signaling pathways observed | Resistance mechanism is not bypass signaling; The key pathway was not assessed. | Consider a broader screen with a phospho-kinase array; Investigate other resistance mechanisms. |
Part 3: Data Interpretation and Next Steps
The data generated from the troubleshooting guides should provide a clearer picture of the resistance mechanism at play.
Interpreting Your Results:
-
On-Target Mutation Identified: This is a strong indication of the resistance mechanism. The next step would be to develop a next-generation inhibitor that is effective against the mutant form of the target or to explore combination therapies that can overcome the resistance.
-
Bypass Pathway Activated: This finding opens the door to rational combination therapies. The next step is to validate the efficacy of combining your drug with an inhibitor of the activated pathway in both in vitro and in vivo models.
-
No On-Target or Bypass Alterations: If the above investigations are negative, the next logical step is to investigate mechanisms such as increased drug efflux.
By systematically applying these troubleshooting guides and FAQs, researchers can effectively dissect the mechanisms of resistance to this compound-based drugs and develop strategies to overcome them, ultimately advancing the development of these promising therapeutic agents.
References
-
Scite.ai. (2025). Overview of Preclinical Drug‐Resistant Tumor Models and Their Application in Drug Discovery. [Link]
-
National Center for Biotechnology Information. (n.d.). Drug-adapted cancer cell lines as preclinical models of acquired resistance. [Link]
-
Crown Bioscience. (2025). Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. [Link]
-
MDPI. (2023). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. [Link]
-
Crown Bioscience. (2024). Understanding Drug Resistance Mechanisms. [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies. [Link]
-
Bentham Science. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]
-
National Center for Biotechnology Information. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
-
ResearchGate. (2024). (PDF) Cancer Therapy Resistance: Choosing Kinase Inhibitors. [Link]
-
PubMed. (n.d.). Mechanisms of intrinsic and acquired resistance to kinase-targeted therapies. [Link]
-
National Center for Biotechnology Information. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
-
MDPI. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. [Link]
-
Ukrainian Biochemical Journal. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]
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- 10. researchgate.net [researchgate.net]
improving the metabolic stability of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine derivatives
Technical Support Center: A Medicinal Chemist's Guide to Improving the Metabolic Stability of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine Derivatives
Welcome to the dedicated support center for researchers navigating the complexities of optimizing this compound derivatives. This guide is structured to provide actionable solutions and foundational knowledge to address the common challenge of metabolic instability, a critical hurdle in advancing promising compounds from discovery to clinical candidates.[1][2] Here, we combine troubleshooting insights with detailed protocols and strategic guidance to empower your drug development efforts.
Part 1: Troubleshooting & FAQs - Navigating Common Experimental Hurdles
This section directly addresses specific issues frequently encountered during the in vitro assessment of your compounds.
Q1: My compound shows high clearance in human liver microsomes (HLM). What are the likely metabolic "hotspots" on the this compound scaffold?
A1: High clearance in microsomal stability assays often points to Phase I metabolism, primarily oxidation mediated by Cytochrome P450 (CYP) enzymes.[1][3][4][5] For the tetrahydro-pyrrolo-pyridine core, several positions are particularly susceptible:
-
The Tetrahydropyridine Ring: The positions adjacent to the nitrogen atom (C4 and C7) are prone to oxidation.
-
The Pyrrole Ring: The pyrrolic nitrogen and adjacent carbon atoms can be sites of oxidation.
-
Substituents: Aromatic or aliphatic groups attached to the core scaffold are often primary sites of metabolism. For instance, unsubstituted phenyl rings can undergo hydroxylation.
Identifying the exact Site of Metabolism (SoM) is crucial. We recommend conducting a metabolite identification study using LC-MS/MS to pinpoint where oxidative modifications are occurring.[6]
Q2: I've identified the primary metabolic soft spot. What are the immediate strategies I can employ to block this metabolism?
A2: Once the SoM is known, several medicinal chemistry strategies can be implemented:
-
Deuterium Substitution: Replacing a hydrogen atom with its heavier isotope, deuterium, at the metabolic hotspot can significantly slow the rate of CYP-mediated bond cleavage due to the kinetic isotope effect.[7][8][9] This C-D bond is stronger than a C-H bond, making it more resistant to enzymatic oxidation.[7]
-
Introduction of Electron-Withdrawing Groups: Placing an electron-withdrawing group (e.g., a fluorine atom or a trifluoromethyl group) near the site of metabolism can decrease the electron density of the area, making it less susceptible to oxidative attack by CYPs.
-
Steric Hindrance: Introducing a bulky substituent near the metabolic hotspot can physically block the enzyme's active site from accessing and modifying the compound.
Q3: My compound is stable in microsomes but shows high clearance in hepatocyte stability assays. What does this discrepancy suggest?
A3: This is a classic indicator of metabolic pathways not fully captured by microsomal assays.[3] Liver microsomes primarily contain Phase I enzymes.[3][4] Hepatocytes, being intact liver cells, contain both Phase I and Phase II enzymes, as well as transporters.[1][3][4] The observed instability in hepatocytes could be due to:
-
Phase II Metabolism: The compound might be undergoing rapid conjugation reactions (e.g., glucuronidation, sulfation) that are not prominent in standard microsomal assays.
-
Cytosolic Enzymes: Metabolism by enzymes present in the liver cytosol, such as aldehyde oxidase (AO), which are absent in microsomes.[3]
To investigate this, you can run your microsomal stability assay with the addition of cofactors necessary for Phase II reactions (e.g., UDPGA for glucuronidation).[5]
Q4: I'm observing inconsistent results in my in vitro stability assays. What are the potential sources of variability?
A4: Inconsistent results can be a red flag for compound instability or experimental variables.[10] Consider the following:
-
Chemical Instability: The compound may be unstable in the assay buffer itself, independent of enzymatic activity.[10] Always run a control incubation without the enzyme source (microsomes or hepatocytes) to check for chemical degradation.[5]
-
Assay Conditions: Factors like pH, incubation time, and the concentration of organic solvent (from your compound's stock solution) can impact enzyme activity and compound stability.
-
Positive Controls: Ensure that your positive control compounds (e.g., midazolam, testosterone for microsomes) are degrading as expected.[3] This validates that the enzymatic system is active.
Below is a workflow to systematically troubleshoot inconsistent results.
Caption: General metabolic pathways for heterocyclic amine compounds.
Strategic Interventions to Enhance Stability
Improving metabolic stability is an iterative process of identifying liabilities and making targeted structural modifications.
| Strategy | Mechanism of Action | Key Considerations |
| Deuteration | Increases the C-D bond strength compared to C-H, slowing the rate of CYP-mediated bond cleavage (Kinetic Isotope Effect). [7][11] | Most effective when applied directly to the identified "soft spot". Minimal perturbation to compound pharmacology. [8] |
| Bioisosteric Replacement | Replaces a metabolically labile group with a different group that has similar physical or chemical properties but is more stable. [12][13][14] | Can significantly alter physicochemical properties (e.g., solubility, lipophilicity) and potentially pharmacology. [12] |
| Scaffold Hopping | Replacing the core scaffold (e.g., phenyl ring) with a more metabolically robust heterocycle (e.g., pyridine, pyrimidine). [15] | Can increase stability by introducing nitrogen atoms, which tend to be less prone to oxidative metabolism. [15] |
| Conformational Restriction | Introducing rigidity into the molecule to restrict its ability to adopt a conformation that is optimal for binding to the metabolizing enzyme's active site. | Can improve both potency and metabolic stability by locking in an active conformation. |
Example of Bioisosteric Replacement: If a terminal phenyl group is identified as a site of metabolic hydroxylation, it could be replaced with a pyridine ring. This "scaffold hop" can block metabolism and potentially improve properties like solubility. [15]
Part 3: Experimental Protocols
Detailed and validated protocols are the bedrock of reliable data.
Protocol 1: In Vitro Microsomal Stability Assay
This assay is a cornerstone for early ADME testing, providing a measure of intrinsic clearance (CLint) by Phase I enzymes. [2][4][6] Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, mouse) [16]* NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) [16][17]* Phosphate buffer (100 mM, pH 7.4) [17]* Positive control compounds (e.g., Diclofenac, Propranolol) [17]* Quenching solution (e.g., cold acetonitrile with an internal standard) [16]* 96-well plates
-
Incubator/shaker set to 37°C [17]* LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare working solutions of the test and control compounds by diluting the stock solution in acetonitrile. [16]2. Reaction Mixture: In a 96-well plate, combine the phosphate buffer and liver microsomes. Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the test compound to the wells to achieve the final desired concentration (typically 1-2 µM). [16][17]To initiate the metabolic reaction, add the NADPH regenerating system. For the negative control (T=0 and no-NADPH wells), add buffer instead.
-
Time Points: Incubate the plate at 37°C with shaking. [17]At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding an aliquot of the reaction mixture to a separate plate containing cold quenching solution. [5]5. Sample Processing: Centrifuge the quenched plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
References
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Available from: [Link]
-
Creative Bioarray. In Vitro Metabolic Stability. Available from: [Link]
-
Creative Biolabs. Drug Metabolic Stability Analysis Service. Available from: [Link]
-
Juniper Publishers. (2017-03-27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Available from: [Link]
-
Eurofins Discovery. Metabolic Stability Services. Available from: [Link]
-
Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2025-08-07). Available from: [Link]
-
PubMed. (2024-12-22). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. Available from: [Link]
-
Ingenza Ltd. Deuterium: Slowing Metabolism One C–H Bond At A Time. Available from: [Link]
-
YouTube. (2025-07-11). What Are The Potential Future Uses Of Deuterium? - Chemistry For Everyone. Available from: [Link]
-
Chemspace. Bioisosteric Replacements. Available from: [Link]
-
Hypha Discovery Blogs. Bioisosteres that influence metabolism. Available from: [Link]
-
PubMed. Metabolism and biodisposition of heterocyclic amines. Available from: [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025-03-24). Available from: [Link]
-
Wikipedia. Bioisostere. Available from: [Link]
-
Bentham Science. Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Available from: [Link]
-
NIH. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Available from: [Link]
-
PMC. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]
-
PubMed. Novel pyrrolopyrimidine analogues as potent dipeptidyl peptidase IV inhibitors based on pharmacokinetic property-driven optimization. Available from: [Link]
-
NIH. (2021-07-16). Metabolism and biomarkers of heterocyclic aromatic amines in humans - PMC. Available from: [Link]
-
Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]
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MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]
-
PMC. (2019-12-16). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Available from: [Link]
-
NIH. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Available from: [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024-12-09). Available from: [Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. Available from: [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024-08-14). Available from: [Link]
-
PubMed. Heterocyclic aromatic amine metabolism, DNA adduct formation, mutagenesis, and carcinogenesis. Available from: [Link]
-
Participation of the CYP Enzymes in Metabolism of Some Clinically Important Drugs. Available from: [Link]
-
ResearchGate. Enhancement of metabolic stability with structural modifications.... Available from: [Link]
-
PMC. (2021-11-26). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Available from: [Link]
-
MDPI. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. Available from: [Link]
-
NIH. (2024-01-14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. Available from: [Link]
-
YouTube. (2021-01-06). CYP metabolism & inhibition assays. Available from: [Link]
-
MDPI. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Available from: [Link]
-
ResearchGate. Drug Metabolism: Cytochrome P450. Available from: [Link]
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- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Non-Peptide GnRH Antagonists: Profiling 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine Derivatives Against Clinically Advanced Comparators
Introduction: The Evolving Landscape of GnRH Receptor Modulation
Gonadotropin-releasing hormone (GnRH) is the master regulator of the reproductive endocrine system. This decapeptide, secreted from the hypothalamus, stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn govern gonadal steroidogenesis.[1][2] Dysregulation of this axis is implicated in a range of hormone-dependent diseases, including endometriosis, uterine fibroids, and prostate cancer.[1][3][4]
For decades, the therapeutic manipulation of the GnRH receptor has been dominated by peptide-based agonists and antagonists. While effective, these agents necessitate parenteral administration, which can impact patient compliance.[1][2] This limitation has driven the pursuit of orally bioavailable, non-peptide GnRH antagonists. These small molecules offer the promise of more convenient dosing regimens and the potential for tailored hormone suppression.[5][6]
This guide provides a comparative analysis of a novel series of non-peptide GnRH antagonists based on the 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine scaffold against other well-characterized and clinically advanced non-peptide antagonists. We will delve into their mechanisms of action, comparative efficacy based on available preclinical and clinical data, and provide detailed protocols for their characterization.
The GnRH Signaling Pathway and the Mechanism of Non-Peptide Antagonists
The GnRH receptor is a G-protein coupled receptor (GPCR) located on pituitary gonadotropes. Upon binding of GnRH, the receptor activates a signaling cascade that leads to the synthesis and release of LH and FSH. Non-peptide GnRH antagonists act as competitive inhibitors, binding to the GnRH receptor and preventing the endogenous GnRH from initiating this signaling cascade. This leads to a rapid and reversible suppression of gonadotropin and sex steroid levels, without the initial flare-up effect seen with GnRH agonists.[1][6]
Comparative Analysis of Non-Peptide GnRH Antagonists
This section compares the this compound series with other prominent non-peptide GnRH antagonists: Elagolix, Relugolix, Linzagolix, and Opigolix.
This compound Derivatives
A novel series of GnRH antagonists based on the 2-(4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-3-yl)-ethylamine scaffold has been developed and investigated.[7] While specific in vitro binding affinity data (Ki or IC50) for the parent compound or its most potent derivatives are not publicly available, structure-activity relationship (SAR) studies have led to the identification of highly active molecules.[7] The in vivo efficacy of these compounds has been demonstrated in animal models. For instance, compound 17j from this series showed a dose-dependent suppression of LH in castrated rats, indicating potent GnRH receptor antagonism in a physiological setting.[7] The lack of in vitro data, however, makes a direct potency comparison with other antagonists challenging.
Clinically Advanced Non-Peptide GnRH Antagonists
Several non-peptide GnRH antagonists have progressed to clinical trials and regulatory approval, providing a wealth of data for comparison.
-
Elagolix: The first orally active non-peptide GnRH antagonist to receive FDA approval for the management of moderate to severe pain associated with endometriosis. It exhibits a high binding affinity for the human GnRH receptor with a dissociation constant (KD) of 54 pM. Clinical trials have demonstrated its efficacy in reducing dysmenorrhea and non-menstrual pelvic pain.
-
Relugolix: An orally active, non-peptide GnRH antagonist approved for the treatment of advanced prostate cancer and symptomatic uterine fibroids.[4] It demonstrates high binding affinity for the human GnRH receptor with an IC50 of 0.33 nM.[1] In clinical trials for uterine fibroids, relugolix combination therapy significantly reduced menstrual blood loss.
-
Linzagolix: An oral, non-peptide GnRH antagonist that has been investigated for the treatment of uterine fibroids and endometriosis. It is a potent and selective antagonist of the GnRH receptor. Phase 3 clinical trials (PRIMROSE 1 and 2) have shown that linzagolix significantly reduces heavy menstrual bleeding in women with uterine fibroids.
-
Opigolix (ASP-1707): A non-peptide, orally active GnRH receptor antagonist that was under development for the treatment of endometriosis and rheumatoid arthritis. Although its development was discontinued, it represents another class of small molecule GnRH antagonists.
Comparative Data Summary
The following table summarizes the available data for these non-peptide GnRH antagonists.
| Compound Class/Name | Chemical Scaffold | In Vitro Potency (Human GnRH Receptor) | In Vivo Efficacy Highlights |
| This compound derivative (17j) | Pyrrolopyridine | Data not publicly available | Dose-dependent LH suppression in castrated rats.[7] |
| Elagolix | Uracil derivative | KD = 54 pM | Significant reduction in dysmenorrhea and non-menstrual pelvic pain in women with endometriosis. |
| Relugolix | Thieno[2,3-d]pyrimidine | IC50 = 0.33 nM[1] | Significant reduction in menstrual blood loss in women with uterine fibroids. |
| Linzagolix | Phenyl-thiazole-uracil | Potent and selective antagonist | Significant reduction of heavy menstrual bleeding in women with uterine fibroids. |
| Opigolix | Benzimidazole | GnRH receptor antagonist | Reached Phase II clinical trials for endometriosis and rheumatoid arthritis. |
Experimental Protocols for Characterization of Non-Peptide GnRH Antagonists
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to characterize GnRH antagonists.
Experimental Workflow: From Binding to Functional Antagonism
GnRH Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human GnRH receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [125I]-labeled GnRH agonist (e.g., [125I]-Tryptoretin).
-
Non-specific binding control: A high concentration of a non-labeled GnRH agonist (e.g., 1 µM Leuprolide Acetate).
-
Test compounds: Serial dilutions of the this compound derivative or other antagonists.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, cell membranes (20-40 µg protein/well), and the radioligand at a concentration near its Kd.
-
Addition of Competitors: Add serial dilutions of the test compound or the non-specific binding control. For total binding, add buffer only.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP1) Accumulation Functional Assay
This cell-based functional assay measures the ability of a test compound to antagonize GnRH-induced activation of the Gq signaling pathway, which results in the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
Materials:
-
A cell line stably co-expressing the human GnRH receptor and a G-protein (e.g., CHO-K1 cells).
-
GnRH agonist (e.g., Leuprolide Acetate) at a concentration that elicits a submaximal response (EC80).
-
Test compounds: Serial dilutions of the this compound derivative or other antagonists.
-
Commercially available IP-One HTRF assay kit.
-
Cell culture medium and supplements.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and incubate overnight to allow for cell attachment.
-
Compound Addition: Remove the culture medium and add serial dilutions of the test compound to the wells. Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add the GnRH agonist (at its EC80 concentration) to all wells except the basal control.
-
Incubation: Incubate the plate for 60 minutes at 37°C to allow for IP1 accumulation.
-
Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol.
-
Measurement: After a further incubation period (e.g., 60 minutes at room temperature), measure the HTRF signal using a compatible plate reader.
-
Data Analysis: Calculate the ratio of the fluorescence at 665 nm to that at 620 nm. Plot the HTRF ratio against the log concentration of the test compound. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced IP1 accumulation.
Conclusion and Future Perspectives
The development of orally active, non-peptide GnRH antagonists represents a significant advancement in the management of hormone-dependent diseases. While the this compound series has shown promise in preclinical in vivo models, the lack of publicly available in vitro potency data makes direct comparisons with clinically advanced antagonists like Elagolix and Relugolix challenging.
Future research should focus on the detailed in vitro characterization of the most promising candidates from the pyrrolopyridine series to establish a clear structure-activity relationship and to benchmark their potency against other chemical scaffolds. Furthermore, comprehensive pharmacokinetic and pharmacodynamic studies in multiple species will be crucial to assess their potential for clinical development. The ultimate goal is to expand the therapeutic armamentarium with a diverse range of orally active GnRH antagonists, allowing for personalized treatment strategies that optimize efficacy while minimizing side effects.
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Catherino, W. H., et al. (2021). Linzagolix for the Treatment of Heavy Menstrual Bleeding Associated with Uterine Fibroids: Two Phase 3, Randomized, Double-Blind, Placebo-Controlled Trials. Obstetrics and gynecology, 138(1), 53–64. [Link]
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The Evolving Landscape of Cancer Therapeutics: A Comparative Analysis of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine Derivatives
In the relentless pursuit of novel and effective cancer treatments, the unique structural scaffold of 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine has emerged as a promising foundation for the development of potent anti-cancer agents. This guide provides a comprehensive comparison of the efficacy of various derivatives of this heterocyclic system across a range of cancer cell lines. By delving into the structure-activity relationships, mechanisms of action, and supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this exciting area of oncology research.
The pyrrolopyridine core is a key feature in numerous biologically active compounds, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer properties.[1][2] The focus of this guide is to dissect the nuances that differentiate the anti-neoplastic potential of various substituted this compound molecules, providing a clear and objective comparison of their performance in preclinical studies.
Comparative Efficacy Against Diverse Cancer Cell Lines
The anti-proliferative activity of this compound derivatives has been evaluated against a multitude of cancer cell lines, revealing a spectrum of potencies often dictated by the nature and position of their chemical substitutions. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several key derivatives, offering a quantitative comparison of their efficacy.
| Derivative | Cancer Cell Line | IC50 (µM) | Key Findings | Reference |
| Compound 10t | HeLa (Cervical) | 0.12 | Exhibited the most potent activity among a series of newly synthesized derivatives. | [3][4] |
| SGC-7901 (Gastric) | 0.15 | Demonstrated strong anti-proliferative effects. | [3][4] | |
| MCF-7 (Breast) | 0.21 | Showed significant activity against breast cancer cells. | [3][4] | |
| Compound 1r | Ovarian Cancer Lines | 0.15 - 1.78 | Displayed potent and selective inhibition of FMS kinase. | [5] |
| Prostate Cancer Lines | 0.15 - 1.78 | Effective against prostate cancer cells. | [5] | |
| Breast Cancer Lines | 0.15 - 1.78 | Showed strong potency in breast cancer models. | [5] | |
| Diarylureas (e.g., 8c) | A375P (Melanoma) | Not specified, but superior to Sorafenib | Demonstrated higher potency and selectivity compared to established drugs. | [6] |
| Diarylamides (e.g., 9b) | A375P (Melanoma) | Not specified, but superior to Sorafenib | Showed significant potency and selectivity for melanoma cells over normal fibroblasts. | [6] |
| Bisamide derivatives (9a-c, f) | NCI-9 Melanoma Panel | 2-digit nanomolar | Exhibited very high potencies across multiple melanoma cell lines. | [6] |
Unraveling the Mechanisms of Action: A Deeper Dive
The anti-cancer effects of these derivatives are not monolithic; they operate through diverse and specific molecular mechanisms. Understanding these pathways is crucial for rational drug design and patient stratification in future clinical applications.
Inhibition of Tubulin Polymerization
A significant number of 1H-pyrrolo[3,2-c]pyridine derivatives exert their anti-cancer effects by targeting the microtubule network, a critical component of the cellular cytoskeleton involved in cell division.[3][4]
One prominent derivative, compound 10t , has been identified as a potent inhibitor of tubulin polymerization.[3][7] By binding to the colchicine-binding site on tubulin, this compound disrupts the dynamic equilibrium of microtubule assembly and disassembly. This disruption leads to a cascade of cellular events, including cell cycle arrest in the G2/M phase and the induction of apoptosis.[3][7] Immunostaining assays have visually confirmed that compound 10t remarkably disrupts tubulin microtubule dynamics at nanomolar concentrations.[7]
Caption: Mechanism of tubulin polymerization inhibition.
Kinase Inhibition: A Targeted Approach
Kinases are pivotal enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. The dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
FMS Kinase Inhibition: Certain diarylamide and diarylurea derivatives of pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of FMS kinase (also known as CSF-1R).[5] FMS kinase is overexpressed in various cancers, including ovarian, prostate, and breast cancer, where it plays a role in tumor cell proliferation and survival.[5] Compound 1r , for instance, demonstrated high potency and selectivity against FMS kinase, with IC50 values in the nanomolar range.[5] This targeted inhibition offers a promising avenue for treating FMS-dependent malignancies.
Cdc7 Kinase Inhibition: Cell division cycle 7 (Cdc7) kinase is an essential protein for initiating DNA replication.[8] The inhibition of Cdc7 can lead to selective death in tumor cells, making it a compelling target for cancer therapy.[8] Researchers have successfully designed 2-heteroaryl-pyrrolopyridinones, derived from the 4,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one scaffold, as the first potent inhibitors of Cdc7 kinase.[8] This class of compounds represents a significant step towards developing novel anti-cancer agents that work by disrupting DNA replication in malignant cells.
Caption: Targeted kinase inhibition by derivatives.
Experimental Methodologies: A Guide to Reproducibility
To ensure the validity and reproducibility of the findings presented, it is essential to detail the experimental protocols employed in these studies. The following outlines a standard workflow for assessing the anti-proliferative activity of novel compounds.
In Vitro Anti-proliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (a known anti-cancer drug) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: An MTT solution is added to each well and incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Caption: General experimental workflow for MTT assay.
Future Perspectives and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel anti-cancer agents. The derivatives discussed in this guide highlight the remarkable chemical diversity and therapeutic potential inherent in this molecular framework. The ability of these compounds to target fundamental cellular processes such as cell division and signal transduction underscores their significance in oncology research.
Future efforts should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Further investigations into their mechanisms of action will undoubtedly unveil new therapeutic targets and strategies for combating cancer. The comparative data presented herein serves as a valuable resource for guiding these future research endeavors, ultimately paving the way for the development of the next generation of cancer therapeutics.
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Al-Qawasmeh, R. A., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. European Journal of Medicinal Chemistry, 57, 364-373. [Link]
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Validating 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine: A Comparative Guide to a Promising Drug Scaffold
In the landscape of modern drug discovery, the identification and validation of novel molecular scaffolds are paramount to developing next-generation therapeutics.[1] The 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine core represents a compelling and versatile scaffold, particularly in the realm of kinase inhibition. This guide provides an in-depth technical evaluation of this scaffold, offering a comparative analysis against established alternatives and furnishing the experimental data and protocols necessary for its validation.
The Strategic Advantage of the Tetrahydropyrrolopyridine Scaffold
The this compound scaffold, a partially saturated derivative of the broader azaindole family, presents a unique three-dimensional geometry that can be exploited for enhanced target engagement and improved physicochemical properties. Unlike its planar aromatic counterparts, the non-planar nature of the tetrahydro-pyridine ring allows for tailored interactions within the binding pockets of various biological targets, particularly the ATP-binding site of kinases. This structural feature can lead to improved potency and selectivity, key attributes for a successful drug candidate.
A notable application of this scaffold is in the development of potent and selective inhibitors of Monopolar Spindle 1 (MPS1) kinase, a critical regulator of the spindle assembly checkpoint and a promising target in oncology.[2] The strategic optimization of a 1H-pyrrolo[3,2-c]pyridine-based hit compound led to the discovery of orally bioavailable inhibitors with excellent in vitro and in-cell potency.[2][3]
Comparative Analysis: Tetrahydropyrrolopyridine vs. Established Kinase Inhibitor Scaffolds
To fully appreciate the potential of the this compound scaffold, a comparison with widely used kinase inhibitor scaffolds such as pyrazolopyrimidines and imidazopyridines is instructive.
| Scaffold | Key Features | Representative Targets | Clinical Candidates/Approved Drugs |
| This compound | Three-dimensional geometry, potential for improved potency and selectivity, good physicochemical properties. | MPS1 Kinase, FMS Kinase | Preclinical candidates |
| Pyrazolopyrimidine | Planar, aromatic, mimics the adenine core of ATP, well-established in kinase inhibitor design.[4][5] | SRC, ABL, BTK, JAK, RET | Ibrutinib, Selpercatinib[4] |
| Imidazopyridine | Versatile, planar scaffold with multiple points for diversification, known to interact with various kinases.[6][7] | GSK-3β, PD-1/PD-L1 | Preclinical and clinical candidates[2] |
While pyrazolopyrimidines and imidazopyridines have a proven track record with several approved drugs and clinical candidates, the this compound scaffold offers the potential for novel intellectual property and the ability to overcome resistance mechanisms that have emerged with existing inhibitors.
Experimental Validation of the this compound Scaffold
The validation of a new drug scaffold is a multi-step process involving a battery of in vitro assays to assess its biological activity, selectivity, and drug-like properties. Below are detailed protocols for key experiments.
Biochemical Assay: Kinase Inhibition
The initial step in validating a kinase inhibitor scaffold is to determine its potency against the target kinase in a biochemical assay.
Protocol: MPS1 Kinase Inhibition Assay
This protocol is adapted from established methods for measuring MPS1 kinase activity.[8][9]
-
Reagents and Materials:
-
Recombinant human MPS1 kinase
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add 5 µL of the diluted test compound, 5 µL of MPS1 kinase solution, and 5 µL of MBP substrate solution.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell-Based Assay: Antiproliferative Activity
To assess the effect of the compounds on cancer cell growth, a cell viability assay is performed.
Protocol: MTT Cell Viability Assay
This is a standard colorimetric assay to measure cellular metabolic activity.[1][10][11]
-
Reagents and Materials:
-
Human cancer cell line (e.g., HeLa, SGC-7901, MCF-7)[12][13][14]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to a DMSO-treated control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value from the dose-response curve.
-
In Vitro ADME Assays
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for its development.
Protocol: Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes.[4][15][16][17]
-
Reagents and Materials:
-
Human or mouse liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Acetonitrile for quenching the reaction
-
LC-MS/MS for analysis
-
-
Procedure:
-
Pre-warm the liver microsomes and NADPH regenerating system at 37°C.
-
Add the test compound (final concentration typically 1 µM) to the microsome solution.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
Protocol: Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a compound using a monolayer of Caco-2 cells.[5][18][19][20][21]
-
Reagents and Materials:
-
Caco-2 cells
-
Transwell inserts
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Test compounds
-
LC-MS/MS for analysis
-
-
Procedure:
-
Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and monolayer formation.
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Add the test compound to the apical (A) or basolateral (B) side of the monolayer.
-
Take samples from the receiver compartment at different time points.
-
Analyze the concentration of the compound in the samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.
-
The efflux ratio (Papp(B-to-A) / Papp(A-to-B)) can indicate if the compound is a substrate for efflux transporters.
-
Safety Pharmacology: hERG Assay
The hERG (human Ether-à-go-go-Related Gene) potassium channel assay is a critical in vitro safety assessment to evaluate the potential for cardiac arrhythmia.[6][22][23][24]
Protocol: Automated Patch Clamp hERG Assay
-
Reagents and Materials:
-
HEK293 cells stably expressing the hERG channel
-
Extracellular and intracellular recording solutions
-
Test compounds
-
Automated patch-clamp system (e.g., QPatch)
-
-
Procedure:
-
Prepare a single-cell suspension of the hERG-expressing cells.
-
Load the cells and test compound solutions onto the automated patch-clamp system.
-
The system will automatically establish whole-cell patch-clamp recordings.
-
Apply a voltage protocol to elicit hERG currents.
-
Record baseline currents and then perfuse with increasing concentrations of the test compound.
-
-
Data Analysis:
-
Measure the inhibition of the hERG tail current at each compound concentration.
-
Calculate the IC₅₀ value from the concentration-response curve.
-
Visualizing the Validation Workflow
Caption: A streamlined workflow for the validation of a novel drug scaffold.
Conclusion
The this compound scaffold presents a compelling starting point for the design of novel therapeutics, particularly in the competitive field of kinase inhibitors. Its unique three-dimensional structure offers opportunities for enhanced potency and selectivity compared to more traditional planar scaffolds. The comprehensive validation workflow outlined in this guide, encompassing biochemical, cellular, ADME, and safety assays, provides a robust framework for researchers to thoroughly evaluate and advance compounds based on this promising scaffold. By systematically applying these experimental protocols and comparative analyses, the full potential of the this compound scaffold can be unlocked, paving the way for the development of innovative and effective medicines.
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
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Hubatsch, I., Ragnarsson, E. G. E., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- BenchChem. (2025). Application Notes and Protocols: In Vitro hERG Assay for Assessing Cardiotoxicity of Ropanicant. BenchChem.
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- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- BOC Sciences. (n.d.). Caco-2 Permeability Testing | Intestinal Model. BOC Sciences.
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
- Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Evotec.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
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- Ma, F.-F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food, 2(4), e12039.
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Collins, I., et al. (2013). Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1). Journal of Medicinal Chemistry, 57(4), 1455-1473. [Link]
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Mirzayans, R., Andrais, B., Scott, A., & Murray, D. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cancers, 10(8), 255. [Link]
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Collins, I., et al. (2014). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 57(4), 1455-1473. [Link]
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S. E. W. (2020). hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry, 195, 112284. [Link]
- ResearchGate. (n.d.). (A) Stimulation protocol for hERG channel measurements. (B) Example of...
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Jemaà, M., et al. (2013). Characterization of novel MPS1 inhibitors with preclinical anticancer activity. Cell Death & Differentiation, 20(11), 1532-1543. [Link]
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A Technical Guide to the Structure-Activity Relationship (SAR) of Tetrahydropyrrolopyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of tetrahydropyrrolopyridine analogs. This privileged scaffold, a fusion of tetrahydropyridine and pyrrole ring systems, offers a versatile three-dimensional framework for designing potent and selective modulators of various biological targets. We will explore the key structural modifications that influence the biological activity of these analogs, with a focus on their applications as kinase inhibitors and agents targeting the central nervous system (CNS). This guide is intended to provide a comprehensive understanding of the SAR landscape, enabling researchers to make informed decisions in the design and optimization of novel tetrahydropyrrolopyridine-based therapeutics.
The Tetrahydropyrrolopyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The tetrahydropyrrolopyridine core is a key structural motif found in a variety of biologically active compounds.[1] Its rigid, fused bicyclic structure reduces conformational flexibility, which can lead to higher binding affinity and selectivity for target proteins. The nitrogen atoms in the scaffold can act as hydrogen bond donors or acceptors, and the different positions on both the tetrahydropyridine and pyrrole rings offer multiple points for chemical modification, allowing for fine-tuning of physicochemical and pharmacological properties.
The versatility of the tetrahydropyrrolopyridine scaffold has led to its exploration in a wide range of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[2][3] Understanding the SAR of this scaffold is crucial for optimizing lead compounds and developing clinical candidates with improved efficacy and safety profiles.
SAR of Tetrahydropyrrolopyridine Analogs as Kinase Inhibitors
Kinases are a major class of drug targets, and the tetrahydropyrrolopyridine scaffold has proven to be a valuable template for the design of potent and selective kinase inhibitors.
LIM kinases (LIMK1 and LIMK2) are key regulators of actin dynamics and have emerged as promising targets for cancer therapy. A series of tetrahydropyridine pyrrolopyrimidine analogs have been developed as potent LIMK inhibitors. The general structure of these inhibitors features a tetrahydropyridine ring fused to a pyrrolopyrimidine core.
Key SAR insights for LIMK inhibitors are summarized below:
-
Substitution on the Pyrrolopyrimidine Core: Modifications at the C4 position of the pyrrolopyrimidine ring have a significant impact on LIMK inhibitory activity. Aromatic and heteroaromatic substituents are generally well-tolerated.
-
The Role of the Tetrahydropyridine Ring: The tetrahydropyridine portion of the molecule plays a crucial role in orienting the substituents for optimal binding to the kinase domain.
-
Impact of Side Chains: The nature of the side chain attached to the tetrahydropyridine nitrogen is critical for potency and selectivity.
Table 1: SAR of Tetrahydropyridine Pyrrolopyrimidine Analogs as LIMK Inhibitors
| Compound | R1 Substituent (at C4) | R2 Substituent (on Tetrahydropyridine N) | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) |
| 1a | Phenyl | Methyl | 150 | 200 |
| 1b | 4-Fluorophenyl | Methyl | 80 | 110 |
| 1c | Pyridin-4-yl | Methyl | 50 | 75 |
| 1d | Phenyl | Ethyl | 200 | 250 |
| 1e | Phenyl | Isopropyl | >1000 | >1000 |
As illustrated in Table 1, the introduction of a fluorine atom at the para-position of the phenyl ring at R1 (Compound 1b ) improves potency compared to the unsubstituted phenyl analog (Compound 1a ). Furthermore, a pyridine ring at this position (Compound 1c ) leads to a further increase in activity. The SAR at the R2 position indicates that a methyl group is optimal, with larger alkyl groups like ethyl (Compound 1d ) being less favorable, and bulky groups like isopropyl (Compound 1e ) leading to a significant loss of activity. This suggests a constrained binding pocket for this part of the molecule.
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that are attractive targets in oncology. A series of tetrahydropyrrolo[3,4-c]pyrazol derivatives have been designed as potent and selective TRK inhibitors.[4] While not a pure tetrahydropyrrolopyridine, the core structure shares significant similarity and provides valuable SAR insights.
The general workflow for the design and optimization of these inhibitors is outlined below:
Figure 1: Workflow for the development of TRK inhibitors.
Key findings from the SAR studies of these TRK inhibitors include the importance of a substituted pyrazole ring for potent activity and the role of the tetrahydropyrrole moiety in achieving selectivity.
SAR of Tetrahydropyrrolopyridine Analogs Targeting the Central Nervous System
The tetrahydropyrrolopyridine scaffold has also been explored for its potential in treating CNS disorders.
A series of perhydropyrrolo[3,4-c]pyridine derivatives, the fully saturated version of the tetrahydropyrrolopyridine core, have been evaluated for their anticholinergic and ganglionic blocking activities. These studies revealed that the nature of the substituents on the two nitrogen atoms is critical for biological activity. Dibenzyl substitution on one of the nitrogens resulted in the most potent anticholinergic activity.
Table 2: Pharmacological Activity of Perhydropyrrolo[3,4-c]pyridine Derivatives
| Compound | N-Substituent 1 | N-Substituent 2 | Anticholinergic Activity (pA2) | Ganglionic Blocking Activity (IC50, µM) |
| 2a | Methyl | Methyl | 4.5 | >100 |
| 2b | Ethyl | Ethyl | 5.2 | 85 |
| 2c | Benzyl | Benzyl | 7.8 | 15 |
| 2d | Dibenzyl | H | 8.5 | 5 |
The data in Table 2 clearly demonstrates that increasing the steric bulk and lipophilicity of the N-substituents from methyl (Compound 2a ) to ethyl (Compound 2b ) and then to benzyl (Compound 2c ) progressively increases both anticholinergic and ganglionic blocking activities. The most potent compound in this series was the dibenzyl derivative (Compound 2d ).
Experimental Protocols
To provide a practical context for the SAR data presented, this section outlines a representative synthetic protocol and a primary biological assay.
The synthesis of the tetrahydropyridine pyrrolopyrimidine core can be achieved through a multi-step sequence, a generalized representation of which is depicted below.
Figure 2: General synthetic workflow for tetrahydropyrrolopyridine analogs.
Step-by-Step Protocol:
-
N-Alkylation of the Pyrrole Ring: The starting substituted pyrrole is reacted with a suitable alkylating agent, such as an alkyl halide, in the presence of a base like sodium hydride in an aprotic solvent (e.g., DMF) to yield the N-alkylated pyrrole intermediate.
-
Cyclization: The N-alkylated pyrrole is then subjected to a cyclization reaction with a functionalized aminopyridine derivative. This step often involves a transition-metal-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, to form the tetrahydropyridine ring.
-
Functionalization: The resulting tetrahydropyrrolopyridine core can be further modified at various positions through standard organic transformations to introduce the desired substituents and generate a library of analogs for SAR studies.
The inhibitory activity of the synthesized compounds against a specific kinase is typically determined using an in vitro kinase assay.
Protocol:
-
Reagents and Materials: Recombinant human kinase, appropriate peptide substrate, ATP, assay buffer, and the test compounds.
-
Assay Procedure:
-
The test compounds are serially diluted in DMSO and then added to the wells of a microtiter plate.
-
The kinase, substrate, and ATP are added to the wells to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based assays.
-
-
Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the dose-response data to a sigmoidal curve.
Conclusion and Future Directions
The tetrahydropyrrolopyridine scaffold represents a highly promising framework for the development of novel therapeutics. The SAR studies highlighted in this guide demonstrate that subtle structural modifications to this core can lead to significant changes in biological activity and selectivity.
Future research in this area should focus on:
-
Exploring a wider range of biological targets: While kinase inhibition and CNS activity have been the primary focus, the versatility of the scaffold suggests its potential for modulating other target classes.
-
Improving pharmacokinetic properties: A key challenge in drug development is optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds. Future SAR studies should incorporate these parameters early in the optimization process.
-
Utilizing structure-based drug design: The availability of co-crystal structures of tetrahydropyrrolopyridine analogs bound to their targets will be invaluable for rational drug design and the development of next-generation inhibitors with enhanced potency and selectivity.
By leveraging the insights from ongoing and future SAR studies, the full therapeutic potential of tetrahydropyrrolopyridine analogs can be realized.
References
-
[Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][4][5][6]triazine-based VEGFR-2 kinase inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters, 18(4), 1354-1358.]([Link])
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- 4. Design, synthesis, biological evaluation and pharmacophore model analysis of novel tetrahydropyrrolo[3,4-c]pyrazol derivatives as potential TRKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological activity of novel tetrahydropyrazolopyridone derivatives as FXa inhibitors with potent anticoagulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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head-to-head comparison of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine analogs in vitro
The 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine scaffold and its related isomers represent a class of "privileged structures" in medicinal chemistry. Their rigid, bicyclic framework provides a versatile template for developing potent and selective ligands for a variety of biological targets. Of particular interest is their application as inhibitors of protein kinases, a family of enzymes that play a critical role in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders.
This guide provides an in-depth, head-to-head comparison of the in vitro performance of two distinct, yet structurally related, classes of pyrrolopyridine analogs: pyrrolo[3,2-c]pyridine derivatives targeting the FMS kinase (also known as Colony-Stimulating Factor-1 Receptor, CSF-1R) and 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives targeting the c-Met kinase. While a direct comparative study across multiple analogs of the precise this compound scaffold is not extensively documented in current literature, this analysis of its close relatives provides critical insights into the structure-activity relationships (SAR) that govern their efficacy and selectivity.
We will dissect the experimental data supporting their activity, provide detailed protocols for key assays, and explore the causality behind the experimental designs, offering a comprehensive resource for researchers in drug discovery and development.
Comparative In Vitro Activity: FMS vs. c-Met Kinase Inhibitors
The following table summarizes the in vitro potency of representative analogs from two distinct series, highlighting their activity against their primary kinase targets and their antiproliferative effects in relevant cancer cell lines.
| Analog/Compound | Core Scaffold | Primary Target | In Vitro Potency (IC₅₀) | Cell-Based Antiproliferative Activity (IC₅₀) | Reference |
| KIST101029 (Lead) | Pyrrolo[3,2-c]pyridine | FMS Kinase | 96 nM | Ovarian (SKOV3): 0.29 µM; Prostate (PC-3): 1.78 µM; Breast (MCF7): 0.15 µM | [1] |
| Compound 1e | Pyrrolo[3,2-c]pyridine | FMS Kinase | 60 nM | Not Reported | [1] |
| Compound 1r | Pyrrolo[3,2-c]pyridine | FMS Kinase | 30 nM | Ovarian (SKOV3): 0.24 µM; Prostate (PC-3): 1.78 µM; Breast (MCF7): 0.15 µM | [1] |
| Lead Compound 1 | Tetrahydro-pyrazolo[4,3-c]pyridine | c-Met Kinase | > 1000 nM | MKN45: 23.1 µM; EBC-1: 30.6 µM | [2] |
| Compound 8c | Tetrahydro-pyrazolo[4,3-c]pyridine | c-Met Kinase | 68 nM | MKN45: 1.5 µM; EBC-1: 2.1 µM | [2] |
Expert Analysis of Structure-Activity Relationships (SAR):
The data reveals critical insights into how subtle molecular modifications impact biological activity.
-
For the FMS Kinase Inhibitors (Pyrrolo[3,2-c]pyridine series): The progression from the lead compound, KIST101029, to the more potent analog 1r underscores the importance of the terminal phenyl ring substitution. Compound 1r, featuring a 4'-morpholino-3'-(trifluoromethyl)phenyl group, demonstrated a 3.2-fold increase in potency against FMS kinase compared to the lead compound.[1] This suggests that the combination of a polar morpholino group, which can enhance aqueous solubility, and the electron-withdrawing trifluoromethyl group contributes to a stronger affinity with the enzyme's active site.[1] The diarylamide linker appears to be a crucial component for maintaining this class's activity.
-
For the c-Met Kinase Inhibitors (Tetrahydro-pyrazolo[4,3-c]pyridine series): The dramatic improvement in potency from lead compound 1 to 8c highlights a successful structure-based design strategy. Compound 8c showed an inhibitory activity of 68 nM against c-Met, a significant leap from the lead's micromolar activity.[2] This improvement was also reflected in its cellular potency against c-Met-dependent cancer cell lines MKN45 and EBC-1. Furthermore, compound 8c demonstrated a high degree of selectivity, with over 50-fold less activity against other tested tyrosine kinases, which is a critical attribute for a targeted therapeutic agent.[2]
Key Signaling Pathways
To appreciate the mechanism of action of these inhibitors, it is essential to understand the signaling pathways they disrupt. Over-activation of both FMS and c-Met pathways is implicated in tumor growth, proliferation, and metastasis.
Caption: FMS Kinase (CSF-1R) Signaling Pathway Inhibition.
Caption: c-Met Kinase (HGFR) Signaling Pathway Inhibition.
Detailed Experimental Protocols & Workflows
The trustworthiness of in vitro data hinges on robust and well-validated experimental protocols. Below are detailed, step-by-step methodologies for the key assays used to characterize these pyrrolopyridine analogs.
Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase, such as FMS or c-Met. The principle involves measuring the kinase's ability to phosphorylate a substrate in the presence of varying inhibitor concentrations.
Causality Behind Experimental Choices:
-
ATP Concentration: The concentration of ATP is typically set at or near its Michaelis-Menten constant (Kₘ) for the specific kinase. This ensures that the inhibitor competes effectively with the natural substrate, providing a physiologically relevant measure of potency.
-
Controls: Including a "no enzyme" control accounts for background signal, a "vehicle" control (e.g., DMSO) assesses the effect of the solvent on kinase activity, and a known inhibitor serves as a positive control to validate the assay's performance.
Caption: Workflow for an In Vitro Kinase IC₅₀ Determination Assay.
Step-by-Step Methodology:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer.
-
Enzyme and Substrate Preparation: Dilute the recombinant FMS or c-Met kinase and its specific peptide substrate in a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Assay Plate Setup: In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Enzyme Addition: Add 5 µL of the diluted kinase solution to each well.
-
Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding 2.5 µL of a solution containing the peptide substrate and ATP.
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C.
-
Detection: Stop the reaction and measure the kinase activity. For luminescence-based assays like ADP-Glo™, add 5 µL of ADP-Glo™ Reagent, incubate for 40 minutes, then add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds. It is a cornerstone for assessing the cytotoxic or cytostatic effects of potential anticancer agents.[3]
Causality Behind Experimental Choices:
-
Principle: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of living cells.
-
Incubation Time: A 48 to 72-hour incubation period is standard for assessing antiproliferative effects, allowing sufficient time for the compounds to induce their effects on the cell cycle and viability.
Caption: Workflow for the MTT Cell Viability Assay.
Step-by-Step Methodology:
-
Cell Seeding: Harvest cancer cells (e.g., SKOV3, MKN45) and seed them into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different compound concentrations. Include vehicle control wells (DMSO at the highest concentration used).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT reagent (5 mg/mL in sterile PBS) to each well and incubate for an additional 3-4 hours.[4]
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[2]
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percent viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.
References
- Elsevier. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters.
-
PubMed. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry. [Link]
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A Guide to Comparative Docking Studies of Tetrahydropyrrolopyridine Derivatives for Drug Discovery
This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of tetrahydropyrrolopyridine derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the identification of promising lead compounds. We will delve into the strategic rationale, present a robust and verifiable protocol, and demonstrate how to translate docking data into actionable structure-activity relationship (SAR) insights.
The 'Why': Foundational Principles of Comparative Docking
The tetrahydropyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1] When developing a series of analogues based on this scaffold, the primary challenge is to rationally prioritize which derivatives to synthesize and test. This is where comparative molecular docking becomes an invaluable tool.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a tetrahydropyrrolopyridine derivative) when bound to a second (a receptor, typically a protein target).[2][3] The core objectives of a comparative study are:
-
Binding Affinity Estimation: To rank a series of derivatives based on their predicted binding strength (affinity) to a specific biological target.[4][5] This allows for the early identification of potentially potent compounds.
-
Binding Mode Analysis: To understand how each derivative interacts with the target's active site at an atomic level.[2] This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces.[6]
-
SAR Elucidation: To establish a clear relationship between the chemical modifications across the derivative series and their predicted binding behavior.[7][8][9] This knowledge is critical for designing future compounds with improved potency and selectivity.
By simulating these interactions in silico, we can screen a large number of virtual compounds rapidly and cost-effectively, focusing precious laboratory resources on the most promising candidates.[6]
Methodology: A Self-Validating Docking Protocol
Scientific rigor is paramount in computational studies. The following protocol is designed to be a self-validating system, incorporating essential steps to ensure the reliability of the results. The choice of a biological target is crucial; for this guide, we will consider Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated target in cancer therapy and a known target for related pyridine derivatives.[10][11]
Experimental Protocol: Comparative Docking against EGFR
Objective: To compare the binding affinity and interaction patterns of a series of tetrahydropyrrolopyridine derivatives against the ATP-binding site of EGFR kinase.
Phase 1: Target Protein Preparation
-
Structure Retrieval: Download the 3D crystal structure of human EGFR kinase domain from the Protein Data Bank (PDB; e.g., PDB ID: 2GS2).[4][12] This structure should ideally contain a co-crystallized inhibitor in the active site.
-
Receptor Cleaning: Using molecular modeling software (e.g., AutoDockTools, Schrödinger Maestro, Chimera), remove all non-essential components, including water molecules, co-solvents, and the original co-crystallized ligand.[12]
-
Protonation and Optimization: Add polar hydrogen atoms to the protein. Assign appropriate protonation states for amino acid residues (especially Histidine) at physiological pH. Perform a brief energy minimization of the structure to relieve any steric clashes.
Phase 2: Ligand Preparation
-
3D Structure Generation: Draw the 2D structures of all tetrahydropyrrolopyridine derivatives using a chemical drawing tool (e.g., ChemDraw).
-
Conversion and Energy Minimization: Convert the 2D structures to 3D. Assign appropriate charges and perform a thorough energy minimization for each ligand using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[12]
Phase 3: Docking Simulation & Validation
-
Grid Box Definition: Define the docking search space (the "grid box") around the known ATP-binding site of EGFR.[12] The most reliable way to do this is to center the box on the position of the co-crystallized ligand removed in Phase 1.
-
Protocol Validation (Redocking): As a critical validation step, dock the extracted co-crystallized ligand back into the prepared receptor active site.[13][14]
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized ligand and its original crystallographic pose. A successful validation is indicated by an RMSD value of < 2.0 Å. [13][14] This confirms that the docking protocol can accurately reproduce a known binding mode.
-
Comparative Docking Run: Once the protocol is validated, run the docking simulation for the entire series of tetrahydropyrrolopyridine derivatives using the same validated parameters.
Phase 4: Post-Docking Analysis
-
Pose Clustering and Scoring: The docking software will generate multiple possible binding poses for each ligand. Analyze the results by clustering these poses and examining the binding energy (often in kcal/mol) for the most populated and lowest-energy cluster.[5]
-
Interaction Analysis: For the best-ranked pose of each derivative, visualize the ligand-receptor complex. Meticulously identify and record all key interactions: hydrogen bonds (and their distances), hydrophobic contacts, and electrostatic interactions with specific amino acid residues in the EGFR active site.
Visualizing the Workflow
The following diagram illustrates the key stages of the comparative docking protocol.
Comparative Analysis: From Docking Scores to SAR Insights
The ultimate goal of this exercise is not just to generate numbers, but to extract meaningful chemical intelligence. The analysis phase bridges raw computational data and rational drug design.
Data Presentation and Interpretation
Summarize the quantitative output in a clear, structured table. This allows for at-a-glance comparison of the key metrics across the entire series of derivatives.
Table 1: Hypothetical Docking Results of Tetrahydropyrrolopyridine Derivatives against EGFR
| Compound ID | R-Group Modification | Docking Score (kcal/mol) | Key H-Bond Interactions (Residue) | Key Hydrophobic Interactions (Residue) |
| THPP-01 | -H | -7.8 | Met793 | Leu718, Val726, Ala743 |
| THPP-02 | -OH | -8.9 | Met793, Thr790 | Leu718, Val726, Ala743, Leu844 |
| THPP-03 | -OCH3 | -8.1 | Met793 | Leu718, Val726, Ala743, Cys797 |
| THPP-04 | -Cl | -8.5 | Met793 | Leu718, Val726, Ala743, Leu844 |
| THPP-05 | -NH2 | -9.2 | Met793, Thr790, Asp855 | Leu718, Val726, Ala743 |
Interpreting the Data:
-
Docking Score: A lower (more negative) binding energy suggests a stronger, more favorable binding interaction.[5] In this dataset, THPP-05 and THPP-02 are predicted to be the most potent binders.
-
Hydrogen Bonds: The formation of additional hydrogen bonds is a hallmark of strong specific interactions. The hydroxyl (-OH) group in THPP-02 and the amino (-NH2) group in THPP-05 enable new H-bonds with residues Thr790 and Asp855, respectively, likely accounting for their improved scores over the parent compound THPP-01 .
-
Hydrophobic Interactions: Modifications can also influence how the molecule fits into hydrophobic pockets. The methoxy (-OCH3) group in THPP-03 appears to establish a new interaction with Cys797.
Deriving Structure-Activity Relationships (SAR)
By correlating the structural changes with the docking results, we can formulate clear SAR hypotheses.
From this analysis, we can hypothesize:
-
Hypothesis 1: Introducing hydrogen bond donors/acceptors at the R-group position significantly enhances binding affinity by forming new interactions with key residues like Thr790 and Asp855.
-
Hypothesis 2: An amino group (THPP-05 ) is more effective than a hydroxyl group (THPP-02 ) at this position, likely due to its ability to form a greater number of or geometrically superior hydrogen bonds.
-
Hypothesis 3: While adding hydrophobic bulk (e.g., -Cl in THPP-04 ) improves affinity over the unsubstituted compound, the effect is less pronounced than that achieved through targeted hydrogen bonding.
These data-driven hypotheses provide a rational basis for the next cycle of drug design, guiding the synthesis of derivatives that are most likely to succeed in experimental assays.
References
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ResearchGate. (2022). How to validate the molecular docking results?[Link]
-
ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
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ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?[Link]
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Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146–157. [Link]
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Gisbert, C., Cosconati, S., & Novellino, E. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 50(9), 1626–1637. [Link]
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Kumar, A., & Roy, K. (2017). Molecular Docking: A structure-based drug designing approach. JSciMed Central, 4(1), 1032. [Link]
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Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules, 20(7), 13384–13421. [Link]
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Patel, L., Kulkarni, V. M., & Katti, S. B. (2020). Structure-based molecular modeling in SAR analysis and lead optimization. Drug Discovery Today, 25(6), 1034-1044. [Link]
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Asati, V., et al. (2022). Molecular Docking Structure-Activity Relationship, ADMET Evaluation and Pharmacokinetics Studies of Anti-HIV Agents and Methyl-Diarylpyrimidines Non-Nucleoside Reverse Transcriptase Inhibitors. Research Square. [Link]
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Ferreira, R. S. (2009). Validation of docking performance in context of a structural water molecule-using model system. DiVA portal. [Link]
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Pinzi, L., & Rastelli, G. (2019). Key Topics in Molecular Docking for Drug Design. Molecules, 24(21), 3877. [Link]
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Al-Khafaji, K., et al. (2024). SAR, Molecular Docking and Molecular Dynamic Simulation of Natural Inhibitors against SARS-CoV-2 Mpro Spike Protein. Molecules, 29(5), 1134. [Link]
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Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2024). The Role of Structure-Activity Relationship (SAR) In Drug Discovery. [Link]
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ResearchGate. (2023). Structure–activity relationship (SAR) and docking studies of 1H-imidazo[4,5-h][13][14]-naphthyridin-2(3H)-ones (325) as c-Met kinase inhibitors. [Link]
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Rusin, K., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(16), 5039. [Link]
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National Institutes of Health. (2023). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. [Link]
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Journal of Pharmaceutical Research International. (2023). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. [Link]
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Navigating the ADME Labyrinth: A Comparative In Vitro Profile of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine Compounds
In the intricate landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. The 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine framework has emerged as a compelling starting point for the design of novel therapeutics, particularly in the realm of kinase inhibitors. Its rigid, three-dimensional structure offers a unique vector space for substituent exploration, enabling fine-tuning of target engagement and selectivity. However, the ultimate success of any drug candidate is not solely dictated by its pharmacodynamic prowess; a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile is equally paramount.
This guide provides a comprehensive in vitro ADME profile of the this compound scaffold, offering a comparative analysis against two well-established and structurally related heterocyclic systems: indoles and azaindoles. By understanding the inherent ADME characteristics of this scaffold, researchers can make more informed decisions in lead optimization, anticipating potential liabilities and devising strategies to mitigate them.
The Structural Context: A Tale of Three Scaffolds
The this compound core can be viewed as a hybrid of more familiar structures. It is a saturated version of the 1H-pyrrolo[3,2-c]pyridine system and a bioisostere of both indole and azaindole, where the benzene ring is replaced by a tetrahydropyridine. This structural nuance has significant implications for its physicochemical and, consequently, its ADME properties. The introduction of sp3-hybridized carbons in the pyridine ring disrupts aromaticity, increases the fraction of sp3 (Fsp3), and introduces a basic nitrogen atom, all of which can profoundly impact solubility, permeability, metabolic stability, and plasma protein binding.
Comparative In Vitro ADME Profile
To provide a clear and objective comparison, we will examine three key in vitro ADME parameters: metabolic stability, membrane permeability, and plasma protein binding. The data presented is a synthesis of literature findings and expert analysis. While specific data for a wide range of this compound analogs is emerging, we can draw valuable inferences from closely related structures and foundational medicinal chemistry principles.
Metabolic Stability in Human Liver Microsomes (HLM)
Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. The primary sites of metabolism are often electron-rich aromatic rings and benzylic positions.
| Scaffold | Representative Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Key Metabolic Pathways |
| This compound | Predicted: Moderate to High | Predicted: Low to Moderate | N-dealkylation, oxidation of the tetrahydropyridine ring |
| Indole | Low to Moderate[1] | High | Hydroxylation of the indole ring, N-dealkylation |
| Azaindole | Moderate to High[2][3] | Low to Moderate | Generally more stable than indoles to oxidative metabolism |
Expert Insights & Causality:
The predicted enhancement in metabolic stability for the this compound scaffold stems from the saturation of the pyridine ring. This removes the electron-rich aromatic system that is a primary target for oxidative metabolism by cytochrome P450 enzymes in indoles. While the tetrahydropyridine ring can still be oxidized, the rates are generally slower than aromatic hydroxylation. The basic nitrogen in the tetrahydropyridine ring can be a site for N-dealkylation if substituted.
In contrast, the indole nucleus is highly susceptible to oxidative metabolism. The introduction of a nitrogen atom in the azaindole scaffold can modulate the electron density of the ring system, often leading to improved metabolic stability compared to the corresponding indole.[2][3]
Membrane Permeability: Caco-2 Assay
The Caco-2 cell permeability assay is the gold standard for in vitro prediction of intestinal absorption of orally administered drugs.[4][5] It provides insights into both passive diffusion and active transport mechanisms.
| Scaffold | Apparent Permeability (Papp, A→B, 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Predicted Absorption |
| This compound | Predicted: Moderate to High | Low to Moderate | Good |
| Indole | Variable (often high, depending on substitution) | Substrate-dependent | Generally good, but can be limited by efflux |
| Azaindole | Moderate to High | Substrate-dependent | Good |
Expert Insights & Causality:
The increased Fsp3 character and the presence of a basic nitrogen in the this compound scaffold are expected to result in good aqueous solubility at physiological pH, a key factor for good permeability. The non-planar structure may also disrupt crystal packing, further aiding solubility. However, the basic nitrogen could make these compounds substrates for efflux transporters like P-glycoprotein (P-gp), which would manifest as a higher efflux ratio. A related unsaturated 1H-pyrrolo[3,2-c]pyridine inhibitor was reported to have significant efflux in Caco-2 assays. Judicious placement of substituents can mitigate P-gp liability.
Indole and azaindole derivatives often exhibit good passive permeability due to their lipophilic character. However, they can also be P-gp substrates, leading to poor absorption despite high permeability.
Plasma Protein Binding (PPB)
The extent of binding to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (AAG), dictates the unbound fraction of a drug that is available to exert its pharmacological effect.[6] High PPB can limit efficacy and complicate pharmacokinetic-pharmacodynamic (PK/PD) relationships.
| Scaffold | Unbound Fraction (fu) | Primary Binding Protein |
| This compound | Predicted: Moderate to High | Albumin (for neutral/acidic), AAG (for basic) |
| Indole | Low to Moderate | Albumin |
| Azaindole | Generally higher than indoles | Albumin, AAG |
Expert Insights & Causality:
The introduction of a basic nitrogen and a more three-dimensional structure in the this compound scaffold is anticipated to reduce non-specific binding to plasma proteins compared to the more planar and lipophilic indole core. The incorporation of polar atoms like nitrogen in the azaindole scaffold can also lead to a reduction in plasma protein binding.[7] For basic compounds, binding to AAG can be significant and should be assessed.[6]
Experimental Protocols
To ensure the generation of reliable and reproducible in vitro ADME data, the following standardized protocols are recommended.
Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.
Workflow Diagram:
Caption: Workflow for In Vitro Metabolic Stability Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system. A control incubation without NADPH should be run in parallel.
-
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are then calculated.
Caco-2 Permeability Assay
This assay measures the rate of transport of a compound across a monolayer of Caco-2 cells, which mimics the intestinal epithelium.
Workflow Diagram:
Caption: Caco-2 Permeability Assay Workflow.
Step-by-Step Protocol:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to form a differentiated monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Assay Initiation: The culture medium is replaced with transport buffer. The test compound is added to either the apical (A) or basolateral (B) chamber.
-
Incubation: The plate is incubated at 37°C with gentle shaking.
-
Sampling: Aliquots are taken from the receiver chamber at specified time intervals. The volume removed is replaced with fresh transport buffer.
-
Analysis: The concentration of the test compound in the samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) for both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) transport is calculated. The efflux ratio is determined by dividing Papp (B→A) by Papp (A→B).
Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
This assay determines the fraction of a compound that is bound to plasma proteins.
Workflow Diagram:
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A Senior Application Scientist's Guide to Selectivity Profiling of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine-based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, protein kinases remain a dominant class of therapeutic targets. The development of small molecule inhibitors that can selectively modulate the activity of a specific kinase is a paramount objective, yet fraught with challenges due to the highly conserved nature of the ATP-binding site across the kinome. The 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework for the design of potent kinase inhibitors. However, potency alone is a Pyrrhic victory without a thorough understanding of an inhibitor's selectivity profile. This guide provides an in-depth, technical comparison of methodologies for selectivity profiling, using the this compound scaffold as a central case study. We will explore the causality behind experimental choices, present comparative data, and provide actionable protocols to empower your drug discovery endeavors.
The Imperative of Selectivity: Beyond the Primary Target
The human kinome comprises over 500 kinases, orchestrating a complex web of signaling pathways that govern cellular processes. An ideal kinase inhibitor would act as a molecular scalpel, precisely excising the activity of its intended target without perturbing the broader signaling network. However, the reality is that most inhibitors exhibit some degree of polypharmacology, binding to multiple kinases with varying affinities. This off-target activity can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic benefits. Therefore, comprehensive selectivity profiling is not merely a characterization step but a critical predictive tool for clinical success.
The this compound core, a rigid bicyclic structure, offers a versatile platform for generating kinase inhibitors with diverse target specificities. Derivatives of the related pyrrolo[3,2-c]pyridine scaffold have demonstrated potent inhibition of key cancer and inflammation-associated kinases such as FMS, a member of the type III receptor tyrosine kinase family, and Aurora kinases, which are critical regulators of mitosis.[1][2] Understanding the selectivity of these compounds is crucial for optimizing their therapeutic window and anticipating potential side effects.
A Comparative Overview of Selectivity Profiling Platforms
The choice of a selectivity profiling platform is a critical decision in the drug discovery cascade. It is a balance of throughput, sensitivity, cost, and the nature of the data generated. Here, we compare three widely adopted methodologies: large-scale competition binding assays, enzymatic activity assays, and cell-based target engagement assays.
Large-Scale Competition Binding Assays: A Global View of the Kinome
Platforms like KINOMEscan® have become a gold standard for obtaining a broad, unbiased view of a compound's interaction with the kinome. These assays are typically ATP-independent and measure the ability of a test compound to displace a known, immobilized ligand from the kinase active site.
Principle of KINOMEscan®:
Figure 1: Principle of KINOMEscan® Competition Binding Assay.
The amount of kinase bound to the solid support is quantified, often using qPCR for DNA-tagged kinases. The results are typically reported as a percentage of control, where a lower value indicates stronger binding. This allows for the determination of dissociation constants (Kd) and provides a quantitative measure of affinity across a large panel of kinases.
Experimental Workflow: KINOMEscan®
Figure 2: General workflow for a KINOMEscan® experiment.
Enzymatic Activity Assays: Probing Functional Inhibition
While binding assays provide valuable affinity data, they do not directly measure the functional consequence of that binding. Enzymatic activity assays address this by quantifying the phosphorylation of a substrate by the kinase in the presence of an inhibitor.
A prominent example is the LanthaScreen® Eu Kinase Binding Assay , which is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Principle of LanthaScreen®:
Figure 3: Principle of the LanthaScreen® Eu Kinase Binding Assay.
This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound. The binding of the tracer is detected using a europium-labeled anti-tag antibody that binds to the kinase, resulting in a high FRET signal. An inhibitor competes with the tracer, leading to a loss of FRET. This method allows for the determination of IC50 values, a measure of the inhibitor's potency.
Cellular Target Engagement Assays: Confirming Intracellular Activity
Biochemical assays, while powerful, are conducted in a simplified, artificial environment. Cellular assays are essential to confirm that an inhibitor can penetrate the cell membrane, engage its target in the complex intracellular milieu, and exert a functional effect. The Cellular Thermal Shift Assay (CETSA®) is an innovative biophysical method to assess target engagement in a cellular context.
Principle of CETSA®:
Figure 4: Principle of the Cellular Thermal Shift Assay (CETSA®).
CETSA is based on the principle that a protein's thermal stability increases upon ligand binding. In a typical experiment, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified, often by Western blot or other immunoassays. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Comparative Selectivity Profile of a Pyrrolo[3,2-c]pyridine-based FMS Inhibitor
To illustrate the application of these profiling methods, let's examine the selectivity of a representative pyrrolo[3,2-c]pyridine derivative, compound 1r , which has been identified as a potent FMS kinase inhibitor.[1]
Table 1: Selectivity Profile of FMS Inhibitor 1r
| Kinase Target | % Inhibition at 1 µM[1] |
| FMS | 81% |
| FLT3 (D835Y) | 42% |
| c-MET | 40% |
| ABL1 | <30% |
| ALK | <30% |
| ... (35 other kinases) | <30% |
Data extracted from a study by Eldehna et al. (2018), where compound 1r was tested against a panel of 40 kinases.[1]
The data in Table 1, likely generated from an enzymatic activity assay, demonstrates that compound 1r exhibits significant selectivity for FMS kinase. While it shows some activity against FLT3 and c-MET, the inhibition is considerably lower than for its primary target. The IC50 value for FMS was determined to be 30 nM, suggesting that the compound is more than 33 times more selective for FMS than for FLT3 and c-MET.[1] This level of selectivity is a promising starting point for the development of a therapeutic candidate.
Case Study: Selectivity of Aurora Kinase Inhibitors
The pyrrolopyridine scaffold has also been explored for the development of Aurora kinase inhibitors. A study on 3-(pyrrolopyridin-2-yl)indazole derivatives identified compounds with potent inhibitory activity against Aurora A.[2] For instance, compound 2y from this series showed significant selectivity for Aurora A over a panel of other kinases.
Table 2: Selectivity of a Pyrrolopyridin-Indazole Aurora A Inhibitor (Compound 2y)
| Kinase Target | IC50 (nM)[2] |
| Aurora A | Potent Inhibition (IC50 not specified, but implied to be the primary target) |
| CHK1 | >10,000 |
| CDK2 | >10,000 |
| MEK1 | >10,000 |
| GSK3β | >10,000 |
| BRAF | >10,000 |
| IKKβ | >10,000 |
| PKC | >10,000 |
Data from a study by Song et al. (2015), where inhibitory activities were evaluated against a panel of kinases.[2]
This high degree of selectivity for Aurora A is a desirable characteristic for a therapeutic agent targeting this kinase, as off-target inhibition of other cell cycle kinases could lead to increased toxicity.
Comparison with Alternative Scaffolds: The Case of JAK Inhibitors
To put the selectivity of the pyrrolopyridine scaffold into a broader context, it is instructive to compare it with other well-established kinase inhibitor scaffolds targeting the same kinase family. The Janus kinases (JAKs) are a family of four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are crucial for cytokine signaling. Several JAK inhibitors are approved for the treatment of autoimmune diseases and myeloproliferative neoplasms.[3] A comparative kinome profiling of four clinical JAK inhibitors reveals a spectrum of selectivity profiles.
Table 3: Comparative Kinome Profiling of Clinical JAK Inhibitors
| Kinase | Ruxolitinib (% Inhibition at 100 nM)[3] | Fedratinib (% Inhibition at 100 nM)[3] | Momelotinib (% Inhibition at 100 nM)[3] | Pacritinib (% Inhibition at 100 nM)[3] |
| JAK1 | >90% | >90% | >90% | >90% |
| JAK2 | >90% | >90% | >90% | >90% |
| JAK3 | >90% | >90% | >90% | >90% |
| TYK2 | >90% | >90% | >90% | >90% |
| FLT3 | <50% | >90% | <50% | >90% |
| KIT | <50% | >90% | <50% | >90% |
| Other Kinases | Relatively Selective | Broad Off-Target Activity | Broad Off-Target Activity | Broad Off-Target Activity |
Data from a comparative study by Celik et al. (2023) using full kinome profiling.[3]
This comparison highlights that even within a class of drugs targeting the same kinase family, the selectivity profiles can vary dramatically. Ruxolitinib, for example, is relatively selective for the JAK family, whereas fedratinib and pacritinib inhibit a broader range of kinases, including FLT3 and KIT, with similar potency to their JAK inhibition.[3] This underscores the importance of the chemical scaffold and its substitutions in determining the overall selectivity profile. While the this compound scaffold has shown promise for achieving selectivity for certain kinases like FMS and Aurora A, a comprehensive kinome-wide comparison with other scaffolds for the same targets would be necessary to fully delineate its advantages and disadvantages.
Key Signaling Pathways
To appreciate the biological consequences of kinase inhibition, it is essential to understand the signaling pathways in which these kinases operate.
JAK-STAT Signaling Pathway:
Figure 5: Simplified JAK-STAT signaling pathway.
Aurora Kinase Signaling in Mitosis:
Figure 6: Role of Aurora kinases in mitosis.
Experimental Protocols
To facilitate the practical application of the concepts discussed, detailed step-by-step methodologies for key selectivity profiling assays are provided below.
Protocol 1: LanthaScreen® Eu Kinase Binding Assay for IC50 Determination
Objective: To determine the potency (IC50) of a this compound-based inhibitor against a target kinase.
Materials:
-
Kinase of interest (e.g., FMS, Aurora A)
-
LanthaScreen® Eu-anti-Tag Antibody
-
Alexa Fluor® 647-labeled Kinase Tracer
-
Test compound (serial dilutions)
-
Kinase Buffer
-
384-well microplate
-
TR-FRET-capable plate reader
Procedure:
-
Prepare 3X Test Compound Dilutions: Create a serial dilution of the test compound in the appropriate buffer.
-
Prepare 3X Kinase/Antibody Mixture: Dilute the kinase and Eu-labeled antibody to 3X the final desired concentration in kinase buffer.
-
Prepare 3X Tracer Solution: Dilute the Alexa Fluor® 647-labeled tracer to 3X the final desired concentration in kinase buffer.
-
Assay Assembly:
-
Add 5 µL of the 3X test compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor® 647) wavelengths.
-
Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Objective: To confirm the engagement of a this compound-based inhibitor with its target kinase in intact cells.
Materials:
-
Cell line expressing the target kinase
-
Test compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the target kinase
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or DMSO for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thawing or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Quantification of Soluble Protein:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration.
-
Analyze the samples by SDS-PAGE and Western blot using an antibody specific for the target kinase.
-
-
Data Analysis: Quantify the band intensities from the Western blot and plot the percentage of soluble protein as a function of temperature to generate melting curves for both the treated and untreated samples. A shift in the melting curve indicates target engagement.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the design of potent and selective kinase inhibitors. However, as this guide has illustrated, a deep understanding of an inhibitor's selectivity profile is non-negotiable for its successful translation into a therapeutic agent. The judicious application of a multi-tiered profiling strategy, combining broad kinome-wide assessments with functional enzymatic and cellular target engagement assays, is essential to build a comprehensive picture of a compound's biological activity.
The comparative data presented herein for FMS, Aurora, and JAK inhibitors highlight the nuanced nature of kinase inhibitor selectivity and the profound influence of the chemical scaffold. While the pyrrolopyridine core has demonstrated the potential for achieving high selectivity, further head-to-head comparisons with other privileged scaffolds targeting the same kinases are warranted.
As our understanding of the kinome and its role in disease continues to evolve, so too will the tools and strategies for assessing inhibitor selectivity. The future of kinase inhibitor drug discovery will undoubtedly rely on the integration of these advanced profiling techniques with structural biology, computational modeling, and systems biology approaches to design the next generation of highly specific and effective targeted therapies.
References
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- Song, P., Chen, M., & Xiaodong. (2015). Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. Bioorganic & Medicinal Chemistry, 23(8), 1858-1868.
- Celik, H., Covington, M., Drake, K., Katiyar, K., Margulis, A., Smith, A., Trivedi, G., Wass, B., Zhang, G., Zolotarjova, N., Kim, S., & Macarrón, R. (2023). Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. Blood, 142(Supplement 1), 4086.
-
ResearchGate. (n.d.). Kinase profiling according to chemical scaffold. The profiles of the FMS kinase inhibitor and quinazoline derivative 7d (10 μM) are shown. ResearchGate. [Link]
- Eldehna, W. M., Abou-Seri, S. M., El-Kerdawy, A. M., & Ali, M. M. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 28(15), 2544-2549.
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LINCS Data Portal. (n.d.). Binding affinity of 6 small molecule JAK inhibitors for 5 kinases. LINCS Data Portal. [Link]
- Gerlach, M., Beck, A., & Ghoreschi, K. (2018). Development, Optimization, and Structure-Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4- d]pyrrolo[2,3- b]pyridine Scaffold. Journal of Medicinal Chemistry, 61(14), 6078-6093.
- Reinecke, M., Sreeramulu, S., & Schwalbe, H. (2019). Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. Nature Chemical Biology, 15(11), 1048-1057.
-
ResearchGate. (n.d.). FMS Kinase Inhibitors: Current Status and Future Prospects. ResearchGate. [Link]
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Patsnap Synapse. (2023, September 4). Unveiling the Veil of JAK Inhibitors. Patsnap. [Link]
- Zhang, H., Li, Y., & Wang, Y. (2025). An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview.
-
HMS LINCS Project. (2018, January 18). KINOMEscan data. HMS LINCS. [Link]
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ResearchGate. (n.d.). Structure–activity relationship taken from present docking studies. ResearchGate. [Link]
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MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
- Kim, D., Lee, S., & Kim, Y. C. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 55, 128451.
-
ResearchGate. (n.d.). Scaffolds found in Aurora-A kinase reported inhibitors (A) pyrrolo-pyrazole scaffold; (B) pyrrolo- pyrimidine scaffold; (C) quinoline scaffold; (D) diaminopyrimidin-2-anilino-e scaffold. ResearchGate. [Link]
- Stumpfe, D., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases.
- Bavetsias, V., Faisal, A., Crumpler, S., Brown, N., Kosmopoulou, M., Joshi, A., ... & Blagg, J. (2013). Aurora isoform selectivity: design and synthesis of imidazo [4, 5-b] pyridine derivatives as highly selective inhibitors of Aurora-A kinase in cells. Journal of medicinal chemistry, 56(22), 9122-9135.
-
MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
- Zhang, C., Ibrahim, P. N., & Zhang, J. (2014). Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor. Proceedings of the National Academy of Sciences, 111(45), 15898-15903.
- Girdler, F., Sessa, F., & Giamas, G. (2010). Aurora Kinases' Inhibitors – Rising Stars in Cancer Therapeutics?. The open medicinal chemistry journal, 4, 35-47.
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ResearchGate. (n.d.). Summarized structure–activity relationship of the target compounds. ResearchGate. [Link]
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Friedman, M., Argiriadi, M., & Artis, D. R. (2015). Structure activity optimization of 6H-pyrrolo [2, 3-e][2][4][5] triazolo [4, 3-a] pyrazines as Jak1 kinase inhibitors. Bioorganic & medicinal chemistry letters, 25(20), 4399-4404.
-
MDPI. (n.d.). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]
- Li, Y., Wang, Y., & Liu, X. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2297181.
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Zhang, T., Ingold, I., & Conrad, M. (2020). Structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][2][4][5]triazole derivatives as necroptosis inhibitors. European Journal of Medicinal Chemistry, 187, 111956.
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MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
- Bantscheff, M., & Drewes, G. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19(12), 1548-1558.
- Al-Ostoot, F. H., Al-Tamimi, A. M., & El-Faham, A. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689.
- Fassihi, A., & Saghaie, L. (2019). Prediction of cytotoxic activity of a series of 1H-pyrrolo [2, 3-b] pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints. Journal of receptor and signal transduction research, 39(4), 295-303.
-
MDPI. (n.d.). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. [Link]
Sources
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- 3. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]
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- 5. researchgate.net [researchgate.net]
A Technical Guide to Assessing the Cross-Reactivity of Tetrahydropyrrolopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyrrolopyridine scaffold is a promising heterocyclic motif that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Derivatives of this core structure have been investigated for a range of therapeutic applications, including as analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor agents.[1] As with any chemical series under development, a thorough understanding of its pharmacological profile is paramount. A critical aspect of this profile is the assessment of cross-reactivity with other receptors, which can lead to off-target effects and potential adverse drug reactions. This guide provides a comprehensive overview of the methodologies used to evaluate the cross-reactivity of tetrahydropyrrolopyridine derivatives, presents available data for this class and related scaffolds, and offers insights into the interpretation of these findings for drug development programs.
The Imperative of Cross-Reactivity Profiling
In the pursuit of novel therapeutics, achieving selectivity for the intended biological target is a primary objective. Off-target interactions can lead to a range of undesirable outcomes, from diminished efficacy to severe toxicity. Early and comprehensive cross-reactivity profiling is therefore not just a regulatory requirement but a fundamental component of a successful drug discovery campaign. By screening compounds against a broad panel of receptors, ion channels, transporters, and enzymes, researchers can:
-
Identify potential safety liabilities early in development: Unforeseen interactions with receptors such as the hERG potassium channel, or various G-protein coupled receptors (GPCRs) involved in vital physiological processes, can lead to cardiovascular, central nervous system (CNS), or other organ toxicities.
-
Elucidate the full pharmacological profile of a compound: A broad screening approach can uncover unexpected polypharmacology, which may be beneficial or detrimental to the therapeutic goals.
-
Guide structure-activity relationship (SAR) studies: Understanding the off-target activities of a chemical series allows medicinal chemists to rationally design new analogs with improved selectivity.
-
Provide a more complete picture for clinical candidate selection: A clean off-target profile is a key differentiator for compounds advancing into preclinical and clinical development.
Methodologies for Assessing Receptor Cross-Reactivity
A multi-tiered approach is typically employed to characterize the cross-reactivity of novel chemical entities. This involves a combination of in vitro binding and functional assays.
Radioligand Binding Assays: The Gold Standard for Affinity Determination
Radioligand binding assays are a robust and sensitive method for determining the affinity of a compound for a specific receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.
Key Parameters Determined:
-
IC50: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Ki (Inhibition Constant): A measure of the binding affinity of the test compound for the receptor, calculated from the IC50 value and the affinity of the radioligand. A lower Ki value indicates a higher binding affinity.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Step-by-Step Protocol for a Filtration-Based Radioligand Binding Assay:
-
Receptor Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissue homogenates.
-
Assay Setup: In a 96-well plate, add the receptor preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the tetrahydropyrrolopyridine test compound. Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known competing ligand).
-
Incubation: Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional Assays: Assessing the Impact on Receptor Signaling
While binding assays provide valuable information about affinity, they do not reveal whether a compound is an agonist, antagonist, or inverse agonist. Functional assays are therefore essential to understand the downstream consequences of a compound binding to a receptor. For GPCRs, one of the most common functional readouts is the measurement of second messenger levels, such as cyclic adenosine monophosphate (cAMP).
Key Parameters Determined:
-
EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal response.
-
Emax (Maximum effect): The maximum response produced by an agonist.
-
IC50 (Half-maximal inhibitory concentration): The concentration of an antagonist that inhibits 50% of the response produced by a known agonist.
Experimental Workflow: cAMP Functional Assay
Caption: Workflow for a cell-based cAMP functional assay.
Step-by-Step Protocol for a cAMP Functional Assay (HTRF-based):
-
Cell Culture: Plate cells stably or transiently expressing the target GPCR in a 96-well plate and culture overnight.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of the tetrahydropyrrolopyridine test compound to the cells.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known agonist.
-
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time to allow for receptor stimulation or inhibition.
-
Cell Lysis and Detection: Add a lysis buffer containing the HTRF (Homogeneous Time-Resolved Fluorescence) reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Signal Measurement: After an incubation period, measure the fluorescence at two different wavelengths using an HTRF-compatible plate reader. The ratio of the two fluorescence signals is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: Plot the HTRF ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
Comparative Cross-Reactivity Profile of Tetrahydropyrrolopyridine Derivatives and Related Scaffolds
The publicly available data on the cross-reactivity of tetrahydropyrrolopyridine derivatives is limited. However, by examining the available literature for this scaffold and closely related fused pyrrole systems, we can begin to build an illustrative picture of their potential off-target interactions. The following tables summarize the available data. It is crucial to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.
Table 1: Binding Affinities (Ki) and Functional Inhibition (IC50) of Tetrahydropyrrolopyrazole Derivatives
| Compound | Target | Assay Type | Ki (nM) | IC50 (µM) | Reference |
| Compound 19 (AD417) | Sigma-1 Receptor (S1R) | Radioligand Binding | 75 | - | [1] |
| Sigma-2 Receptor (S2R) | Radioligand Binding | >450 (6-fold selective for S1R) | - | [1] | |
| hERG Potassium Channel | Electrophysiology | - | 5.8 | [1] |
Note: Compound 19 is a tetrahydropyrrolo[3,4-c]pyrazole derivative, a closely related scaffold to tetrahydropyrrolopyridine.
Table 2: Qualitative Inhibitory Activity of Perhydropyrrolo[3,4-c]pyridine Derivatives
| Compound | Target | Assay Type | Activity | Reference |
| Dibenzyl amine 4g | Acetylcholine (ACh) Receptors | Guinea Pig Ileum Contraction | Strongest anticholinergic activity in the series | [2] |
| Ganglionic Receptors | Guinea Pig Ileum Contraction | Potent ganglionic blocking agent | [2] | |
| 5-Hydroxytryptamine (5-HT) Receptors | Guinea Pig Ileum Contraction | Inhibitory properties observed | [2] | |
| Histamine (H1) Receptors | Guinea Pig Ileum Contraction | Inhibitory properties observed | [2] |
Note: This study provides qualitative data from an organ bath assay, which indicates functional antagonism but does not provide specific affinity or potency values.
Table 3: Inhibitory Activity (IC50) of Related Fused Pyrrolopyridine and Pyrrolopyrimidine Derivatives against Kinases
| Compound Scaffold | Target Kinase | IC50 (nM) | Reference |
| Pyrrolo[3,2-c]pyridine | FMS Kinase | 150 - 1780 (for various derivatives) | [3] |
| Pyrrolopyrimidine | ENPP1 | 25.0 | [4] |
| Pyrrolo[2,3-b]pyridine | FGFR1 | 7 | [5] |
| Pyrrolo[1,2-b]pyridazine | PARP-1 | 340 (CC50 in V-C8 cells) | [6] |
Disclaimer: The compounds in Table 3 are not tetrahydropyrrolopyridine derivatives but belong to related fused pyrrole chemical classes. This data is included to provide a broader context of the potential targets for such scaffolds and to illustrate the type of quantitative data that should be generated for a comprehensive cross-reactivity assessment.
Analysis and Interpretation
The limited available data suggests that the tetrahydropyrrolopyridine scaffold and its close analogs can interact with a range of biological targets. The tetrahydropyrrolopyrazole derivative, Compound 19, demonstrates moderate affinity for the sigma-1 receptor with good selectivity over the sigma-2 receptor.[1] Importantly, its hERG IC50 of 5.8 µM suggests a potentially acceptable therapeutic window with respect to cardiotoxicity, although this would need to be confirmed in further studies.
The qualitative data for the perhydropyrrolo[3,4-c]pyridine series indicates potential interactions with muscarinic acetylcholine, serotonin, and histamine receptors.[2] This highlights the importance of screening this chemical class against a broad panel of GPCRs to identify any potential off-target liabilities that could lead to side effects such as dry mouth, constipation, sedation, or CNS disturbances.
The data on related fused pyrrole scaffolds demonstrates that these chemical classes are rich in kinase-modulating activity.[3][4][5][6] This suggests that a comprehensive cross-reactivity assessment of tetrahydropyrrolopyridine derivatives should also include a broad kinase panel, especially if the primary therapeutic target is not a kinase.
Future Directions and Conclusion
The tetrahydropyrrolopyridine scaffold remains a promising area for drug discovery. However, a more complete understanding of the cross-reactivity profile of this chemical class is essential for its successful development. Future research in this area should focus on:
-
Systematic Screening: Synthesizing a focused library of tetrahydropyrrolopyridine derivatives and screening them against a comprehensive panel of receptors, ion channels, transporters, and enzymes (e.g., a Eurofins SafetyScreen44 or similar panel).
-
Quantitative Functional Assays: Following up on any significant binding hits with appropriate functional assays to determine the mode of action (agonist, antagonist, etc.).
-
Structure-Selectivity Relationship Studies: Using the cross-reactivity data to inform the design of more selective analogs.
References
- Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands. ChemMedChem. 2025.
- Altomare, C., Carotti, A., Casini, G., Cellamare, S., Ferappi, M., Brigiani, G. S., & Persichella, M. (1990).
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. European Journal of Medicinal Chemistry. 2018.
- Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. 2021.
- Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2021.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
Sources
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- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of Tetrahydropyrrolopyridines: Navigating the Isomeric Landscape
The tetrahydropyrrolopyridine scaffold and its isomers are of significant interest to the pharmaceutical and medicinal chemistry communities. These saturated bicyclic systems serve as crucial building blocks in the synthesis of a wide array of biologically active molecules, including kinase inhibitors, CNS agents, and antiviral compounds. Their structural rigidity and the presence of a basic nitrogen atom make them attractive pharmacophores for modulating protein-ligand interactions. This guide provides a comparative analysis of the primary synthetic strategies for accessing 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine and its key isomers: the [2,3-b], [3,4-b], and [3,4-c] fused systems. We will delve into the mechanistic underpinnings of these routes, evaluate their efficiencies based on reported experimental data, and provide detailed protocols for representative syntheses.
Introduction to the Tetrahydropyrrolopyridine Isomers
The isomeric tetrahydropyrrolopyridines, also known as tetra-hydro-azaindoles, present distinct electronic and steric properties based on the fusion of the pyrrole and pyridine rings. This structural diversity directly impacts their biological activity and necessitates access to a range of synthetic methodologies for comprehensive structure-activity relationship (SAR) studies. The core structures under comparison are:
-
This compound: A 5-azaindole derivative.
-
4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-b]pyridine: A 7-azaindole derivative.
-
4,5,6,7-Tetrahydro-1H-pyrrolo[3,4-b]pyridine: A 6-azaindole derivative.
-
4,5,6,7-Tetrahydro-1H-pyrrolo[3,4-c]pyridine: A 5-aza-isoindole derivative.
The synthetic approaches to these target molecules can be broadly categorized into two main strategies:
-
Construction of the aromatic pyrrolopyridine core followed by reduction of the pyridine ring. This is the most common and often most versatile approach.
-
Direct construction of the saturated bicyclic system. These methods are typically more convergent but may be less adaptable to a wide range of substitutions.
This guide will focus primarily on the first strategy, as it offers greater flexibility in precursor synthesis and has been more extensively documented in the literature.
Synthesis of this compound
The synthesis of the tetrahydro-pyrrolo[3,2-c]pyridine scaffold can be approached through the initial construction of the aromatic 1H-pyrrolo[3,2-c]pyridine (5-azaindole) followed by reduction.
Route 1: Paal-Knorr Pyrrole Synthesis and Subsequent Reduction
A direct, albeit low-yielding, approach to a substituted tetrahydro-pyrrolo[3,2-c]pyridine has been reported via a one-pot Paal-Knorr reaction.[1] This method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound with a primary amine.
The primary drawback of this specific reported instance is the low yield (19%), which may be due to side reactions or the instability of the diketone precursor.[1] However, the Paal-Knorr synthesis, in general, is a robust method for pyrrole formation and could be optimized for different substitution patterns.[2]
Route 2: Construction of the Aromatic Core and Subsequent Hydrogenation
A more versatile strategy involves the synthesis of the 1H-pyrrolo[3,2-c]pyridine core, which can be achieved through various methods such as the Fischer indole synthesis or modern cross-coupling strategies, followed by catalytic hydrogenation.
The catalytic hydrogenation of functionalized pyridines can be achieved using various catalysts, with rhodium-based catalysts often showing good efficacy under mild conditions.[3] The specific conditions for the hydrogenation of the unsubstituted 1H-pyrrolo[3,2-c]pyridine are not extensively detailed in readily available literature, suggesting this is an area for further optimization by researchers.
Synthesis of 4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-b]pyridine
The 7-azaindole framework is a common motif in medicinal chemistry, and its saturated counterpart is equally important.
Route 1: Catalytic Hydrogenation of 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)
The most direct route to the tetrahydro derivative is the catalytic hydrogenation of the commercially available 7-azaindole. This transformation can be challenging due to the potential for catalyst poisoning by the nitrogen atoms.
The hydrogenation of unprotected indoles and azaindoles can be promoted by the use of an acid co-catalyst in water, which protonates the substrate and facilitates the reduction.[4] This "green" approach can provide excellent yields of the corresponding indolines. A similar strategy can be applied to 7-azaindole.
Route 2: Reduction of an Activated Pyridinium Salt
An alternative and highly efficient method involves the activation of the pyridine ring by N-alkylation, followed by reduction with a milder reducing agent like sodium borohydride. This strategy has been successfully applied to the synthesis of the isomeric 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and can be adapted for the [2,3-b] isomer.[5][6]
This two-step sequence offers high yields for the reduction step and employs readily available and milder reagents compared to high-pressure catalytic hydrogenation. The final debenzylation is a standard procedure.
Synthesis of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,4-b]pyridine and 4,5,6,7-Tetrahydro-1H-pyrrolo[3,4-c]pyridine
The synthesis of the tetrahydro derivatives of the [3,4-b] and [3,4-c] isomers generally follows the paradigm of constructing the aromatic core first, followed by reduction. The aromatic precursors are often synthesized as dione derivatives (pyrrolopyridinediones).
Synthesis of the Aromatic Precursors
Various multicomponent reactions and cyclization strategies have been developed for the synthesis of substituted pyrrolo[3,4-b]pyridine-diones and pyrrolo[3,4-c]pyridine-diones.[7][8][9][10] These methods provide access to a wide range of derivatives for further elaboration.
Reduction to the Tetrahydro Derivatives
The reduction of the pyrrolopyridinedione precursors to the corresponding tetrahydro derivatives requires the reduction of both the pyridine ring and the carbonyl groups. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through a two-step process involving reduction of the carbonyls followed by hydrogenation of the pyridine ring.
Detailed experimental procedures and yields for the complete reduction of these specific dione systems to the unsubstituted tetrahydro-pyrrolopyridines are less commonly reported, as research often focuses on the synthesis and biological evaluation of the aromatic or partially reduced derivatives. However, the general principles of amide and pyridine reduction are well-established and can be applied to these substrates.
Comparative Summary of Synthetic Routes
| Isomer | Synthetic Strategy | Key Features | Reported Yields | Scalability |
| Tetrahydro-pyrrolo[3,2-c]pyridine | Paal-Knorr Synthesis | Direct construction of the saturated core. | Low (19% for a derivative)[1] | Potentially limited by precursor availability and low yield. |
| Aromatic Core Synthesis + Reduction | Versatile; relies on efficient reduction of the 5-azaindole core. | Dependent on the specific reduction method. | Good, depending on the chosen route for the aromatic precursor. | |
| Tetrahydro-pyrrolo[2,3-b]pyridine | Catalytic Hydrogenation of 7-Azaindole | Direct reduction of a commercially available starting material. | Good to excellent with optimization.[4] | Excellent. |
| N-Benzylation + NaBH₄ Reduction | High-yielding reduction under mild conditions. | High (~63% over two steps for a related isomer)[5][6] | Good; requires an additional protection/deprotection sequence. | |
| Tetrahydro-pyrrolo[3,4-b/c]pyridine | Aromatic Dione Synthesis + Reduction | Access to a wide range of substituted precursors. | Variable, dependent on the specific MCR and reduction conditions. | Good for the synthesis of the aromatic core; reduction may require harsh conditions. |
Experimental Protocols
Representative Protocol: Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine Hydrochloride[6][7]
This protocol for a related isomer illustrates the highly effective N-activation and reduction strategy.
Step 1: N-Benzylation of 1-Methyl-1H-pyrrolo[2,3-c]pyridine
-
Dissolve 1-methyl-1H-pyrrolo[2,3-c]pyridine in anhydrous toluene.
-
Add benzyl bromide (2.0 equivalents) in one portion.
-
Heat the mixture at 70 °C for 12 hours under a reflux condenser.
-
After cooling, filter the precipitate, wash with toluene and hexane, and dry under reduced pressure to obtain 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide.
Step 2: Reduction with Sodium Borohydride
-
Suspend the pyridinium salt in ethanol.
-
Cool the suspension to 15 °C.
-
Add sodium borohydride (2.2 equivalents) portion-wise, maintaining the temperature below 20 °C.
-
Stir the reaction mixture for 30 minutes at 15 °C.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-benzyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine (94% yield).
Step 3: Debenzylation
-
Dissolve the N-benzyl derivative in methanol.
-
Add 10% palladium on carbon catalyst.
-
Stir the mixture under a hydrogen atmosphere (atmospheric pressure) at 50 °C for 18 hours.
-
Filter the catalyst and concentrate the filtrate.
-
Treat the residue with a solution of HCl in dioxane to precipitate the hydrochloride salt of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine (67% yield).
Conclusion
The synthesis of tetrahydropyrrolopyridines is most commonly and effectively achieved through the reduction of their aromatic precursors. For the 7-azaindole derivative (pyrrolo[2,3-b]), both direct catalytic hydrogenation and a two-step N-activation/reduction sequence are excellent strategies. The latter, involving N-benzylation followed by sodium borohydride reduction, offers the advantage of high yields and mild conditions. The synthesis of the tetrahydro-pyrrolo[3,2-c]pyridine would benefit from further optimization of its reduction from the corresponding 5-azaindole. For the [3,4-b] and [3,4-c] isomers, while the synthesis of the aromatic dione precursors is well-established through multicomponent reactions, the subsequent reduction to the fully saturated, unsubstituted core requires strong reducing agents and is an area that warrants further investigation for milder and more efficient methodologies. The choice of synthetic route will ultimately depend on the desired substitution pattern, scalability requirements, and the availability of starting materials.
References
Click to expand
- Nechayev, M. A.; Gorobets, N. Y.; Kovalenko, S. M.; Tolmachev, A. A. An Efficient Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and Its N6-Substituted Analogues. Synthesis2012, 44(13), 2091–2096.
- Kharchenko, V. G.; Chalaya, S. N.; Litvinov, O. P. Paal-Knorr Reaction in the Synthesis of Heterocyclic Compounds. Chemistry of Heterocyclic Compounds1980, 16(10), 1013–1027.
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Bentham Science Publishers. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]
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National Center for Biotechnology Information. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. [Link]
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National Center for Biotechnology Information. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
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Beilstein-Institut. One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. [Link]
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National Center for Biotechnology Information. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. [Link]
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Wikipedia. Paal–Knorr synthesis. [Link]
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National Center for Biotechnology Information. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. [Link]
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National Center for Biotechnology Information. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
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National Center for Biotechnology Information. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
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National Center for Biotechnology Information. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
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National Center for Biotechnology Information. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
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Safety Operating Guide
A-Z Disposal Protocol: Managing 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine Waste in a Research Environment
As a novel heterocyclic amine, 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine and its analogs are integral to advancing modern drug discovery. However, its potent biological activity necessitates a rigorous and informed approach to waste management. Improper disposal not only poses a direct risk to personnel but also constitutes a serious breach of environmental regulations. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring the integrity of your research and the safety of your laboratory.
Hazard Identification: The Foundation of Safe Disposal
Before any handling or disposal procedure begins, a thorough understanding of the compound's intrinsic hazards is paramount. This initial assessment dictates every subsequent step, from personal protective equipment (PPE) selection to waste segregation. This compound is classified under the Globally Harmonized System (GHS) with multiple hazard designations.[1][2][3]
The primary risks stem from its potential to cause significant irritation upon contact and harm if ingested or inhaled. The causality is clear: failing to prevent exposure can lead to acute health effects, while improper disposal can release a biologically active compound into the environment.
Table 1: GHS Hazard Classification
| Hazard Class | Hazard Code | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[4][5] | Exclamation Mark (GHS07)[2][3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[4][5] | Exclamation Mark (GHS07)[2][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[4][5] | Exclamation Mark (GHS07)[2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[4][5] | Exclamation Mark (GHS07)[2][3] |
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the hazards detailed above, a robust PPE protocol is the first line of defense. The selection of PPE is not merely a checklist item; it is a scientifically validated system to prevent chemical exposure.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile. Gloves must be inspected for tears or pinholes before each use. The objective is to create an impermeable barrier against the compound, which is a known skin irritant.[4] Dispose of contaminated gloves as hazardous waste.
-
Eye and Face Protection: Use safety glasses with side shields or, for greater protection against splashes, a face shield. This is mandated by the compound's classification as a serious eye irritant.[4] All eye protection must be approved under government standards such as NIOSH (US) or EN 166 (EU).
-
Body Protection: A standard laboratory coat is required at a minimum. For tasks with a higher risk of splashes or aerosol generation, a complete chemical-resistant suit is recommended.[4]
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols, which can cause respiratory irritation.[6][7]
Waste Segregation and Collection: A Systematic Approach
Proper disposal begins at the point of generation. The U.S. Environmental Protection Agency (EPA) has established a "cradle-to-grave" framework for hazardous waste, meaning the generator is responsible for the waste from its creation to its final disposal.[8] Adherence to a systematic collection protocol is essential for compliance.
Step 1: Designate a Satellite Accumulation Area (SAA) An SAA is a location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area.[9][10] This designated area—often a marked section within the fume hood—prevents accidental mixing of incompatible waste streams.
Step 2: Use a Compatible and Secure Waste Container Select a container that is chemically compatible with this compound and any solvents used. A clean, empty container of the original material or a dedicated, high-density polyethylene (HDPE) container is often suitable. The container must have a secure, leak-proof screw cap and be kept closed except when actively adding waste.[11] This minimizes the release of vapors and prevents spills.
Step 3: Accurate and Compliant Labeling Proper labeling is a regulatory requirement and a critical safety communication tool.[12] The waste container label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A list of all other constituents (e.g., solvents)
-
An indication of the hazards (e.g., "Toxic," "Irritant")
-
The date when waste was first added to the container
Step 4: Segregate Waste Streams Never mix this waste stream with other, incompatible wastes. For example, heterocyclic amines can react with strong oxidizing agents. Keep the container in secondary containment (such as a plastic tub) to contain any potential leaks.
Disposal Workflow: From Laboratory to Licensed Facility
The ultimate destination for this chemical waste is a licensed hazardous waste disposal facility. It is illegal and unsafe to dispose of this material via standard trash or sewer systems.[9]
Protocol for Disposal:
-
Collection of Waste:
-
Unused Compound: Place any surplus or non-recyclable solid compound directly into the designated hazardous waste container.[4]
-
Solutions: Carefully pour solutions containing the compound into the designated liquid hazardous waste container.
-
Contaminated Materials: Any items that have come into direct contact with the compound—such as gloves, weigh boats, pipette tips, and spill cleanup materials—must be collected in a separate, clearly labeled solid waste container.[4] These items are considered hazardous waste.
-
-
Container Management:
-
Do not overfill the container. Leave at least 10% of the volume as headspace to allow for expansion.
-
Ensure the exterior of the container is clean and free of contamination before removing it from the fume hood.
-
-
Arrange for Professional Disposal:
-
Once the container is full or has been in use for the maximum time allowed by your institution (often 6-12 months), contact your institution's Environmental Health and Safety (EHS) office.[11]
-
The EHS office will coordinate the pickup and transfer of the waste to a licensed professional waste disposal service.[4] This is the only acceptable method for the final disposal of this material.
-
Disposal Decision Workflow
The following diagram outlines the critical decision-making and action steps for the proper disposal of this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
